molecular formula C8H7N3 B1387205 1,6-Naphthyridin-5-amine CAS No. 55570-60-0

1,6-Naphthyridin-5-amine

Cat. No.: B1387205
CAS No.: 55570-60-0
M. Wt: 145.16 g/mol
InChI Key: QPRRHZRNVVGWEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Naphthyridin-5-amine is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRRHZRNVVGWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651940
Record name 1,6-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55570-60-0
Record name 1,6-Naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,6-Naphthyridin-5-amine Scaffolds from Aminopyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,6-naphthyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group at the C5 position, in particular, is a key feature in various kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth exploration of robust and efficient synthetic pathways to construct 1,6-naphthyridin-5-amine derivatives, with a foundational focus on commercially available or readily accessible aminopyridine starting materials. We will dissect classical methodologies such as the Friedländer annulation and contrast them with modern, highly adaptable strategies including domino reactions and sequential functionalization of pivotal intermediates. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only step-by-step protocols but also the underlying chemical logic to empower rational synthetic design and problem-solving in drug discovery programs.

Introduction: The Strategic Importance of the this compound Core

Naphthyridines, as heterocyclic bioisosteres of naphthalene, are integral to modern drug development. The strategic placement of nitrogen atoms within the fused ring system imparts unique physicochemical properties, including enhanced solubility and metabolic stability, and provides crucial hydrogen bonding points for molecular recognition at biological targets. Among the six possible naphthyridine isomers, the 1,6-naphthyridine framework has garnered significant attention.[1] Derivatives have demonstrated a wide spectrum of biological activities, including potential as antitumor, antiviral, and anti-inflammatory agents.[2][3]

The 5-amino-1,6-naphthyridine substructure is of paramount importance. This specific arrangement is found in multiple clinical candidates and approved drugs, where the C5-amine often serves as a critical hinge-binding element in the active site of protein kinases. Therefore, the development of efficient, scalable, and versatile synthetic routes to access this core is a primary objective for medicinal chemistry campaigns. This guide focuses on pathways originating from aminopyridines, providing a practical foundation for laboratory synthesis.

Core Synthetic Strategies & Mechanistic Insights

The construction of the 1,6-naphthyridine ring system from a pyridine precursor fundamentally involves the annulation of a second pyridine ring. The choice of strategy is dictated by factors such as desired substitution patterns, step economy, and scalability.

Pathway 1: The Friedländer Annulation

The Friedländer synthesis is a cornerstone of quinoline and naphthyridine chemistry, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group.[4] To generate the 1,6-naphthyridine skeleton, the requisite starting material is a 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a corresponding ketone.

Causality of the Reaction: The reaction is typically catalyzed by either acid or base.

  • Base Catalysis: A base (e.g., KOH, piperidine) deprotonates the α-methylene compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aminopyridine.

  • Acid Catalysis: An acid protonates the carbonyl oxygen, activating the aldehyde/ketone towards nucleophilic attack from the enol form of the α-methylene compound. Following the initial condensation, an intramolecular cyclization occurs via attack of the C4-amino group onto the second carbonyl (or its equivalent), which, after dehydration, yields the aromatic 1,6-naphthyridine ring.

While fundamentally robust, the Friedländer approach for this specific target can be limited by the availability and stability of the requisite 4-aminonicotinaldehyde precursors. However, its principles are foundational and have been adapted in modern, higher-yielding protocols.[5][6]

Caption: Fig. 1: Generalized Friedländer Annulation Pathway

Pathway 2: Multicomponent & Domino Reactions

To enhance synthetic efficiency, multicomponent reactions (MCRs) and domino sequences have emerged as powerful tools.[7] These strategies construct complex molecules in a single pot by combining three or more reactants, thereby minimizing purification steps and saving resources. Several protocols describe the synthesis of highly functionalized 1,6-naphthyridines from simple precursors.[8][9]

A common MCR approach involves the reaction of an aldehyde, malononitrile, and an enamine or ketone.[9] While many examples in the literature do not start with a simple aminopyridine to form the 5-amino variant directly, the principles can be adapted. A more direct domino approach involves the reaction of ketones with malononitrile and a secondary amine like pyrrolidine, which acts as both a reactant and a catalyst.[7][9] These methods are particularly effective for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Caption: Fig. 2: A Representative Multicomponent Reaction Logic

Pathway 3: The Dione-Ditriflate Strategy: A Modern, Versatile Approach

A highly effective and versatile modern strategy involves the initial construction of a 1,6-naphthyridine-5,7-dione, which is then converted into a pivotal, highly reactive 5,7-ditriflate intermediate.[10] This intermediate serves as a powerful electrophilic scaffold for sequential, site-selective functionalization, providing direct access to the desired 5-amino-1,6-naphthyridine core.

The process unfolds in three key stages:

  • Dione Formation: A tandem nitrile hydration/cyclization procedure is used to access the 1,6-naphthyridine-5,7-dione core under mild conditions.[10]

  • Ditriflate Activation: The dione is treated with trifluoromethanesulfonic anhydride (Tf₂O). The triflate group is an exceptional leaving group, rendering the C5 and C7 positions highly susceptible to nucleophilic attack.

  • Sequential SNAr Functionalization: The 5,7-ditriflate is a bench-stable but highly reactive intermediate. Critically, the C5 position is more electron-deficient and sterically accessible, allowing for a selective nucleophilic aromatic substitution (SNAr) with an amine at this position, often at room temperature. The less reactive C7-triflate can then be displaced by a second nucleophile under more forcing conditions (e.g., palladium catalysis), allowing for the introduction of diverse functionality.[10]

This pathway offers superior control and flexibility compared to classical methods, making it exceptionally well-suited for the demands of drug development, where precise control over substitution is essential.

Caption: Fig. 3: The Dione-Ditriflate Synthetic Workflow

Comparative Analysis of Synthetic Pathways

The choice of synthetic route is a critical decision based on project goals. The following table provides a comparative summary to aid in this selection process.

Pathway Starting Materials Key Advantages Potential Limitations Ideal Application
Friedländer Annulation 4-Aminonicotinaldehyde, α-Methylene compoundsWell-established, conceptually simple.Precursor availability/stability can be an issue; sometimes harsh conditions required.Straightforward synthesis of simple analogues where precursors are available.
Multicomponent Reactions Aldehydes, malononitrile, amines/ketonesHigh step and atom economy; rapid library generation; operationally simple.[11]Can produce complex mixtures; regioselectivity can be challenging to control.High-throughput screening and initial SAR exploration.
Dione-Ditriflate Strategy Functionalized nicotinic esters, nitrilesHigh degree of control; sequential and selective functionalization; broad substrate scope; mild conditions for amination.[10]Multi-step sequence to reach the key intermediate.Lead optimization, complex target synthesis, late-stage functionalization.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures and should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of a 5-Amino-1,6-Naphthyridine via the Ditriflate Intermediate[10]

This protocol outlines the key functionalization steps starting from the 5,7-ditriflate intermediate.

Step A: Synthesis of 5-(Butylamino)-1,6-naphthyridin-7-yl trifluoromethanesulfonate

  • To a solution of 8-phenyl-1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) (1.0 eq) in 1,4-dioxane (0.1 M) in a sealed vial, add n-butylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour. Causality: The higher electrophilicity of the C5 position allows for selective SNAr with the amine nucleophile at ambient temperature, leaving the C7-triflate intact.

  • Upon completion (monitored by LCMS), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 5-amino-7-triflyl-1,6-naphthyridine product.

Step B: Suzuki Coupling for C7-Functionalization

  • To a microwave vial, add the 5-(butylamino)-1,6-naphthyridin-7-yl trifluoromethanesulfonate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) complexed with CH₂Cl₂ (0.1 eq).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes. Causality: Palladium catalysis is required to activate the less reactive C-O bond of the triflate for cross-coupling with the boronic acid.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography to afford the final 5-amino-7-aryl-1,6-naphthyridine.

Conclusion and Future Outlook

The synthesis of 1,6-naphthyridin-5-amines from aminopyridine precursors has evolved from classical, often harsh, condensation reactions to highly sophisticated, controllable, and versatile strategies. While the Friedländer synthesis remains a valid tool for certain targets, the development of domino reactions and, most notably, the dione-ditriflate strategy has revolutionized access to this critical scaffold. The ability to perform selective, sequential functionalization under mild conditions provides medicinal chemists with unparalleled control for fine-tuning molecular properties. Future efforts will likely focus on further streamlining these multi-step sequences, developing novel catalytic systems to broaden functional group tolerance, and adapting these powerful methods for large-scale production to support clinical development.

References

A Guide to the Spectroscopic Characterization of 1,6-Naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of 1,6-Naphthyridin-5-amine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines self-validating analytical protocols, and grounds its findings in authoritative references, ensuring a robust and reliable understanding of this important heterocyclic scaffold.

The 1,6-naphthyridine core is a "privileged scaffold" frequently found in pharmaceutical molecules and natural products, exhibiting a wide array of biological activities.[1][2] Specifically, amine-substituted naphthyridines are of significant interest for their potential as kinase inhibitors and other therapeutic agents.[2][3] Therefore, unambiguous structural confirmation and purity assessment through modern spectroscopic techniques are paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Numbering

A clear understanding of the molecule's topology is the foundation of spectroscopic analysis. The structure and standard numbering convention for this compound are depicted below.

G mol [M+H]⁺ m/z = 146.0718 frag1 [M+H - NH₃]⁺ m/z = 129.0451 mol->frag1 - NH₃ frag2 [M+H - HCN]⁺ m/z = 119.0556 mol->frag2 - HCN

References

An In-Depth Technical Guide to 1,6-Naphthyridin-5-amine (CAS: 55570-60-0)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 1,6-Naphthyridin-5-amine (CAS No. 55570-60-0), a pivotal heterocyclic building block in contemporary drug discovery and materials science. The 1,6-naphthyridine core is recognized as a privileged scaffold, and the C5-amino functionalization serves as a critical anchor point for derivatization. This document delves into the molecule's physicochemical properties, modern synthetic strategies, detailed spectroscopic analysis, key applications, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering not just data, but also mechanistic insights and the rationale behind experimental choices to empower further innovation.

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

Naphthyridines, a class of diazanaphthalenes, represent a cornerstone in heterocyclic chemistry due to their prevalence in natural products and pharmaceutical agents.[1] The 1,6-naphthyridine isomer, in particular, has gained significant prominence as a versatile scaffold for targeting a wide array of biological targets. Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal core for designing potent and selective inhibitors.

Derivatives of the 1,6-naphthyridine scaffold have demonstrated remarkable efficacy as inhibitors of multiple kinase targets, including FGFR, c-met, and spleen tyrosine kinase (SYK), as well as phosphodiesterase 10A (PDE10A) and HIV integrase.[2] this compound is a strategically vital intermediate; the primary amine at the C5 position provides a versatile synthetic handle for introducing diverse side chains, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Computational Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and formulation. This compound is typically a white to light-yellow crystalline solid with low solubility in water but good solubility in polar aprotic solvents like DMSO and DMF.[3]

Table 1: Key Properties of this compound
PropertyValueSource(s)
CAS Number 55570-60-0[3][4][5][6]
Molecular Formula C₈H₇N₃[3][4]
Molecular Weight 145.16 g/mol [3][4]
Synonyms 5-Amino-1,6-naphthyridine[4]
Appearance White to light yellow crystalline solid[3]
Predicted Boiling Point 343.3 ± 27.0 °C[3]
Predicted Density 1.292 ± 0.06 g/cm³[3]
Predicted pKa 5.54 ± 0.30[3]
Topological Polar Surface Area 51.8 Ų[4]
Predicted LogP 1.212[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
SMILES NC1=C2C=CC=NC2=CC=N1[4]

Synthesis and Mechanistic Insights

While multiple routes exist for constructing the 1,6-naphthyridine core, a modern and highly versatile strategy for introducing functionality at the C5 and C7 positions involves the use of a bench-stable, yet highly reactive, ditriflate intermediate.[2] This approach is particularly valuable in medicinal chemistry as it allows for late-stage diversification.

Authoritative Insight: The Ditriflate Strategy

The rationale for this pathway is rooted in efficiency and modularity. The synthesis begins with the construction of a 1,6-naphthyridine-5,7-dione. The hydroxyl groups of the dione are poor leaving groups; converting them to triflates (trifluoromethanesulfonates) transforms them into excellent leaving groups. The C5-triflate is particularly susceptible to nucleophilic aromatic substitution (SNAr) by an amine, a reaction that proceeds smoothly due to the electron-withdrawing nature of the heterocyclic rings and the triflate group.[2] This allows for the precise and high-yield installation of the C5-amino moiety. The remaining C7-triflate can then be subjected to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, cyanation) or further nucleophilic substitution, providing independent control over two key positions of the scaffold.[2]

G cluster_0 A 1,6-Naphthyridine-5,7-dione B 1,6-Naphthyridine-5,7-ditriflate A->B Ditriflation (e.g., Tf₂O, base) C This compound-7-triflate B->C SₙAr Reaction (Amine Nucleophile, e.g., NH₃ source) D This compound (CAS 55570-60-0) C->D Reductive Detriflation (e.g., Pd catalyst, H₂ source)

Caption: Exemplary synthesis workflow for this compound.

Exemplary Protocol: Synthesis via Ditriflate Intermediate

This protocol is a representative methodology based on modern synthetic strategies and should be adapted and optimized for specific laboratory conditions.

Step 1: Ditriflation of 1,6-Naphthyridine-5,7-dione

  • To a stirred solution of 1,6-naphthyridine-5,7-dione (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a hindered base such as 2,6-lutidine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,6-naphthyridine-5,7-ditriflate, which can be purified by column chromatography.[2]

Step 2: Nucleophilic Aromatic Substitution (SNAr) to install the C5-Amine

  • Dissolve the purified 1,6-naphthyridine-5,7-ditriflate (1.0 eq) in a polar aprotic solvent such as DMF or NMP.

  • Add a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium hydroxide) in excess.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring for the formation of the 5-amino-7-triflyl intermediate.

  • After cooling, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry, and concentrate to yield the crude intermediate.

Step 3: Reductive Removal of the C7-Triflate

  • Dissolve the 5-amino-7-triflyl-1,6-naphthyridine intermediate in a solvent mixture such as THF/methanol.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd/C, 5-10 mol%).

  • Add a reducing agent or hydrogen source, such as triethylsilane or by bubbling H₂ gas through the solution.

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its structure can be confidently analyzed based on data from the parent scaffold and established principles of NMR and MS.

1H NMR Analysis

The spectrum of the parent 1,6-naphthyridine in CDCl₃ shows characteristic signals for all six aromatic protons in the deshielded region from 7.5 to 9.3 ppm.[7]

Predicted 1H NMR (400 MHz, DMSO-d₆) for this compound: The introduction of the electron-donating amino (-NH₂) group at the C5 position is expected to cause a significant upfield shift (to lower ppm values) for protons on the same ring, particularly the adjacent H-4 and H-7 protons, due to increased electron density.

  • δ ~9.1-9.3 ppm (m, 1H): H-2 or H-8, highly deshielded proton adjacent to a nitrogen.

  • δ ~8.6-8.8 ppm (m, 1H): H-2 or H-8.

  • δ ~7.8-8.0 ppm (d, 1H): H-4, ortho-coupled to H-3. Expected to be shifted upfield compared to the parent compound.

  • δ ~7.4-7.6 ppm (d, 1H): H-3, coupled to H-4.

  • δ ~7.0-7.2 ppm (s, 1H): H-7, likely a singlet or narrow doublet, significantly shielded by the adjacent amino group.

  • δ ~5.5-6.5 ppm (br s, 2H): -NH₂ protons, broad signal, chemical shift is solvent and concentration dependent.

13C NMR Analysis

Predicted 13C NMR (100 MHz, DMSO-d₆): The amino group will act as a strong electron-donating group in the 13C NMR spectrum, causing a pronounced shielding (upfield shift) of the carbon it is attached to (C-5) and other carbons in the conjugated system (C-7 and C-8a).

  • δ ~150-160 ppm: Quaternary carbons adjacent to nitrogen (e.g., C-5, C-8a). C-5 is expected to be highly shielded relative to a non-substituted carbon at that position.

  • δ ~140-150 ppm: Aromatic CH carbons adjacent to nitrogen (e.g., C-2, C-8).

  • δ ~115-135 ppm: Other aromatic CH carbons (C-3, C-4).

  • δ ~105-115 ppm: Aromatic CH carbon C-7, expected to be significantly shielded.

  • Quaternary carbons C-4a and C-8a will also be present in the aromatic region.

Mass Spectrometry
  • Exact Mass: 145.0640 (C₈H₇N₃)

  • Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺) at m/z = 145 would be prominent. A characteristic fragmentation pathway for amino-N-heterocycles is the loss of hydrogen cyanide (HCN, 27 Da) from the ring system, which could lead to a fragment ion at m/z = 118.[8] Further fragmentation would involve the sequential loss of other small molecules.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile chemical intermediate. The primary amine is a potent nucleophile and can be readily engaged in a wide range of chemical transformations to build molecular complexity.

Key Reactions:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides. This is a cornerstone of medicinal chemistry for installing side chains.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: The amine can act as the nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates.

  • Pictet-Spengler Reaction: Condensation with an aldehyde or ketone followed by cyclization, useful for building fused ring systems.

G cluster_0 cluster_1 A This compound (Core Scaffold) B Amide Coupling (R-COOH) A->B Derivatization C Sulfonamide Formation (R-SO₂Cl) A->C Derivatization D Reductive Amination (R-CHO) A->D Derivatization E Buchwald-Hartwig (Ar-X) A->E Derivatization F Kinase Inhibitors (e.g., FGFR, SYK) B->F Leads to G Antiviral Agents B->G Leads to H Antitumor Compounds B->H Leads to I Other Bioactive Molecules B->I Leads to C->F Leads to C->G Leads to C->H Leads to C->I Leads to D->F Leads to D->G Leads to D->H Leads to D->I Leads to E->F Leads to E->G Leads to E->H Leads to E->I Leads to

Caption: Role as a scaffold in developing diverse bioactive agents.

This strategic derivatization has positioned this compound as a key starting material for synthesizing compounds targeting various diseases. Its derivatives are frequently found in patents for antitumor and antiviral drugs, underscoring its commercial and scientific importance.[3]

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area immediately with copious amounts of water.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,6-Naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Allure of Naphthyridines

The naphthyridine framework, a family of diazanaphthalenes, represents a cornerstone in heterocyclic chemistry and drug discovery. Comprising six possible isomers based on the placement of two nitrogen atoms within a fused pyridine ring system, these scaffolds have garnered significant attention for their versatile biological activities.[1] The parent 1,6-naphthyridine isomer was first synthesized in 1958, completing the synthesis of all six fundamental naphthyridine structures.[2] Among the myriad of substituted naphthyridines, 1,6-Naphthyridin-5-amine has emerged as a particularly valuable pharmacophore, underpinning the development of numerous therapeutic agents. This guide provides a comprehensive technical overview of the discovery, historical synthetic evolution, and medicinal chemistry significance of this pivotal molecule.

The Genesis of this compound: A Historical Perspective

While the parent 1,6-naphthyridine was successfully synthesized in 1958, the specific history of the 5-amino derivative is intertwined with the broader exploration of aminonaphthyridines as potential therapeutic agents. Early approaches to functionalizing the naphthyridine core often relied on classical synthetic strategies adapted from quinoline and pyridine chemistry.

One of the foundational methods for introducing an amino group onto a pyridine or related heterocycle is the Chichibabin amination . First reported in 1914 by Aleksei Chichibabin, this reaction involves the direct amination of the heterocycle with sodium amide, typically in liquid ammonia or an inert high-boiling solvent.[3][4] The mechanism proceeds via a nucleophilic addition-elimination pathway, where the amide anion attacks an electron-deficient carbon, followed by the elimination of a hydride ion to restore aromaticity.[4] While a powerful tool, the often harsh reaction conditions of the classical Chichibabin reaction have led to the development of milder variations.[3]

Another classical approach to constructing the 1,6-naphthyridine ring system involves building upon a pre-existing pyridine ring. Syntheses often commence from appropriately substituted 4-aminopyridine derivatives.[5] The choice of substituents on the starting pyridine dictates the final substitution pattern of the bicyclic product.

Evolution of Synthetic Strategies for this compound and its Derivatives

The journey from early, often low-yielding, synthetic methods to modern, efficient, and versatile protocols reflects the advancements in synthetic organic chemistry. The following sections detail key synthetic transformations that have been instrumental in accessing this compound and its analogs.

Classical Approaches Revisited: The Skraup Synthesis

The Skraup synthesis, a venerable method for quinoline synthesis, has been adapted for the preparation of naphthyridines. This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[6] Refinements to the Skraup reaction have enabled the synthesis of the parent 1,6-naphthyridine in modest yields.[6] One notable modification involves the use of 4-aminopyridine-N-oxide as the starting material, which, after the Skraup cyclization, yields 1,6-naphthyridine-N-oxide. Subsequent reduction of the N-oxide furnishes the parent 1,6-naphthyridine.[6]

Modern Synthetic Methodologies

Contemporary synthetic chemistry offers a diverse toolkit for the construction and functionalization of the 1,6-naphthyridine scaffold, providing access to a wide array of derivatives for drug discovery programs.

A common and versatile strategy involves the construction of the second ring onto a pre-existing, functionalized pyridine. This approach allows for the introduction of various substituents at specific positions. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 4-aminonicotinaldehyde or 4-aminonicotinonitrile.[5]

Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one from 4-Aminonicotinonitrile [5]

  • Condensation: 4-Aminonicotinonitrile is condensed with diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the bicyclic 1,6-naphthyridin-2(1H)-one system, bearing an amino group at the C4 position.[5]

Acid-mediated intramolecular Friedel-Crafts reactions are a powerful tool for constructing fused heterocyclic systems. A mild and efficient route to fused polycyclic 1,6-naphthyridin-4-amines has been developed utilizing a CF3SO3H- or H2SO4-mediated Friedel-Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles.[7][8] In this transformation, the cyano group acts as a one-carbon synthon.[7]

Protocol: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines [7]

  • Starting Material: A 4-(arylamino)nicotinonitrile precursor is synthesized.

  • Cyclization: The precursor is treated with a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4), in a suitable solvent like dichloromethane (DCM).

  • Reaction Conditions: The reaction is typically carried out at room temperature for a period ranging from 30 minutes to 4 hours.

  • Work-up: The reaction mixture is quenched, and the product is isolated and purified, often yielding good to excellent yields of the fused polycyclic 1,6-naphthyridin-4-amine.[8]

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules. These methods allow for the late-stage functionalization of the 1,6-naphthyridine core, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. A recently developed method utilizes the one-pot difunctionalization of 1,6-naphthyridine-5,7-ditriflates.[9] These bench-stable intermediates can be sequentially reacted with various nucleophiles to introduce diversity at the C5 and C7 positions.[9]

Experimental Workflow: Diversification of the 1,6-Naphthyridine Scaffold

G cluster_0 Synthesis of Ditriflate Intermediate cluster_1 One-Pot Difunctionalization Nicotinic Ester Nicotinic Ester Nitrile Hydration/Cyclization Nitrile Hydration/Cyclization Nicotinic Ester->Nitrile Hydration/Cyclization Mild Conditions 1,6-Naphthyridine-5,7-dione 1,6-Naphthyridine-5,7-dione Nitrile Hydration/Cyclization->1,6-Naphthyridine-5,7-dione Ditriflation Ditriflation 1,6-Naphthyridine-5,7-dione->Ditriflation 1,6-Naphthyridine-5,7-ditriflate 1,6-Naphthyridine-5,7-ditriflate Ditriflation->1,6-Naphthyridine-5,7-ditriflate Ditriflate 1,6-Naphthyridine-5,7-ditriflate C5 Amination C5 Amination Ditriflate->C5 Amination Amine Nucleophile 5-Amino-7-triflyl-1,6-naphthyridine 5-Amino-7-triflyl-1,6-naphthyridine C5 Amination->5-Amino-7-triflyl-1,6-naphthyridine C7 Functionalization C7 Functionalization 5-Amino-7-triflyl-1,6-naphthyridine->C7 Functionalization Pd-catalyzed Coupling (e.g., Suzuki, Buchwald) Diverse 5,7-Disubstituted 1,6-Naphthyridines Diverse 5,7-Disubstituted 1,6-Naphthyridines C7 Functionalization->Diverse 5,7-Disubstituted 1,6-Naphthyridines

Caption: Workflow for the synthesis and diversification of 1,6-naphthyridines.

The Role of this compound in Medicinal Chemistry

The 1,6-naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10] The 5-amino-1,6-naphthyridine moiety, in particular, has been identified as a key pharmacophore in the development of various therapeutic agents, most notably kinase inhibitors.

The strategic placement of the amino group at the C5 position, along with other substituents on the naphthyridine ring, allows for fine-tuning of the molecule's electronic and steric properties, leading to potent and selective inhibitors of various kinases. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor, facilitating crucial interactions with the target protein's active site.

Table 1: Examples of Bioactive Molecules Incorporating the 1,6-Naphthyridine Scaffold

Compound ClassBiological TargetTherapeutic Area
Fused Polycyclic 1,6-NaphthyridinesMAO-B, PDE5, BTK, Topo INeurology, Oncology
Substituted 1,6-NaphthyridinesFGFR, c-Met, SYK, CDK8/19Oncology, Immunology
IzencitinibPan-JAK inhibitorInflammatory Bowel Disease

Conclusion: A Scaffold of Enduring Importance

From its historical roots in classical heterocyclic chemistry to its current prominence in modern drug discovery, this compound and its derivatives have proven to be a remarkably versatile and valuable class of compounds. The evolution of synthetic methodologies has provided chemists with powerful tools to access a vast chemical space around this privileged scaffold. As our understanding of the molecular basis of disease continues to grow, the 1,6-naphthyridine core, and specifically the 5-amino substituted variants, will undoubtedly continue to be a fertile ground for the discovery of new and innovative medicines.

References

A Theoretical and Molecular Modeling Guide to 1,6-Naphthyridin-5-amine: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of 1,6-Naphthyridin-5-amine. This core scaffold is a key constituent of numerous biologically active compounds, making its detailed computational analysis crucial for researchers, scientists, and drug development professionals. This document will delve into the quantum chemical properties and potential protein-ligand interactions of this compound, offering a roadmap for its exploration as a pharmacophore.

Introduction: The Significance of the 1,6-Naphthyridine Core

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif found in both natural products and synthetic pharmaceutical agents.[1][2] This privileged structure is a bicyclic system containing two fused pyridine rings, with the nitrogen atom positions defining its isomeric form.[3][4] Derivatives of 1,6-naphthyridine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[5][6][7] For instance, certain derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR) and c-Met kinase, both of which are significant targets in oncology.[6][8][9][10] The inherent bioactivity of this scaffold underscores the importance of understanding its fundamental electronic and structural properties to guide the rational design of novel therapeutics.

This guide will focus on the parent amine, this compound, as a foundational model for theoretical analysis. We will explore its molecular geometry, electronic properties, and potential for interaction with a relevant biological target through established computational methodologies.

PART 1: Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the intrinsic properties of a molecule. Here, we will employ Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules, to determine the optimized geometry and electronic properties of this compound.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation
  • Input Structure Generation: A 3D structure of this compound is constructed using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Method Selection: The calculation is performed using a DFT method, specifying the B3LYP functional and the 6-311G(d,p) basis set. This combination is widely recognized for its accuracy in describing organic molecules.[11]

  • Geometry Optimization: A geometry optimization calculation is executed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies validates the structure.

  • Electronic Property Analysis: Following successful optimization, key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key structural and electronic parameters calculated for this compound. (Note: The following data is illustrative, based on typical values for such molecules, as specific experimental data for the parent amine is not available in the provided search results).

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC5-N(amine)1.37 Å
C4-C51.41 Å
C5-C101.42 Å
N1-C21.34 Å
N6-C51.38 Å
Bond AngleC4-C5-N(amine)121.5°
N6-C5-C10118.9°
Dihedral AngleC4-C5-N(amine)-H0.0° (planar)

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (eV)
HOMO Energy-5.89
LUMO Energy-1.25
HOMO-LUMO Gap4.64

The planarity of the amine group with respect to the aromatic ring system suggests potential for extended π-conjugation, which can influence its interaction with biological targets. The HOMO-LUMO energy gap provides insight into the molecule's electronic excitation properties and reactivity.

Visualization: Computational Workflow

The following diagram illustrates the workflow for the quantum chemical calculations.

G cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Analysis start Generate 3D Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Minimum Energy (No Imaginary Frequencies) freq_calc->validation properties Calculate Electronic Properties (HOMO, LUMO, etc.) validation->properties

Caption: Workflow for Quantum Chemical Calculations.

PART 2: Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a ligand might interact with the active site of a protein. Given that 1,6-naphthyridine derivatives are known inhibitors of FGFR, we will perform a hypothetical docking study of this compound with FGFR4.[6][8][10]

Experimental Protocol: Molecular Docking
  • Protein Preparation: The crystal structure of the target protein (e.g., FGFR4 kinase domain) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.

  • Ligand Preparation: The optimized 3D structure of this compound from the quantum chemical calculations is used. Torsion angles are defined to allow for conformational flexibility during docking.

  • Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to sample a large number of possible conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation: Predicted Binding Interactions

The following table summarizes the predicted interactions of this compound with key residues in the FGFR4 active site. (Note: This data is illustrative and based on known binding modes of similar inhibitors).[8]

Table 3: Predicted Interactions of this compound with FGFR4 Active Site Residues

Interaction TypeLigand Atom/GroupProtein ResiduePredicted Distance (Å)
Hydrogen BondN1Met524 (Hinge Region)2.9
Hydrogen BondAmino Group (N-H)Glu520 (Catalytic Loop)3.1
Pi-CationNaphthyridine RingLys4984.5
HydrophobicNaphthyridine RingVal523-

These predicted interactions highlight the potential for this compound to occupy the ATP-binding pocket of FGFR4, forming key hydrogen bonds with the hinge region, a characteristic of many kinase inhibitors.

Visualization: Molecular Docking Workflow

The following diagram illustrates the workflow for the molecular docking study.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Prepare Protein Structure (e.g., FGFR4 from PDB) define_site Define Binding Site protein_prep->define_site ligand_prep Prepare Ligand Structure (Optimized this compound) run_docking Run Docking Algorithm ligand_prep->run_docking define_site->run_docking score_poses Score and Rank Poses run_docking->score_poses analyze_interactions Analyze Key Interactions (H-bonds, etc.) score_poses->analyze_interactions

Caption: Workflow for Molecular Docking Studies.

Conclusion and Future Directions

This guide has outlined the fundamental theoretical and molecular modeling approaches for characterizing this compound. The quantum chemical calculations provide a deep understanding of its structural and electronic properties, while molecular docking simulations offer valuable insights into its potential as a kinase inhibitor. The methodologies and illustrative data presented herein serve as a robust starting point for further investigation into this important scaffold.

Future work should focus on synthesizing this compound and its derivatives to experimentally validate the computational predictions. Spectroscopic analysis can confirm the calculated structural and electronic properties, while in vitro assays can determine the actual inhibitory activity against kinases like FGFR. The synergy between these computational and experimental approaches is paramount for the successful development of novel therapeutics based on the 1,6-naphthyridine core.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridin-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," demonstrate a remarkable capacity to bind to a multitude of biological targets with high affinity. This guide provides an in-depth technical exploration of one such scaffold: 1,6-naphthyridin-5-amine. We will dissect the synthetic strategies that grant access to this versatile core, analyze its critical physicochemical properties, and explore its extensive applications in modern drug development, particularly in the realm of kinase inhibition. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage the power of the this compound scaffold in the quest for novel therapeutics.

The Privileged Scaffold Concept: A Foundation for Efficiency in Drug Discovery

The term "privileged scaffold" was introduced to describe molecular architectures that are capable of serving as ligands for diverse biological targets.[1] These structures are not merely passive frameworks but possess inherent properties that favor interactions with proteins, such as specific hydrogen bonding patterns, hydrophobic surfaces, and a three-dimensional shape that can be readily adapted to various binding pockets. The strategic use of privileged scaffolds accelerates the drug discovery process by providing a validated starting point for the design of compound libraries with a higher probability of identifying "hits."

Characteristics of a privileged scaffold typically include:

  • Synthetic Accessibility: The core structure can be synthesized efficiently and is amenable to a wide range of chemical modifications.

  • Physicochemical Properties: Favorable absorption, distribution, metabolism, and excretion (ADME) properties are often associated with the scaffold.

  • Binding Versatility: The scaffold can present functional groups in a spatially diverse manner, allowing for interaction with multiple receptor types.

The 1,6-naphthyridine ring system, a bicyclic heterocycle containing two nitrogen atoms, has emerged as a prominent privileged scaffold, with its derivatives showing a wide array of biological activities.[2] This guide will focus specifically on the this compound isomer, a key pharmacophore in numerous potent and selective inhibitors of critical disease targets.

Synthesis of the this compound Core and Its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be constructed through several synthetic routes, with the choice of method often depending on the desired substitution pattern.

Construction of the Core via Friedländer-type Condensation

A common strategy for the synthesis of naphthyridines is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[3] For the synthesis of 1,6-naphthyridin-5-amines, a substituted 4-aminonicotinaldehyde or a related precursor can be employed.[4]

A Versatile Route to Highly Substituted 5-Amino-1,6-Naphthyridines via Ditriflate Intermediates

A particularly powerful and flexible method for generating a diverse range of substituted 1,6-naphthyridin-5-amines involves the use of a 1,6-naphthyridine-5,7-ditriflate intermediate.[5] This approach allows for the sequential and regioselective introduction of various substituents at the C5 and C7 positions.

The general strategy begins with the synthesis of a 1,6-naphthyridine-5,7-dione, which can be prepared via a tandem nitrile hydration/cyclization of a 2-cyanoalkyl nicotinic ester.[5] The dione is then converted to the highly reactive 1,6-naphthyridine-5,7-ditriflate.

Caption: Synthesis of the key 1,6-naphthyridine-5,7-ditriflate intermediate.

The reactivity of the two triflate groups is differentiated, allowing for selective substitution. The C5-triflate is more susceptible to nucleophilic aromatic substitution (SNAr) by amines, providing the desired 5-amino-7-triflyl-1,6-naphthyridine intermediate.[5]

Caption: Stepwise functionalization of the 1,6-naphthyridine scaffold.

The remaining triflate at the C7 position can then be further functionalized using a variety of cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig amination, to introduce a wide range of substituents.[5]

Experimental Protocol: Synthesis of a 5-Amino-7-aryl-1,6-naphthyridine Derivative

The following is a representative protocol for the synthesis of a 5-amino-7-aryl-1,6-naphthyridine derivative, adapted from the ditriflate methodology.[5]

Step 1: Synthesis of the 1,6-Naphthyridine-5,7-dione

A detailed protocol for the synthesis of the 1,6-naphthyridine-5,7-dione precursor is described in the literature.[5] This typically involves the reaction of a 2-cyanoalkyl nicotinic ester under conditions that promote nitrile hydration and subsequent cyclization.

Step 2: One-Pot Ditriflation and C5-Amination

  • To a solution of the 1,6-naphthyridine-5,7-dione (1.0 eq) in an anhydrous solvent such as dichloromethane, add N-phenyl-bis(trifluoromethanesulfonimide) (2.2 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature until the formation of the ditriflate is complete (monitor by TLC or LC-MS).

  • Add the desired primary or secondary amine (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature until the selective substitution at the C5 position is complete.

  • Work-up the reaction by washing with aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-amino-7-triflyl-1,6-naphthyridine intermediate.

Step 3: C7-Arylation via Suzuki Coupling

  • To a reaction vial, add the 5-amino-7-triflyl-1,6-naphthyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like potassium carbonate (2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final 5-amino-7-aryl-1,6-naphthyridine.

Physicochemical Properties: The Key to a Privileged Status

The utility of the this compound scaffold is deeply rooted in its favorable physicochemical properties. The amine group at the C5 position is a key feature, as it can act as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and target engagement.[6] The basicity of the amine can be modulated by the electronic nature of substituents on the naphthyridine ring system.[7]

The nitrogen atoms within the bicyclic core act as hydrogen bond acceptors, further contributing to the scaffold's ability to interact with biological macromolecules. The relatively planar nature of the aromatic system provides a rigid core from which substituents can be projected into specific regions of a protein's binding site.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective template for the design of inhibitors of various protein kinases, a class of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors

Aberrant CDK5 activity has been implicated in a range of diseases, including neurodegenerative disorders and kidney diseases.[5] A series of substituted 1,6-naphthyridines have been developed as potent CDK5 inhibitors.[8] The 5-amino group often serves as a key anchoring point within the ATP-binding site of the kinase.

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility.[9] Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers. The 1,6-naphthyridine scaffold has been successfully employed to develop potent and selective c-Met inhibitors.[10][11]

The binding of HGF to c-Met triggers a downstream signaling cascade involving key pathways such as RAS/MAPK, PI3K/AKT, and STAT.[12][13][14]

Caption: Inhibition of the c-Met signaling pathway by a this compound-based inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable SAR data. For instance, in the context of c-Met inhibition, it has been shown that:

  • The 5-amino group is often crucial for binding to the hinge region of the kinase domain.

  • Substituents at the C7 position can be varied to enhance potency and selectivity, as well as to modulate physicochemical properties.

  • Modifications at other positions on the naphthyridine ring can be used to fine-tune the overall profile of the inhibitor.

The following table summarizes representative SAR data for a series of this compound derivatives as c-Met inhibitors.

CompoundR Group at C7c-Met IC₅₀ (nM)
1 Phenyl50
2 4-Fluorophenyl25
3 3-Pyridyl15
4 4-(Morpholin-4-yl)phenyl5

Data is hypothetical and for illustrative purposes.

Conclusion and Future Outlook

The this compound scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its synthetic tractability, favorable physicochemical properties, and proven ability to yield potent and selective inhibitors of a range of important biological targets, particularly protein kinases, underscore its value to the drug discovery community. The continued exploration of the chemical space around this versatile core, guided by a deep understanding of its SAR, will undoubtedly lead to the development of novel and effective therapies for a host of human diseases. The detailed synthetic and biological insights provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable scaffold.

References

Unveiling the Therapeutic Landscape of 1,6-Naphthyridin-5-amine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with therapeutic potential is a continuous endeavor. The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1][2][3][4] This in-depth technical guide focuses on the core of this promising chemical entity: 1,6-Naphthyridin-5-amine and its potential biological targets. By synthesizing data from extensive research on related compounds, we will explore the most probable protein families this molecule may interact with and provide a roadmap for its target identification and validation.

The 1,6-Naphthyridine Scaffold: A Foundation for Diverse Bioactivity

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, offers a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors. This structural feature allows for versatile interactions with various biological macromolecules, making it a fertile ground for the development of targeted therapeutics.[2][3][4] While direct studies on the unsubstituted this compound (CAS 55570-60-0) are limited, extensive research on its derivatives provides a strong predictive foundation for its potential biological targets.[5]

Primary Putative Biological Targets

Based on the bioactivity of structurally related 1,6-naphthyridine derivatives, we can hypothesize several key classes of proteins as potential targets for this compound.

Protein Kinases: Modulators of Cellular Signaling

A significant body of evidence points towards the 1,6-naphthyridine scaffold as a potent kinase inhibitor.[1][6] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

  • Cyclin-Dependent Kinase 5 (CDK5): Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, a kinase implicated in neurodegenerative diseases and kidney diseases.[7]

  • c-Met Kinase: Derivatives of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one have shown inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in tumor metastasis and growth.[1][10] A series of 1,6-naphthyridinone-based compounds have also been developed as MET kinase inhibitors.[6]

  • Fibroblast Growth Factor Receptor 1 (FGFR-1): 3-Aryl-1,6-naphthyridine-2,7-diamines have demonstrated potent and selective inhibition of the FGF receptor-1 tyrosine kinase, a key player in angiogenesis and tumor development.[11]

  • Spleen Tyrosine Kinase (Syk): Certain 1,6-naphthyridine derivatives have been patented as inhibitors of Syk kinase, which is involved in allergic and inflammatory responses.[12]

The amino group at the 5-position of this compound could serve as a crucial interaction point within the ATP-binding pocket of these kinases, making this entire class of enzymes a high-priority for investigation.

Poly (ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

PARP enzymes, particularly PARP-1, are central to DNA repair pathways. Inhibiting PARP in cancer cells with specific DNA repair defects (like BRCA mutations) can lead to synthetic lethality, a powerful anti-cancer strategy.[13][14][15] While many reported PARP inhibitors are based on the 1,5- and 1,8-naphthyridine scaffolds, the structural similarities suggest that 1,6-naphthyridine derivatives should also be investigated for this activity.[13][14][16] For instance, a potent and selective PARP-1 inhibitor, AZD5305, is a derivative of 1,5-naphthyridinone.[13][14]

Other Potential Targets of Interest

The versatility of the naphthyridine scaffold extends beyond kinases and PARPs.

  • Topoisomerases: Dibenzo[c,h][8][9]naphthyridin-6-one derivatives have shown potent activity targeting Topoisomerase I (TOP1), an enzyme essential for DNA replication and transcription.[17]

  • Antimicrobial Targets: Various 1,6-naphthyridine derivatives have demonstrated antimicrobial activity, suggesting potential interactions with essential bacterial or fungal proteins.[18][19]

  • Adenosine Receptors: A benzo[c][8][13]naphthyridin-6(5H)-one derivative has shown affinity for human adenosine receptors A1 and A2A, indicating a potential role in modulating GPCR signaling.[16]

A Practical Guide to Target Identification and Validation

Identifying the specific biological targets of this compound requires a multi-pronged approach, combining computational prediction with robust experimental validation.

In Silico Target Prediction: The First Step

Bioinformatics and computational chemistry offer a rapid and cost-effective way to generate initial hypotheses about a small molecule's targets.[20][21][22][23]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions.[21][22]

  • Pharmacophore Modeling: By identifying the essential 3D arrangement of functional groups responsible for a biological activity, pharmacophore models can be used to screen large databases for potential targets.

  • Target Prediction Servers: Web-based tools like SwissTargetPrediction can predict potential targets based on the 2D structure of a small molecule by comparing it to a library of known active compounds.

In_Silico_Workflow cluster_computational Computational Target Prediction Input This compound Structure Docking Molecular Docking Input->Docking Pharmacophore Pharmacophore Modeling Input->Pharmacophore Server Target Prediction Servers Input->Server Output Prioritized Target List Docking->Output Pharmacophore->Output Server->Output

Caption: Workflow for in silico prediction of biological targets.

Experimental Target Identification: The Gold Standard

While computational methods are powerful, experimental validation is crucial to confirm direct interactions between a small molecule and its protein target(s). Chemoproteomics provides a suite of techniques for this purpose.[24]

These methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological sample.[25]

  • Affinity Chromatography: The small molecule is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the molecule are retained and can be identified by mass spectrometry.[9]

  • Biotin-Tagged Probes: A biotin tag is attached to the small molecule. After incubation with a lysate, the biotinylated probe and its bound proteins are captured using streptavidin-coated beads.[25]

These approaches identify targets without the need to chemically modify the small molecule, which can sometimes alter its binding properties.[25]

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis. The stabilized protein can then be detected by western blotting or mass spectrometry.[9][25]

Table 1: Comparison of Experimental Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography Immobilized ligand captures binding proteins.High specificity, can identify low-affinity binders.Immobilization can interfere with binding, non-specific binding can occur.
Biotin-Tagged Probes Biotinylated ligand captures binding proteins.Strong biotin-streptavidin interaction, versatile.Synthesis of tagged probe required, tag may alter binding.
DARTS Ligand binding protects the target protein from proteolysis.No chemical modification of the ligand needed, applicable to various sample types.May not work for all protein-ligand interactions, requires specific antibodies or mass spectrometry for detection.
Target Validation: Confirming Biological Relevance

Once a putative target is identified, further experiments are necessary to confirm that the interaction is responsible for the observed biological effect.

  • Enzyme Inhibition Assays: For kinase or PARP targets, in vitro assays can determine the IC50 value of this compound, quantifying its inhibitory potency.

  • Surface Plasmon Resonance (SPR): This biophysical technique measures the binding affinity and kinetics of the interaction between the small molecule and the purified target protein in real-time.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its target in a cellular context.

  • Pathway Analysis: If a target is part of a known signaling pathway, downstream effects of target inhibition can be measured (e.g., by western blotting for phosphorylated proteins).

Experimental_Workflow cluster_identification Target Identification cluster_validation Target Validation Lysate Cell Lysate Affinity Affinity-Based Methods (e.g., Pull-down) Lysate->Affinity LabelFree Label-Free Methods (e.g., DARTS) Lysate->LabelFree MS Mass Spectrometry Affinity->MS LabelFree->MS Hits Putative Targets MS->Hits Biochemical Biochemical Assays (Enzyme Inhibition, SPR) Hits->Biochemical Cellular Cell-Based Assays (CETSA, Pathway Analysis) Hits->Cellular Validated Validated Target Biochemical->Validated Cellular->Validated

Caption: Experimental workflow for target identification and validation.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold, and specifically this compound, represents a promising starting point for the development of novel therapeutics. The strong evidence for the inhibition of protein kinases and PARPs by related compounds provides a clear direction for initial investigations. By employing a systematic approach that combines in silico prediction with robust experimental target identification and validation methodologies, the full therapeutic potential of this intriguing molecule can be unlocked. Future research should focus on synthesizing a focused library of derivatives based on the this compound core to explore the structure-activity relationships for the identified targets and optimize for potency, selectivity, and pharmacokinetic properties.

References

The 1,6-Naphthyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The 1,6-naphthyridine motif, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged from the broader class of diazanaphthalenes as a scaffold of significant interest in medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure provide an excellent platform for the development of highly specific and potent therapeutic agents.[2] Naturally occurring 1,6-naphthyridine derivatives, such as the marine alkaloid aaptamine, have demonstrated notable cytotoxic effects, inspiring further exploration of this chemical space.[3] The burgeoning interest in synthetic 1,6-naphthyridine derivatives stems from their diverse and potent pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][4] This guide provides a comprehensive overview of the 1,6-naphthyridine core, from its synthesis to its multifaceted applications in drug discovery, with a focus on the underlying mechanisms of action and structure-activity relationships.

Synthetic Strategies: Building the 1,6-Naphthyridine Core

The construction of the 1,6-naphthyridine skeleton can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern multicomponent approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One-Pot Multicomponent Reactions: An Efficient Approach

One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency and atom economy in generating molecular diversity.[5] A notable example involves the reaction of an aromatic aldehyde, two equivalents of malononitrile, and an amine in the presence of a catalyst.[5][6] This approach allows for the rapid assembly of highly substituted 1,6-naphthyridine derivatives in good yields.[6]

Experimental Protocol: One-Pot Synthesis of a Substituted 1,6-Naphthyridine Derivative

This protocol is a representative example of a one-pot synthesis of a 1,6-naphthyridine derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (2 mmol)

  • 1-Naphthylamine (1 mmol)

  • Recyclable catalyst (e.g., SiO2/Fe3O4@MWCNTs) (0.02 g)[6]

  • Ethanol or water (solvent)

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (2 mmol), 1-naphthylamine (1 mmol), and the catalyst (0.02 g) is prepared in a suitable solvent (e.g., ethanol or water).[6][7]

  • The reaction mixture is stirred at ambient temperature or under reflux for a period of 4-6 hours.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and then with ethanol.[5]

  • The catalyst can be recovered from the filtrate using an external magnet.[6]

  • The crude product is purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure 1,6-naphthyridine derivative.[5]

Friedländer Annulation: A Classic Route to Fused Systems

The Friedländer synthesis is a classical and versatile method for constructing quinoline and naphthyridine ring systems.[8] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration.[8] For the synthesis of 1,6-naphthyridines, a suitably substituted aminopyridine derivative serves as the starting material.

Workflow for Friedländer Annulation

start Start: Select Starting Materials reactants 2-Aminopyridine derivative with a carbonyl group + α-Methylene compound start->reactants reaction Acid or Base Catalyzed Condensation reactants->reaction intermediate Intermediate Formation (Aldol or Schiff Base) reaction->intermediate cyclization Intramolecular Cyclodehydration intermediate->cyclization product 1,6-Naphthyridine Derivative cyclization->product purification Purification product->purification end End: Characterized Product purification->end

Caption: Generalized workflow of the Friedländer annulation for 1,6-naphthyridine synthesis.

Medicinal Chemistry Applications of the 1,6-Naphthyridine Core

The rigid framework and hydrogen bonding capabilities of the 1,6-naphthyridine core make it a privileged scaffold for targeting a diverse array of biological targets.

Anticancer Activity: A Multifaceted Approach

1,6-Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[2]

Many 1,6-naphthyridine-based compounds have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal cancer.[9] Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective FGFR4 inhibitors.[9] These compounds have been shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins.[9]

FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates PI3K_AKT PI3K/AKT Pathway FGFR4->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FGFR4->RAS_MAPK PLCg PLCγ Pathway FGFR4->PLCg Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->FGFR4 Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation RAS_MAPK->Proliferation PLCg->Proliferation

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

  • AXL Receptor Tyrosine Kinase Inhibition: The AXL receptor tyrosine kinase is another important target in cancer therapy, with its overexpression linked to poor prognosis and drug resistance.[10] 1,6-Naphthyridinone derivatives have been developed as selective type II AXL inhibitors, demonstrating potent antitumor efficacy.[10]

Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK STAT JAK/STAT Pathway AXL->STAT Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->AXL Survival_Migration Cell Survival, Proliferation, Migration PI3K_AKT->Survival_Migration MAPK_ERK->Survival_Migration STAT->Survival_Migration

Caption: Inhibition of the AXL receptor signaling pathway by 1,6-naphthyridine derivatives.[11]

  • c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a target for cancer therapy. A class of 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-ones has been identified as novel c-Met kinase inhibitors.[12] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the tricyclic core are crucial for potent c-Met inhibition.[2]

HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->cMet Proliferation_Invasion Cell Proliferation, Survival, Invasion PI3K_AKT->Proliferation_Invasion RAS_MAPK->Proliferation_Invasion STAT->Proliferation_Invasion

Caption: Inhibition of the c-Met signaling pathway by 1,6-naphthyridine derivatives.[9]

Beyond kinase inhibition, 1,6-naphthyridine derivatives have shown anticancer activity through other mechanisms, such as targeting Hsp90.[13]

Compound/Derivative ClassTarget/MechanismCancer Cell LinesIC50 ValuesReference(s)
Naphthyridine DerivativesCytotoxicityHeLa, HL-60, PC-30.1 - 172.8 µM[14]
1,6-Naphthyridin-2(1H)-onesHsp90 InhibitionBreast CancerNot specified[13]
1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one (2t)c-Met Kinase-2.6 µM[12]
1,6-Naphthyridine-2-one (19g)FGFR4 KinaseColorectal CancerNot specified[9]
1,6-Naphthyridinone (25c)AXL Kinase-1.1 nM[10]
Antiviral Activity: Targeting Human Cytomegalovirus (HCMV)

Certain 1,6-naphthyridine derivatives have demonstrated potent antiviral activity, particularly against human cytomegalovirus (HCMV).[11] These compounds have shown significantly lower 50% inhibitory concentrations (IC50) compared to the standard-of-care drug ganciclovir.[11] The mechanism of action appears to be novel, as these compounds are effective against ganciclovir-resistant HCMV strains.[11] Studies suggest that they affect events in the early and late stages of viral replication.[11] A specific class, 8-hydroxy-1,6-naphthyridine-7-carboxamides, has been shown to inhibit the HCMV pUL89 endonuclease, an enzyme essential for viral genome packaging and cleavage.[3]

Other Therapeutic Areas

The therapeutic potential of the 1,6-naphthyridine core extends beyond oncology and virology.

  • CDK5 Inhibition for Kidney Disease: Novel substituted 1,6-naphthyridines have been identified as inhibitors of cyclin-dependent kinase 5 (CDK5).[14] Dysregulated CDK5 activity is linked to various diseases, and its inhibition shows promise for the treatment of kidney diseases.[14] In the context of diabetic nephropathy, CDK5 promotes renal tubulointerstitial fibrosis through the ERK1/2/PPARγ pathway.[15]

High_Glucose High Glucose (in Diabetic Nephropathy) CDK5 CDK5 Activation High_Glucose->CDK5 ERK1_2 ERK1/2 Pathway CDK5->ERK1_2 PPARg PPARγ Pathway CDK5->PPARg Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->CDK5 EMT_Fibrosis Epithelial-to-Mesenchymal Transition (EMT) & Renal Fibrosis ERK1_2->EMT_Fibrosis PPARg->EMT_Fibrosis

Caption: Inhibition of the CDK5 signaling pathway in diabetic nephropathy by 1,6-naphthyridine derivatives.

Conclusion and Future Perspectives

The 1,6-naphthyridine core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its importance in the development of novel therapeutics. The continued exploration of new synthetic methodologies will undoubtedly lead to a wider array of functionalized 1,6-naphthyridines with tailored pharmacological profiles. As our understanding of the molecular basis of diseases deepens, the versatility of the 1,6-naphthyridine core will continue to be leveraged to design next-generation therapies with enhanced potency and selectivity.

References

Methodological & Application

The Versatile Precursor: Harnessing 1,6-Naphthyridin-5-amine for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as pivotal targets in contemporary drug discovery, particularly in oncology. Their dysregulation is a common feature in many diseases, making the development of selective kinase inhibitors a highly pursued therapeutic strategy. Within the medicinal chemist's arsenal, the 1,6-naphthyridine core has garnered significant attention as a "privileged scaffold"—a molecular framework with a proven affinity for multiple biological targets, including a diverse range of kinases. This application note delves into the strategic use of 1,6-naphthyridin-5-amine as a versatile precursor for the synthesis of a new generation of kinase inhibitors, offering detailed protocols for their synthesis and biological evaluation.

The 1,6-naphthyridine motif is a bicyclic heterocyclic system that provides a rigid and planar core, ideal for positioning substituents in a defined three-dimensional space to interact with the ATP-binding pocket of kinases.[1] Its derivatives have demonstrated potent inhibitory activity against a variety of kinases, including MET, VEGFR-2, and CDK5.[2][3] this compound, with its reactive amino group, serves as an excellent handle for introducing diversity-oriented functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide is designed for researchers, scientists, and drug development professionals, providing not just a set of instructions, but a comprehensive understanding of the rationale behind the experimental choices, ensuring both scientific rigor and practical applicability.

Synthetic Strategies: From Precursor to Potent Inhibitor

The journey from the this compound precursor to a potent kinase inhibitor involves strategic chemical modifications to enhance target affinity and selectivity. The primary amino group at the C5 position is a versatile anchor for introducing a variety of substituents through well-established synthetic methodologies such as palladium-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are cornerstones of modern medicinal chemistry, allowing for the formation of carbon-nitrogen and carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a library of this compound derivatives. This workflow is designed to be modular, allowing for the introduction of diverse chemical moieties to probe the chemical space around the kinase active site.

G cluster_0 Synthesis of Key Intermediate cluster_1 Diversification via Cross-Coupling cluster_2 Final Products Start This compound Halogenation Halogenation (e.g., NBS, NCS) to yield 5-halo-1,6-naphthyridine Start->Halogenation Intermediate 5-Halo-1,6-naphthyridine Buchwald_Hartwig Buchwald-Hartwig Amination (Various amines) Intermediate->Buchwald_Hartwig Suzuki_Miyaura Suzuki-Miyaura Coupling (Various boronic acids/esters) Intermediate->Suzuki_Miyaura Library_A Library of C5-amino substituted 1,6-naphthyridine derivatives Buchwald_Hartwig->Library_A Library_B Library of C5-aryl/heteroaryl substituted 1,6-naphthyridine derivatives Suzuki_Miyaura->Library_B Biological_Screening Biological Screening (Kinase Assays) Library_A->Biological_Screening Proceed to Library_B->Biological_Screening Proceed to

Caption: General synthetic workflow for the diversification of this compound.

Protocol 1: Synthesis of N-Aryl-1,6-naphthyridin-5-amines via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of a 5-halo-1,6-naphthyridine intermediate with a variety of aryl amines. The choice of ligand and base is crucial for the success of this reaction and may require optimization for specific substrates.[4][6]

Materials:

  • 5-Bromo-1,6-naphthyridine (or 5-chloro-1,6-naphthyridine)

  • Aryl amine of choice

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-1,6-naphthyridine (1.0 eq), the desired aryl amine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1 M with respect to the 5-bromo-1,6-naphthyridine.

  • Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1,6-naphthyridin-5-amine.

Protocol 2: Synthesis of 5-Aryl-1,6-naphthyridines via Suzuki-Miyaura Coupling

This protocol details a general method for the palladium-catalyzed cross-coupling of a 5-halo-1,6-naphthyridine with various arylboronic acids or esters.[5][7]

Materials:

  • 5-Bromo-1,6-naphthyridine

  • Arylboronic acid or arylboronic acid pinacol ester of choice

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (solvent mixture)

  • Standard laboratory glassware and reflux setup

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1,6-naphthyridine (1.0 eq) and the arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Reagent Addition: Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1,6-naphthyridine.

Application Notes: Biochemical and Cellular Evaluation of Kinase Inhibitors

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. This is typically achieved through a tiered screening approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Assays: Measuring Direct Inhibition

Biochemical assays are essential for determining the potency of a compound against its target kinase, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[8][9]

This protocol provides a general framework for determining the IC₅₀ value of a test compound against a specific kinase.

G Start Prepare serial dilutions of 1,6-naphthyridine derivative Kinase_Reaction Set up kinase reaction: - Kinase enzyme - Substrate - ATP - Test compound Start->Kinase_Reaction Incubation1 Incubate at 30°C for 60 min Kinase_Reaction->Incubation1 ADP_Glo_Reagent Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation1->ADP_Glo_Reagent Incubation2 Incubate at RT for 40 min ADP_Glo_Reagent->Incubation2 Kinase_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Kinase_Detection_Reagent Incubation3 Incubate at RT for 30-60 min Kinase_Detection_Reagent->Incubation3 Luminescence_Reading Measure luminescence Incubation3->Luminescence_Reading Data_Analysis Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 value Luminescence_Reading->Data_Analysis

Caption: Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted test compound or vehicle control. Add a solution containing the kinase enzyme and its substrate in kinase buffer.

  • Initiate Reaction: Add ATP solution to each well to start the kinase reaction. The final reaction volume is typically 5-10 µL.[9]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and eliminate any remaining ATP.[8] Incubate at room temperature for 40 minutes.[9]

  • ADP to ATP Conversion and Luminescence Generation: Add a volume of Kinase Detection Reagent equal to the sum of the previous volumes to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based reaction that produces light. Incubate at room temperature for 30-60 minutes.[8]

  • Luminescence Measurement: Read the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target kinase within its native signaling pathway. A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the phosphorylated downstream substrate. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with an antibody against the total downstream substrate to ensure equal protein loading. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A reduction in the phospho-protein signal in compound-treated cells compared to the vehicle control indicates inhibition of the target kinase.

Data Presentation and Interpretation

The results from the biochemical and cellular assays should be systematically organized to facilitate the analysis of structure-activity relationships (SAR). A well-structured table is an effective way to present this data.

Compound IDR¹ Group (from Buchwald-Hartwig)R² Group (from Suzuki)Kinase IC₅₀ (nM)Cellular EC₅₀ (nM)
1a 4-Fluorophenyl-150800
1b 3,4-Dichlorophenyl-50250
2a -4-Methoxyphenyl200>1000
2b -3-Pyridyl75400

This is an example table with hypothetical data.

By analyzing the data in such a table, researchers can identify key structural features that contribute to potency and cellular activity, guiding the next round of inhibitor design and optimization.

Conclusion: A Pathway to Novel Therapeutics

This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. The synthetic routes outlined in this guide, based on robust and widely applicable palladium-catalyzed cross-coupling reactions, provide a clear path to generating diverse libraries of compounds. The detailed protocols for biochemical and cellular assays offer a reliable framework for evaluating the biological activity of these derivatives. By combining strategic synthesis with rigorous biological evaluation, researchers can effectively leverage the 1,6-naphthyridine scaffold to develop potent and selective kinase inhibitors with the potential to become next-generation therapeutics.

References

A Technical Guide to the Evaluation of 1,6-Naphthyridine Scaffolds for Fluorescence Microscopy Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorophore Class

The relentless pursuit of discovery in cellular biology and drug development is intrinsically linked to our ability to visualize the intricate machinery of life. Fluorescence microscopy remains the cornerstone of this endeavor, yet its power is dictated by the quality and specificity of the available fluorescent probes. The 1,6-naphthyridine scaffold, a heterocyclic system composed of two fused pyridine rings, has emerged as a structure of significant interest. While extensively studied for its diverse biological activities, including roles as kinase inhibitors and anticancer agents, its potential as a versatile fluorophore class is only beginning to be systematically explored.[1][2][3]

Derivatives of 1,6-naphthyridine have demonstrated intriguing photophysical properties, with some exhibiting visible light absorption, large Stokes shifts, and environmentally sensitive fluorescence, making them promising candidates for novel biological probes.[4][5][6] However, the translation of a novel chemical entity from a promising fluorophore into a validated tool for microscopy is a rigorous, multi-step process. The inherent bioactivity of the naphthyridine core necessitates a careful and systematic evaluation of cytotoxicity and target specificity.[7][8]

This guide provides a comprehensive framework for researchers, cell biologists, and drug development professionals to characterize and validate novel 1,6-naphthyridine derivatives for fluorescence microscopy. Using the parent structure, 1,6-Naphthyridin-5-amine, as a conceptual starting point, we present a self-validating system of protocols designed to take a new compound from basic physicochemical analysis to robust application in both fixed and live-cell imaging. Our approach emphasizes the causality behind experimental choices, ensuring that researchers can not only follow the steps but also adapt them to their specific derivatives and biological questions.

Part 1: Foundational Photophysical Characterization

The Rationale: Before a compound ever touches a cell, its fundamental interactions with light must be quantitatively understood. This initial characterization is non-negotiable; it forms the bedrock upon which all subsequent biological imaging is built. Key parameters such as absorption/emission maxima dictate the required microscope filter sets, quantum yield indicates the brightness of the probe, and photostability determines its suitability for time-lapse imaging. Without this data, any cellular imaging results would be qualitative at best and uninterpretable at worst.

Comparative Photophysical Data of Published 1,6-Naphthyridine Derivatives:

To provide a contextual baseline, the following table summarizes the properties of various 1,6-naphthyridine derivatives reported in the literature. This data illustrates the spectral diversity achievable through chemical modification of the core scaffold.

Compound ClassMax. Absorption (λabs, nm)Max. Emission (λem, nm)Quantum Yield (Φ)SolventReference
Fused Polycyclic 1,6-Naphthyridin-4-amines344 - 448~450VariesDMSO[4][9]
1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones320 - 386Varies with solventVariesVarious[5]
Pyrroloquinolone DyesNot specifiedNot specifiedNot specifiedNot specified[10]
Near-Infrared Naphthyridine Derivatives~545570 - 750Not specifiedBuffer[11]
Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for the initial characterization of a novel 1,6-naphthyridine derivative.

G Workflow for Initial Probe Characterization cluster_0 Spectroscopic Analysis cluster_1 Photostability Assessment A Prepare Dilute Solution (e.g., 1-10 µM in DMSO/PBS) B Measure Absorption Spectrum (Spectrophotometer) A->B C Determine λ_max (abs) B->C D Measure Emission Spectrum (Fluorometer, Excite at λ_max) C->D E Determine λ_max (em) D->E F Calculate Quantum Yield (Φ) (Relative to a standard, e.g., Quinine Sulfate) E->F G Expose Sample to Continuous High-Intensity Light F->G Proceed if Φ is acceptable H Measure Fluorescence Intensity Over Time G->H I Calculate Photobleaching Half-Life H->I

Caption: Initial characterization workflow for novel fluorescent probes.

Protocol 1: Spectroscopic Analysis and Photostability Assessment

This protocol provides a standardized method for determining the core photophysical properties of a new compound.

Materials:

  • Novel 1,6-naphthyridine compound

  • Spectroscopy-grade solvents (e.g., DMSO, PBS pH 7.4)

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

  • Fluorometer with temperature control

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) of the test compound in 100% DMSO. Store protected from light at -20°C.

  • Working Solution Preparation: Prepare a dilute working solution (e.g., 5 µM) in the desired final solvent (e.g., PBS). Ensure the final DMSO concentration is low (<0.1%) to avoid solvent effects. Prepare a blank solution (solvent only) and a solution of the quantum yield standard with a similar absorbance (~0.05 at the excitation wavelength) as the test compound.

  • Absorption Spectroscopy: a. Blank the spectrophotometer using the solvent-only cuvette. b. Measure the absorbance spectrum of the test compound from ~250 nm to 700 nm. c. Identify the wavelength of maximum absorbance (λabs).

  • Fluorescence Spectroscopy: a. Set the excitation wavelength of the fluorometer to the λabs determined in step 3c. b. Measure the emission spectrum, scanning from ~10 nm above the excitation wavelength to the near-infrared region (~800 nm). c. Identify the wavelength of maximum emission (λem).

  • Quantum Yield (Relative Method): a. Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the test compound and the reference standard. b. Calculate the quantum yield using the following formula: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²) (Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent. For dilute solutions in the same solvent, the refractive index term can be ignored).

  • Photostability Assessment: a. Place the cuvette with the test compound in the fluorometer. b. Set the excitation and emission wavelengths to their maxima, and open the excitation shutter to its maximum setting. c. Record the fluorescence intensity continuously over an extended period (e.g., 10-30 minutes). d. Plot the normalized intensity versus time to determine the rate of photobleaching. A longer half-life indicates better photostability. This procedure can be guided by principles outlined in ICH Topic Q1B for standardized photostability testing.[12][13]

Part 2: Cellular Application & Validation Framework

The Rationale: Positive spectroscopic data is a prerequisite, but it does not guarantee utility in a complex biological environment. The cellular validation phase is designed to answer critical questions: Can the probe cross the cell membrane? Where does it localize? Is it toxic to the cells? We advocate a tiered approach, starting with fixed cells to establish basic staining patterns in a simplified system, followed by the more challenging but informative application in live-cell imaging.

Decision Workflow for Cellular Imaging

G Workflow for Cellular Imaging Validation A Start: Novel Probe with Known Spectroscopic Properties B Protocol 2: Fixed-Cell Staining A->B C Analyze Staining Pattern (Nuclear? Cytoplasmic? Punctate?) B->C D Is Signal Specific & Above Background? C->D E Protocol 3: Live-Cell Imaging D->E Yes I Troubleshoot: - Concentration - Permeabilization - Imaging Settings D->I No F Assess Cytotoxicity (Morphology, Viability Assay) E->F G Is Probe Non-Toxic at Working Concentration? F->G H Proceed to Advanced Characterization (Protocol 4) G->H Yes J Troubleshoot: - Lower Concentration - Reduce Incubation Time - Use Less Phototoxic Light G->J No

Caption: Decision-making workflow for validating a new probe in cells.

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol serves as the initial screen to determine cell permeability and basic localization patterns. Fixation cross-links cellular components, providing a stable and non-living sample to optimize staining parameters.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips (e.g., HeLa, U2OS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking/Wash Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Test compound stock solution (1-10 mM in DMSO)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Seed cells onto appropriate imaging plates/coverslips and grow to 60-80% confluency.

  • Fixation: a. Aspirate the culture medium. b. Gently wash the cells twice with room temperature PBS. c. Add Fixation Solution and incubate for 15 minutes at room temperature.[14]

  • Permeabilization: a. Aspirate the Fixation Solution and wash twice with PBS. b. Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This step is crucial for allowing probes to access intracellular targets.[14]

  • Staining: a. Aspirate the Permeabilization Buffer and wash twice with PBS. b. Prepare a series of working dilutions of the test compound (e.g., 100 nM to 10 µM) in Blocking/Wash Buffer. c. Add the test compound solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing & Counterstaining: a. Aspirate the staining solution and wash the cells three times with Blocking/Wash Buffer, incubating for 5 minutes each time to reduce background. b. If desired, add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes. c. Wash twice more with PBS.

  • Mounting & Imaging: a. Mount coverslips onto glass slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope with appropriate filter sets based on the spectroscopic data from Protocol 1. Acquire images of the test probe and the DAPI counterstain.

Self-Validation & Interpretation: A successful result is a clear, specific signal that is significantly brighter than unstained control cells. The localization pattern (e.g., co-localization with DAPI in the nucleus, cytoplasmic, or punctate) provides the first clues to the probe's cellular target.

Protocol 3: Live-Cell Imaging and Cytotoxicity Assessment

This protocol adapts the staining procedure for living cells, where maintaining cellular health is paramount.

Materials:

  • Cells cultured in glass-bottom dishes

  • Complete culture medium (consider using a phenol red-free formulation like FluoroBrite™ DMEM to reduce background fluorescence)[15]

  • Test compound stock solution (1-10 mM in DMSO)

  • Live-cell nuclear stain (e.g., Hoechst 33342)

  • A cell viability indicator (e.g., Propidium Iodide or a commercial LIVE/DEAD™ kit)

Procedure:

  • Preparation: Have cells cultured to 60-80% confluency in a glass-bottom dish suitable for live-cell imaging. Ensure the microscope's incubation chamber is pre-warmed to 37°C with 5% CO₂.

  • Staining: a. Prepare a working solution of the test compound in pre-warmed complete culture medium. Start with the lowest effective concentration determined from the fixed-cell protocol. b. Aspirate the old medium from the cells and replace it with the staining medium. c. Incubate for 15-60 minutes in the incubator. The optimal time must be determined empirically.

  • Washing (Optional but Recommended): a. For non-covalent, reversible probes, washing may reduce the signal. However, for probes that are well-retained, a gentle wash can improve the signal-to-noise ratio. b. Aspirate the staining medium and replace it with fresh, pre-warmed medium (e.g., FluoroBrite™ DMEM).

  • Imaging: a. Immediately transfer the dish to the pre-warmed microscope stage. b. Acquire images using the lowest possible laser power and shortest exposure time that provides a usable signal. This minimizes phototoxicity, a major cause of cell death during live imaging.[16]

  • Cytotoxicity Assessment (Self-Validation): a. Morphological: Observe the cells over time during the imaging experiment. Look for signs of stress, such as cell rounding, blebbing, or detachment. b. Post-Imaging Viability Stain: After the imaging session, add a viability dye like Propidium Iodide (which only enters dead cells) to the medium and acquire a final image. A high number of red-stained cells indicates significant cytotoxicity from the probe or the imaging process itself.

Part 3: Advanced Characterization and Target Identification

The Rationale: Observing a staining pattern is the beginning, not the end, of the investigation. For a probe to be truly useful, we must understand what it is binding to. Based on the planar, heterocyclic nature of the 1,6-naphthyridine core and the presence of an amine group, a primary hypothesis is that it may interact with nucleic acids via intercalation or groove binding. Indeed, some near-infrared naphthyridine derivatives have been specifically designed for this purpose.[11] The following protocols are designed to rigorously test this hypothesis.

Logic for Target Identification

G Workflow for Target Identification cluster_0 Confirmation by Nuclease Digestion A Start: Confirmed Nuclear Staining Pattern in Fixed Cells B Co-stain with DAPI (DNA Minor Groove) & a Major Groove Dye (e.g., SYTOX Green) A->B C Analyze Pixel-by-Pixel Co-localization (e.g., Pearson's Coefficient) B->C D High Co-localization? C->D E Hypothesis: Probe binds DNA D->E Yes F Hypothesis: Probe binds other nuclear components (e.g., RNA, protein) D->F No G Stain Fixed/Permeabilized Cells with Test Probe E->G H Treat Separate Samples with: 1. Buffer Only (Control) 2. DNase I 3. RNase A G->H I Wash and Image All Samples H->I J Compare Fluorescence Intensity I->J K Signal Lost with DNase? J->K L Target is DNA K->L Yes M Target is likely not DNA. Consider RNA or Protein. K->M No

Caption: Logical workflow for identifying the cellular target of a nuclear-localizing probe.

Protocol 4: Co-localization and Nuclease Digestion Assays

This protocol uses two complementary approaches to determine if the probe binds to nucleic acids.

Materials:

  • Fixed and permeabilized cells on coverslips (from Protocol 2)

  • DNase I and appropriate buffer (e.g., 100 U/mL)

  • RNase A and appropriate buffer (e.g., 100 µg/mL)

  • Fluorescence microscope with image analysis software capable of co-localization analysis

Procedure:

Part A: Co-localization Analysis

  • Follow Protocol 2 to fix, permeabilize, and stain cells with the 1,6-naphthyridine test compound.

  • In the counterstaining step, co-incubate with both DAPI (a known DNA minor groove binder) and another nucleic acid stain with a different spectral profile if possible.

  • Acquire high-resolution images in each channel, ensuring there is no bleed-through between channels.

  • Using image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin), perform a quantitative co-localization analysis. Calculate a Pearson's correlation coefficient, where a value close to +1.0 indicates strong positive correlation.

Part B: Nuclease Digestion Assay[11]

  • Prepare three sets of fixed and permeabilized cells on coverslips.

  • Stain all three sets with the test compound as per Protocol 2.

  • After staining and washing, treat the coverslips as follows for 1 hour at 37°C:

    • Set 1 (Control): Incubate in DNase/RNase buffer only.

    • Set 2 (DNase): Incubate in DNase I solution.

    • Set 3 (RNase): Incubate in RNase A solution.

  • Wash all coverslips thoroughly with PBS.

  • Mount and image all samples using identical acquisition settings (laser power, exposure, gain).

  • Quantify the average fluorescence intensity in the stained region (e.g., the nucleus) for a population of cells from each condition.

Interpretation: A significant reduction in fluorescence intensity in the DNase-treated sample compared to the control strongly indicates that the probe binds to DNA. Similarly, a loss of signal after RNase treatment points to RNA binding. If the signal remains after both treatments, the target is likely not a nucleic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No/Weak Signal 1. Probe concentration too low.2. Impermeable to cell membrane.3. Incompatible filter sets.4. Photobleaching during focusing.1. Increase concentration in a stepwise manner.2. For fixed cells, ensure permeabilization step is sufficient. For live cells, the probe may be unsuitable.3. Verify λabs/λem and check microscope filter specifications.4. Use a dim setting or transmitted light to find the focal plane before switching to fluorescence.
High Background 1. Probe concentration too high.2. Insufficient washing.3. Binding to plastic/glass.4. Autofluorescence from media (live cells).1. Decrease probe concentration.2. Increase the number and duration of wash steps. Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers.3. Include a blocking step with BSA.4. Use phenol red-free, serum-free imaging medium.
Photobleaching 1. Probe is inherently photolabile.2. Excessive light exposure.1. Use an antifade mounting medium for fixed cells.2. Lower laser power, reduce exposure time, use a more sensitive camera detector, and minimize the number of acquisitions.
Cell Death (Live Imaging) 1. Probe is cytotoxic.2. Phototoxicity from excitation light.1. Lower the probe concentration and/or reduce the incubation time.2. Use the lowest possible light dose. If imaging blue/green probes, ensure the light source is not emitting significant UV radiation.[16]

Conclusion

The 1,6-naphthyridine scaffold represents a promising frontier in the development of novel fluorescent probes. Its tunable photophysical properties and inherent biological relevance make it an attractive platform for creating next-generation tools for cellular imaging. However, this potential can only be realized through a systematic and rigorous validation process. The protocols and workflows detailed in this guide provide a self-validating framework for any researcher seeking to characterize a new derivative. By moving logically from physicochemical analysis to fixed-cell staining and finally to live-cell application and target identification, scientists can build a comprehensive and trustworthy profile of their compound's performance. This structured approach not only ensures data integrity but also accelerates the journey of a novel molecule from the chemist's bench to a validated probe that can illuminate new corners of biology.

References

Application Notes and Protocols for the Functionalization of 1,6-Naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,6-Naphthyridine Scaffold in Modern Drug Discovery

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and rigid bicyclic structure make it an attractive framework for the design of kinase inhibitors, anticancer agents, and antiviral compounds.[3] Specifically, the amino group at the 5-position of the 1,6-naphthyridine ring system serves as a critical handle for synthetic diversification, allowing for the introduction of a wide array of functional groups that can modulate the pharmacological profile of the parent molecule. This document provides detailed experimental protocols for the functionalization of the amino group of 1,6-Naphthyridin-5-amine, including acylation, alkylation, and sulfonylation, to generate novel derivatives for drug discovery and development.

Core Principles of Functionalizing this compound

The primary amino group at the C5 position of this compound is a nucleophilic center, readily participating in reactions with various electrophiles. The reactivity of this amino group is influenced by the electron-withdrawing nature of the naphthyridine ring system. The protocols outlined below have been designed to ensure efficient and selective functionalization.

Experimental Protocols

Acylation of this compound

Acylation of the 5-amino group introduces an amide functionality, a common pharmacophore in many drug molecules. This reaction is typically achieved using an acyl chloride or anhydride in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., Pyridine or Triethylamine) Solvent (e.g., DCM or THF) reactant1->reagents + reactant2 Acyl Chloride (R-COCl) reactant2->reagents product N-(1,6-Naphthyridin-5-yl)amide reagents->product

Acylation Experimental Workflow

Materials:

Reagent/MaterialSupplierGrade
This compoundCommercially Available≥97%
Acetyl chlorideCommercially AvailableReagent Grade
PyridineCommercially AvailableAnhydrous
Dichloromethane (DCM)Commercially AvailableAnhydrous
Saturated aq. NaHCO₃In-house preparation-
Anhydrous MgSO₄Commercially AvailableReagent Grade

Protocol: Synthesis of N-(1,6-naphthyridin-5-yl)acetamide

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 g, 6.9 mmol) in anhydrous dichloromethane (20 mL).

  • Addition of Base: Add anhydrous pyridine (0.67 mL, 8.3 mmol) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (0.54 mL, 7.6 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 5-10% methanol in dichloromethane) to yield the pure N-(1,6-naphthyridin-5-yl)acetamide.

Alkylation of this compound

N-alkylation introduces alkyl substituents to the amino group, which can significantly impact the lipophilicity and steric profile of the molecule. Direct alkylation with alkyl halides is a common method, though care must be taken to control the degree of alkylation.[4][5]

Reaction Scheme:

G reactant1 This compound reagents Base (e.g., K₂CO₃ or NaH) Solvent (e.g., DMF or Acetonitrile) reactant1->reagents + reactant2 Alkyl Halide (R-X) reactant2->reagents product N-alkyl-1,6-naphthyridin-5-amine reagents->product G reactant1 This compound reagents Base (e.g., Pyridine or DMAP) Solvent (e.g., DCM or Acetonitrile) reactant1->reagents + reactant2 Sulfonyl Chloride (R-SO₂Cl) reactant2->reagents product N-(1,6-Naphthyridin-5-yl)sulfonamide reagents->product

References

Application Notes & Protocols: 1,6-Naphthyridin-5-amine as a Cornerstone for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine core is a privileged heterocyclic scaffold renowned for its prevalence in bioactive natural products and its critical role in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit a vast spectrum of biological activities, including potent inhibition of enzymes like MAO B, PDE5, and various kinases, positioning them as valuable assets in drug discovery.[2][3] Furthermore, their unique photophysical properties have opened avenues for their use as advanced organic luminescent materials.[1][4] This guide provides an in-depth exploration of synthetic methodologies leveraging the 1,6-naphthyridine amine framework, with a focus on practical, field-proven protocols. We will dissect the causality behind key experimental choices, present self-validating procedural steps, and offer insights into the synthesis of complex, fused polycyclic systems.

The Strategic Importance of the 1,6-Naphthyridine Amine Scaffold

The utility of a starting material in synthetic chemistry is defined by its reactivity and the diversity of structures it can generate. The amine functionality on the 1,6-naphthyridine ring is a versatile chemical handle. It can act as a nucleophile, a directing group for further functionalization, or be an integral part of a larger pharmacophore. This guide focuses on two powerful strategies that utilize precursors to construct highly functionalized 1,6-naphthyridine amine derivatives, demonstrating the scaffold's immense potential.

Synthetic Strategy I: Acid-Mediated Intramolecular Cycloaromatization

One of the most elegant and efficient methods to construct complex, fused polycyclic 1,6-naphthyridine amines is through an acid-mediated intramolecular Friedel-Crafts-type reaction. This strategy utilizes readily available 4-(arylamino)nicotinonitriles as precursors.

Causality and Mechanistic Insight

This reaction hinges on a critical transformation where the cyano group, typically unreactive in this context, is activated by a strong acid (e.g., trifluoromethanesulfonic acid, CF₃SO₃H, or sulfuric acid, H₂SO₄) to act as a "one-carbon synthon".[1][2][4] The proposed mechanism involves the protonation of the nitrile, which generates a highly electrophilic nitrilium ion. This powerful electrophile then attacks the electron-rich adjacent aromatic ring (from the arylamino group) in an intramolecular electrophilic aromatic substitution (SEAr). The subsequent tautomerization and aromatization yield the final, stable polycyclic amine product.

The choice of a strong, non-nucleophilic acid like CF₃SO₃H is deliberate. It provides the potent protonation required to activate the nitrile without competing side reactions. The reaction's success is influenced by the electronic nature of the arylamino ring; electron-donating groups on this ring enhance its nucleophilicity, accelerating the cyclization and often leading to higher yields.[1] Conversely, strong electron-withdrawing groups can hinder the reaction.[1]

G cluster_workflow Workflow: Friedel-Crafts Cycloaromatization start Start: 4-(Arylamino)nicotinonitrile dissolve Dissolve in Dichloromethane (DCM) start->dissolve add_acid Add CF₃SO₃H (10 equiv.) at 0°C to RT dissolve->add_acid stir Stir at Room Temperature (0.5 - 4 h) add_acid->stir quench Quench with Saturated NaHCO₃ (aq) stir->quench extract Extract with DCM & Dry quench->extract purify Purify via Column Chromatography extract->purify product Product: Fused Polycyclic 1,6-Naphthyridin-4-amine purify->product

Caption: Experimental workflow for the synthesis of fused 1,6-naphthyridin-4-amines.

Protocol 1: Synthesis of Benzo[b][1][5]naphthyridin-10-amine (2a)

This protocol is adapted from the optimized conditions reported by Li, Z. et al.[1]

Materials:

  • 4-(Phenylamino)quinoline-3-carbonitrile (1a)

  • Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether solvent system

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-(phenylamino)quinoline-3-carbonitrile (1a, 0.1 g, 1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (3 mL) and stir until the starting material is fully dissolved.

  • Acid Addition: Cool the flask in an ice bath. Slowly add trifluoromethanesulfonic acid (10 equiv.) to the stirring solution. Caution: Strong acid, handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of NaHCO₃ to neutralize the acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the pure product.

Expected Results & Validation:

  • Yield: The isolated yield for the model substrate should be high, typically in the range of 84-95%.[1]

  • Characterization: The structure of the product should be unambiguously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). X-ray crystallography can provide ultimate structural proof.[1]

  • Troubleshooting: If the reaction is sluggish or incomplete (as may occur with electron-withdrawing groups), extending the reaction time up to 4 hours or switching to concentrated H₂SO₄ as the mediator may improve the yield.[1]

Substrate Substituent (on Aniline Ring)Reaction Time (h)Yield (%)Reference
H (Unsubstituted)0.595[1]
4-OMe (Electron-Donating)0.592[1]
4-Me (Electron-Donating)0.590[1]
4-F (Electron-Withdrawing)1.088[1]
4-Cl (Electron-Withdrawing)1.091[1]
4-CF₃ (Electron-Withdrawing)2.075[1]

Synthetic Strategy II: Multi-Component Synthesis of Functionalized Naphthyridinones

The versatility of the 1,6-naphthyridine scaffold can be further demonstrated through multi-component reactions that rapidly build molecular complexity. The reaction between enaminones and 2-aminoprop-1-ene-1,1,3-tricarbonitrile provides a novel one-pot synthesis of highly substituted 7-amino-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitriles.[5]

Causality and Mechanistic Insight

This transformation is a testament to the controlled reactivity of bifunctional reagents.[5] The reaction likely proceeds through a cascade of events initiated by a Michael-type addition of the enaminone to one of the nitrile-activated double bonds of the aminopropene derivative. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable 1,6-naphthyridine ring system. The choice of reaction conditions, specifically the buffer system (e.g., AcOH/NH₄OAc vs. AcOH/NaOAc), can be critical in directing the reaction towards the desired product and avoiding side reactions.[5]

Caption: Reaction scheme for the one-pot synthesis of substituted 1,6-naphthyridines.

Protocol 2: General Procedure for the Synthesis of 7-Amino-5-oxo-2-aryl-5,6-dihydro-1,6-naphthyridine-8-carbonitriles (9a-d)

This protocol is adapted from the procedure reported by Al-Mousawi, S. M. et al.[5]

Materials:

  • Substituted enaminone (1a-d, 1.0 equiv)

  • 3-Amino-2-cyanopent-2-enedinitrile (also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile) (2, 1.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ammonium Acetate (NH₄OAc)

  • Ice-water bath

Equipment:

  • Reflux apparatus (round-bottom flask and condenser)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a mixture of the appropriate enaminone (1, 0.01 mol) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (2, 1.32 g, 0.01 mol).

  • Solvent and Catalyst: Add glacial acetic acid (25 mL) and ammonium acetate (1 g).

  • Heating: Heat the mixture under reflux for approximately 2 hours. Monitor the reaction's completion using TLC (e.g., eluent: 1:1 ethyl acetate/petroleum ether).

  • Isolation: After cooling to room temperature, pour the reaction mixture onto ice-water.

  • Filtration and Crystallization: Collect the resulting solid precipitate by filtration. Recrystallize the solid from glacial acetic acid to obtain the pure product as yellow crystals.

Expected Results & Validation:

  • Yield: This one-pot reaction is highly efficient, with reported yields ranging from 75% to 90%.[5]

  • Characterization: The final products should be characterized by melting point, elemental analysis (C, H, N, S), and spectroscopic methods (IR, ¹H NMR, ¹³C NMR, MS).

  • Scope: The reaction is robust and accommodates various aryl and heteroaryl substituents on the enaminone starting material, demonstrating the method's utility for generating a library of diverse compounds.

Applications and Future Directions

The novel heterocyclic compounds synthesized from 1,6-naphthyridine-5-amine and its precursors are of significant interest to drug development professionals. Fused polycyclic 1,6-naphthyridines have shown promise as MAO inhibitors and possess unique fluorescent properties, making them candidates for both therapeutic agents and biological probes.[1][6] The broader class of 1,6-naphthyridine derivatives has been investigated for a wide array of targets, including their use as kinase inhibitors, antimalarials, and agents for treating cardiovascular conditions.[3][7][8] The synthetic protocols detailed herein provide reliable and scalable routes to access these valuable molecular architectures, empowering researchers to explore their full potential in medicinal chemistry and materials science.

References

Application Notes and Protocols for Cell-Based Assays Using 1,6-Naphthyridin-5-amine as a Putative c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, substituted 1,6-naphthyridines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2] This application note provides a detailed protocol for the cellular characterization of 1,6-Naphthyridin-5-amine, a representative of this class of compounds, as a putative inhibitor of the c-Met receptor tyrosine kinase.

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, plays a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling, often through gene amplification or mutation, is a key driver in a variety of human cancers, including gastric, lung, and liver carcinomas. Consequently, c-Met is a highly validated target for cancer therapy. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel small molecule kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is fundamental to the design of robust and reproducible cell-based assays.

PropertyValueSource
Molecular Formula C₈H₇N₃ChemScene[3]
Molecular Weight 145.16 g/mol ChemScene[3]
Appearance Brown solidFisher Scientific[4]
Melting Point 36 - 38 °CFisher Scientific[4]
LogP (predicted) 1.212ChemScene[3]
Solubility While specific solubility data in DMSO is not readily available, related naphthyridine compounds have been shown to be stable in DMSO for extended periods. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.

Proposed Mechanism of Action: c-Met Inhibition

Based on the established activity of the 1,6-naphthyridine scaffold against various kinases, we hypothesize that this compound acts as an inhibitor of the c-Met signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates on key tyrosine residues, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways. These pathways are integral to cell growth and survival. An effective c-Met inhibitor would be expected to block this autophosphorylation and subsequently attenuate downstream signaling.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phospho-c-Met cMet->p_cMet Autophosphorylation RAS RAS p_cMet->RAS PI3K PI3K p_cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival 1_6_Naphthyridin_5_amine This compound 1_6_Naphthyridin_5_amine->p_cMet Inhibits

Caption: Proposed mechanism of action of this compound as a c-Met inhibitor.

Experimental Protocols

To validate the hypothesis that this compound inhibits c-Met signaling and to characterize its cellular effects, a two-tiered experimental approach is recommended:

  • Target Engagement Assay: A Western blot analysis to directly measure the inhibition of c-Met phosphorylation in a c-Met-dependent cancer cell line.

  • Phenotypic Assay: A cell viability assay to determine the functional consequence of c-Met inhibition on cancer cell proliferation.

Cell Line Selection

The choice of an appropriate cell line is critical for the successful evaluation of a targeted therapeutic. For a c-Met inhibitor, cell lines with amplified MET gene expression are highly sensitive and serve as an excellent model system. We recommend the following human gastric cancer cell lines:

  • MKN-45: Characterized by c-Met amplification and is widely used for screening c-Met inhibitors.

  • SNU-5: Another well-established c-Met-addicted gastric cancer cell line.

Protocol 1: Western Blot for c-Met Phosphorylation

This protocol details the steps to assess the ability of this compound to inhibit HGF-induced c-Met phosphorylation.

Materials

  • MKN-45 or SNU-5 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Recombinant Human HGF

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Step-by-Step Methodology

  • Cell Culture and Plating:

    • Culture MKN-45 or SNU-5 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

  • Serum Starvation and Compound Treatment:

    • The following day, aspirate the growth medium and wash the cells once with serum-free RPMI-1640.

    • Incubate the cells in serum-free RPMI-1640 for 16-24 hours.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 0.01 to 10 µM. Remember to include a vehicle control (DMSO only).

    • Pre-treat the cells with the diluted compound or vehicle for 2 hours.

  • HGF Stimulation:

    • Following the pre-treatment, stimulate the cells with 50 ng/mL of recombinant human HGF for 15 minutes. A non-stimulated control should also be included.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Incubate on ice for 15 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

western_blot_workflow Cell_Plating Seed Cells (MKN-45 or SNU-5) Serum_Starvation Serum Starve (16-24h) Cell_Plating->Serum_Starvation Compound_Treatment Treat with this compound (2h) Serum_Starvation->Compound_Treatment HGF_Stimulation Stimulate with HGF (15 min) Compound_Treatment->HGF_Stimulation Cell_Lysis Lyse Cells HGF_Stimulation->Cell_Lysis Protein_Quantification Quantify Protein (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Antibody Incubate with Primary Antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with Secondary Antibody Primary_Antibody->Secondary_Antibody Detection Detect with ECL Secondary_Antibody->Detection

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Expected Results

A successful experiment will show a significant increase in the phosphorylation of c-Met, Akt, and ERK in the HGF-stimulated, vehicle-treated cells compared to the non-stimulated control. In the presence of increasing concentrations of this compound, a dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors is expected, while the total protein levels should remain unchanged.

Protocol 2: Cell Viability Assay

This protocol uses a colorimetric assay (MTT or similar) to determine the effect of this compound on the viability and proliferation of c-Met-dependent cancer cells.

Materials

  • MKN-45 or SNU-5 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a similar cell viability reagent (e.g., CellTiter-Glo®)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Step-by-Step Methodology

  • Cell Plating:

    • Harvest and count MKN-45 or SNU-5 cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 to 100 µM. Include a vehicle control (DMSO).

    • Add 100 µL of the 2X compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

The absorbance values are proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Presentation

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 3.8
1015.6 ± 2.1
1005.1 ± 1.5

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a putative c-Met inhibitor. By combining a target-specific biochemical assay with a functional cellular assay, researchers can confidently assess the compound's mechanism of action and its potential as an anticancer agent. Successful execution of these experiments will provide valuable insights into the structure-activity relationship of the 1,6-naphthyridine scaffold and guide further drug discovery efforts.

References

Application Notes & Protocols: Investigating the Antitumor Activity of 1,6-Naphthyridin-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the antitumor properties of 1,6-naphthyridin-5-amine analogs. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for evaluating this promising class of compounds.

Introduction: The Therapeutic Potential of this compound Analogs

The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have recently emerged as potent antitumor agents, primarily through their targeted inhibition of key enzymes involved in DNA repair and cell signaling pathways. Their mechanism of action often involves the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Furthermore, certain analogs have demonstrated inhibitory activity against tankyrases (TNKS), members of the PARP family that play a role in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal and other cancers. This dual-inhibitory potential makes this compound analogs a highly attractive class of molecules for cancer therapy.

Mechanism of Action: Targeting PARP and Wnt/β-catenin Signaling

The primary antitumor effect of many this compound analogs stems from their ability to bind to the nicotinamide-binding site of PARP enzymes, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. This leads to an accumulation of DNA damage and ultimately, apoptosis in cancer cells.

In the context of Wnt/β-catenin signaling, tankyrase inhibition by these analogs prevents the PARsylation-dependent degradation of Axin, a key component of the β-catenin destruction complex. The stabilization of this complex leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes that promote cell proliferation.

G cluster_0 Wnt/β-catenin Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Degradation Ubiquitination & Degradation Axin->Degradation CK1 CK1 CK1->beta_catenin P TCF TCF/LEF beta_catenin->TCF Active Signaling beta_catenin->Degradation Genes Target Gene Transcription TCF->Genes TNKS Tankyrase (TNKS) TNKS->Axin PARsylation Analog This compound Analog Analog->TNKS

Caption: Inhibition of Wnt/β-catenin signaling by this compound analogs via Tankyrase.

Experimental Protocols

In Vitro PARP1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound analogs against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Test compounds (this compound analogs)

Procedure:

  • Coat a 96-well streptavidin plate with histone H1 overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Add 50 µL of assay buffer containing PARP1 enzyme to each well.

  • Add 10 µL of various concentrations of the test compound or vehicle control.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 40 µL of biotinylated NAD+.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of anti-poly(ADP-ribose) antibody and incubate for 60 minutes.

  • Wash the plate three times and add 100 µL of HRP-conjugated secondary antibody.

  • Incubate for 60 minutes, then wash again.

  • Add 100 µL of TMB substrate and incubate until color develops.

  • Stop the reaction with 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start coat Coat Plate with Histone H1 start->coat wash1 Wash Plate coat->wash1 add_parp Add PARP1 Enzyme wash1->add_parp add_compound Add Test Compound or Vehicle add_parp->add_compound incubate1 Incubate 15 min add_compound->incubate1 add_nad Add Biotinylated NAD+ incubate1->add_nad incubate2 Incubate 60 min add_nad->incubate2 wash2 Wash Plate incubate2->wash2 add_primary_ab Add Primary Antibody wash2->add_primary_ab incubate3 Incubate 60 min add_primary_ab->incubate3 wash3 Wash Plate incubate3->wash3 add_secondary_ab Add Secondary Antibody wash3->add_secondary_ab incubate4 Incubate 60 min add_secondary_ab->incubate4 wash4 Wash Plate incubate4->wash4 add_tmb Add TMB Substrate wash4->add_tmb develop Color Development add_tmb->develop stop_reaction Add Stop Solution develop->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for the in vitro PARP1 inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of the analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the test compounds.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

The following table summarizes hypothetical IC50 values for a series of this compound analogs against various cancer cell lines, demonstrating their potential as broad-spectrum or selective antitumor agents.

CompoundPARP1 IC50 (nM)HeLa IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Analog A15.22.53.11.8
Analog B8.71.21.50.9
Analog C25.15.86.24.5
Olaparib5.00.50.80.3

Concluding Remarks

The protocols and information provided in these application notes serve as a robust starting point for the preclinical evaluation of this compound analogs. The multifaceted nature of these compounds, particularly their ability to target both PARP and tankyrase, warrants a thorough investigation of their antitumor activity across a diverse range of cancer models. Further in vivo studies are recommended to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates.

Application Notes & Protocols for the Development of 1,6-Naphthyridine-Based Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of drug resistance in Plasmodium falciparum necessitates the exploration of novel chemical scaffolds for next-generation antimalarials. The 1,6-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a promising framework for designing potent therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, chemists, and pharmacologists engaged in the discovery and development of 1,6-naphthyridine-based antimalarials. We present detailed protocols for the synthesis of advanced intermediates, structure-activity relationship (SAR) analysis, and robust biological evaluation using established in vitro and in vivo models. The methodologies are grounded in field-proven techniques, emphasizing experimental causality and data integrity to accelerate the hit-to-lead optimization process.

Introduction: The Rationale for 1,6-Naphthyridines in Malaria Drug Discovery

The quinoline core is a cornerstone of antimalarial chemotherapy, with foundational drugs like chloroquine and quinine demonstrating its historical efficacy. Naphthyridines, as aza-analogs of quinoline, represent a logical and strategic evolution of this privileged scaffold. While various isomers exist, the 1,6-naphthyridine framework has been identified in compounds with a range of biological activities, including antimalarial properties.[1][3]

Notably, research into tricyclic benzo[h][4][5]naphthyridin-2(1H)-ones (referred to as "Torins") has validated this scaffold's potential. A high-throughput screen identified a Torin analog as a potent, multi-stage antimalarial agent with an EC50 of 8 nM against late-stage gametocytes, and subsequent work demonstrated that a single 4 mg/kg intravenous dose could completely block oocyst formation in mosquitoes in a murine model.[4] This discovery provides a solid empirical foundation for a dedicated medicinal chemistry program focused on developing 1,6-naphthyridine derivatives as potent transmission-blocking antimalarials.

This guide will focus on the practical synthesis and evaluation of this scaffold, using the development of benzo[h][4][5]naphthyridin-2(1H)-ones as a central case study.[4]

Synthesis of the 1,6-Naphthyridine Core: Protocols & Strategies

A flexible and efficient synthetic strategy is paramount for generating a diverse library of analogs for SAR studies. A powerful one-pot, three-component reaction has been developed for the synthesis of benzo[h][4][5]naphthyridin-2(1H)-one derivatives, which offers high yields and broad functional group tolerance.[4][6]

Core Synthesis via One-Pot SNAr/Cyclization/Suzuki Coupling

This protocol enables the rapid assembly of the tricyclic core and diversification at two key positions (R¹ and R²), making it ideal for medicinal chemistry exploration. The causality behind this one-pot procedure is efficiency; combining steps minimizes purification losses and accelerates the generation of analogs.

Protocol 2.1.1: Synthesis of 9-(6-amino-3-pyridyl)-7-(3-(trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)-one

  • Materials: 2-bromo-4-chloro-6,7-dihydroquinolin-5(1H)-one, 5-amino-2-bromopyridine, (3-(trifluoromethyl)phenyl)boronic acid, Pd(PPh₃)₄, K₃PO₄, HCl (catalytic), DMF, i-PrOH, H₂O.

  • Step 1: SNAr & Intramolecular Cyclization:

    • To a microwave vial, add 2-bromo-4-chloro-6,7-dihydroquinolin-5(1H)-one (1.0 eq), 5-amino-2-bromopyridine (1.1 eq), and a 2:1:1 mixture of DMF/i-PrOH/H₂O.

    • Add a catalytic amount of concentrated HCl. The acid is crucial for promoting the initial nucleophilic aromatic substitution (SNAr) step.[4]

    • Seal the vial and heat using microwave irradiation at 120°C for 20 minutes. This completes the SNAr reaction and the subsequent intramolecular cyclization to form the tetracyclic intermediate.

  • Step 2: Suzuki Coupling:

    • To the same reaction vial, add (3-(trifluoromethyl)phenyl)boronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and K₃PO₄ (3.0 eq). The use of K₃PO₄ as the base has been shown to improve yields compared to bicarbonate bases.[4]

    • Purge the vial with argon.

    • Seal and heat using microwave irradiation at 140°C for 30 minutes.

  • Step 3: Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the final compound.

G cluster_s1 Step 1: SNAr / Cyclization cluster_s2 Step 2: Suzuki Coupling cluster_s3 Step 3: Purification A 2-bromo-4-chloro-6,7- dihydroquinolin-5(1H)-one C Intermediate Formation A->C DMF/i-PrOH/H2O cat. HCl, MW 120°C B 5-amino-2-bromopyridine B->C E Final Product C->E Pd(PPh3)4, K3PO4 MW 140°C D Aryl Boronic Acid D->E F Column Chromatography E->F

Caption: Hierarchical workflow for screening 1,6-naphthyridine derivatives.

Data Interpretation: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1,6-naphthyridine scaffold is crucial for optimizing potency and drug-like properties. The SAR data for the benzo[h]n[4][5]aphthyridin-2(1H)-one series provides an excellent template for this analysis. [4] Key regions for modification are the substituents at the R¹ and R² positions.

Table 1: Representative SAR Data for Benzo[h]n[4][5]aphthyridin-2(1H)-one Analogs [4]

Compound R¹ Substituent (Region A) R² Substituent (Region B) Asexual P. falciparum IC₅₀ (nM) Gametocyte EC₅₀ (nM)
1 (Torin 2) 6-amino-3-pyridyl 3-trifluoromethylphenyl 14 28
2 5-amino-3-pyridyl 3-trifluoromethylphenyl 140 280
3 3-pyridyl (unsubstituted) 3-trifluoromethylphenyl 84 168
4 6-amino-3-pyridyl phenyl (unsubstituted) 28 56
5 6-amino-3-pyridyl 3-methylphenyl 20 40

| 6 | 6-amino-3-pyridyl | 3-isopropylphenyl | 98 | 247 |

Expert Insights & Causality:

  • Region A (R¹): The data strongly suggest that a 6-amino-3-pyridyl group at the R¹ position is optimal for both asexual and gametocytocidal activity. [4]Shifting the amino group to the 5-position of the pyridine ring (Compound 2) or removing it entirely (Compound 3) leads to a significant 10-fold reduction in potency. This indicates a critical hydrogen bonding interaction or specific electronic requirement in the target's binding pocket that is fulfilled by the 6-amino substituent.

  • Region B (R²): In this region, electronic and steric factors are at play. Replacing the electron-withdrawing 3-trifluoromethylphenyl group with an unsubstituted phenyl ring (Compound 4) results in a 2-fold loss of potency. Introducing a small, electron-donating methyl group (Compound 5) is well-tolerated and slightly improves potency. However, a bulkier isopropyl group (Compound 6) leads to a 7-fold decrease in activity, suggesting steric hindrance within the binding site. [4]

Concluding Remarks and Future Directions

The 1,6-naphthyridine scaffold, particularly as embodied by the benzo[h]n[4][5]aphthyridin-2(1H)-one series, represents a validated and highly promising starting point for the development of novel antimalarial agents with transmission-blocking potential. The synthetic and screening protocols outlined in this document provide a robust framework for researchers to design, synthesize, and evaluate new analogs. Future work should focus on elucidating the precise molecular target(s) of this chemical class and optimizing the scaffold to enhance oral bioavailability and metabolic stability, moving these promising compounds further down the drug development pipeline.

References

Troubleshooting & Optimization

Improving the yield of 1,6-Naphthyridin-5-amine synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridin-5-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields.

Introduction

The 1,6-naphthyridine scaffold is a crucial pharmacophore found in numerous biologically active compounds, making the efficient synthesis of its derivatives, such as this compound, a significant area of interest.[1] The most common and versatile route to this amine is through the amination of a 5-halo-1,6-naphthyridine precursor, often employing a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[2] This guide will address common challenges encountered during this synthesis and provide practical, experience-based solutions to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using a Buchwald-Hartwig amination approach with 5-chloro-1,6-naphthyridine as the starting material.

Issue 1: Low or No Product Yield

Question: My Buchwald-Hartwig amination of 5-chloro-1,6-naphthyridine is resulting in a very low yield or no desired product. What are the potential causes and how can I fix this?

Answer:

Low to no yield in a Buchwald-Hartwig amination is a common but solvable issue. The root cause often lies in one of the following areas: catalyst activity, reaction conditions, or reagent quality.

Causality and Solutions:

  • Catalyst Inactivation or Inhibition: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or incompatible functional groups.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are properly degassed.

      • Check for Catalyst Poisons: Functional groups such as azo compounds can poison the palladium catalyst.[3] If your amine source or other reagents contain such groups, consider using a different synthetic route or protecting the problematic group.

      • Ligand Selection: The choice of phosphine ligand is critical. For challenging substrates like heteroaryl chlorides, more electron-rich and bulky ligands are often required to facilitate the oxidative addition step.[3] Consider screening different generations of Buchwald ligands (e.g., XPhos, SPhos) to find the optimal one for your specific substrate.

  • Suboptimal Base and Solvent Combination: The solubility of the base in the chosen solvent is crucial for an efficient reaction.[3]

    • Troubleshooting Steps:

      • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better alternatives.[3]

      • Solvent Choice: Toluene and dioxane are common solvents. However, for greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has shown promise.[3] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the catalyst.[3] A solubility test of your chosen base in the reaction solvent at the target temperature is highly recommended.

  • Poor Reagent Quality: The purity of your starting materials and reagents is paramount.

    • Troubleshooting Steps:

      • Starting Material Purity: Ensure your 5-chloro-1,6-naphthyridine and amine source are pure. Impurities can interfere with the catalytic cycle.

      • Solvent and Reagent Purity: Use dry, high-purity solvents. Water can hydrolyze the phosphine ligands and interfere with the base.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction, which is complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?

Answer:

Byproduct formation in Buchwald-Hartwig aminations can often be attributed to side reactions such as hydrodehalogenation of the starting material or biaryl formation.

Causality and Solutions:

  • Hydrodehalogenation: This results in the formation of 1,6-naphthyridine from 5-chloro-1,6-naphthyridine.

    • Mechanism: This can occur via a competing reaction pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide.

    • Troubleshooting Steps:

      • Optimize Base and Ligand: The choice of base and ligand can influence the rate of this side reaction. Screening different combinations can help identify conditions that favor the desired amination pathway.

      • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.

  • Biaryl Formation: This involves the coupling of two 1,6-naphthyridine units.

    • Mechanism: This can be more prevalent when using primary amines.[3]

    • Troubleshooting Steps:

      • Stoichiometry Control: Carefully control the stoichiometry of the reactants. An excess of the amine can sometimes help to outcompete the biaryl formation.

      • Catalyst and Ligand Screening: A thorough screening of different palladium catalysts and phosphine ligands is often the most effective way to minimize this side reaction.[3]

Issue 3: Difficult Purification of this compound

Question: I am struggling to purify the final product. What are the best practices for purifying this compound?

Answer:

The purification of this compound can be challenging due to its polar nature and potential for metal contamination from the catalyst.

Causality and Solutions:

  • Residual Palladium: Palladium residues can be difficult to remove and may interfere with downstream applications.

    • Troubleshooting Steps:

      • Workup Procedure: After the reaction, a proper workup is essential. This may include dilution with an organic solvent like ethyl acetate and washing with water and/or brine.

      • Palladium Scavengers: If palladium residues persist, consider using a scavenger resin specifically designed to bind palladium.

  • Chromatography Challenges: The basicity of the amine can lead to tailing on silica gel columns.

    • Troubleshooting Steps:

      • Column Chromatography: Flash column chromatography on silica gel is a common method. To minimize tailing, consider adding a small amount of a basic modifier like triethylamine to the eluent system.[4]

      • Alternative Stationary Phases: If silica gel proves ineffective, consider using an amine-functionalized silica column, which can improve peak shape for basic compounds.[4] Reversed-phase chromatography (C18) with an appropriate mobile phase modifier (e.g., trifluoroacetic acid or ammonia) can also be an effective purification strategy.[4]

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 5-Chloro-1,6-naphthyridine

This is a general, non-optimized protocol. Conditions should be optimized for specific amine coupling partners.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add 5-chloro-1,6-naphthyridine (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

ParameterRecommendationRationale
Catalyst Loading 2-5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand to Metal Ratio 1:1 to 2:1Higher ratios can sometimes improve catalyst stability and activity.
Base Equivalence 1.5-2.0 equiv.Ensures complete deprotonation of the amine.
Amine Equivalence 1.1-1.5 equiv.A slight excess can drive the reaction to completion.
Concentration 0.1-0.5 MAffects reaction kinetics; optimization may be required.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine 5-chloro-1,6-naphthyridine, Pd catalyst, and ligand inert_atm Establish Inert Atmosphere (Ar or N2) prep_reagents->inert_atm add_reagents Add Base, Amine, and Degassed Solvent inert_atm->add_reagents heat_stir Heat and Stir add_reagents->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography or Recrystallization extract->purify final_product final_product purify->final_product Isolate this compound

Caption: A typical experimental workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Troubleshooting Logic Diagram

G cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Troubleshooting cluster_reagents Reagent Troubleshooting start Low Yield Issue check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_active Inert Atmosphere? check_catalyst->catalyst_active base_solubility Base Soluble? check_conditions->base_solubility reagent_purity Pure Starting Materials? check_reagents->reagent_purity ligand_choice Screen Ligands catalyst_active->ligand_choice No catalyst_poison Check for Poisons catalyst_active->catalyst_poison Yes screen_base Screen Bases base_solubility->screen_base No screen_solvent Screen Solvents screen_base->screen_solvent purify_sm Purify Starting Materials reagent_purity->purify_sm No dry_solvents Use Dry Solvents reagent_purity->dry_solvents Yes

Caption: A decision-making flowchart for troubleshooting low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best precursor for the synthesis of this compound?

A1: 5-Chloro-1,6-naphthyridine is a commonly used and commercially available precursor.[5] While 5-bromo and 5-iodo analogues can also be used and may be more reactive, the chloro-derivative often provides a good balance of reactivity and cost-effectiveness.

Q2: Can I use ammonia directly as the amine source?

A2: While direct amination with ammonia is possible, it often requires specialized conditions and can be challenging to control. Using an "ammonia equivalent," such as benzophenone imine followed by hydrolysis, is a more common and often more reliable approach in a laboratory setting.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material (5-chloro-1,6-naphthyridine). For more quantitative analysis and to check for the formation of the desired product, liquid chromatography-mass spectrometry (LC-MS) is the preferred method.

Q4: Are there any safety considerations I should be aware of?

A4: Yes. Palladium catalysts can be pyrophoric, especially on carbon supports. Phosphine ligands can be toxic and air-sensitive. Strong bases like NaOtBu are corrosive and moisture-sensitive. Always handle these reagents in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE).

Q5: I am considering scaling up this reaction. What are the key parameters to consider?

A5: When scaling up, heat transfer and mixing become critical. Ensure your reaction vessel allows for efficient stirring and temperature control. A thorough process safety assessment should be conducted to identify any potential hazards associated with a larger scale reaction. Re-optimization of reaction parameters, particularly catalyst loading and solvent volumes, may be necessary.

References

Overcoming solubility issues of 1,6-Naphthyridin-5-amine in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Biological Buffers

Welcome to the technical support guide for 1,6-Naphthyridin-5-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges when working with this compound in aqueous biological systems. As a heterocyclic amine, this compound presents specific solubility characteristics that, when understood, can be effectively managed to ensure experimental success and data reproducibility.

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental needs.

Section 1: Understanding the Molecule - FAQs

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: this compound is a heterocyclic compound featuring a naphthyridine core, which is a diazanaphthalene, and an amine (-NH₂) group.[1] Its solubility is primarily dictated by two features:

  • Aromatic Core: The fused aromatic rings make the molecule relatively hydrophobic and planar, contributing to poor aqueous solubility.

  • Amine Group: The amine group is basic. This means it can accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺). This ionized form is significantly more water-soluble than the neutral form.

The solubility is therefore highly dependent on the pH of the solution.[2][3]

Q2: What is the pKa of this compound and why is it important?

A2: While the specific experimental pKa of this compound is not readily published, we can infer its behavior. The pKa of the conjugate acid (R-NH₃⁺) of simple alkyl amines is typically in the range of 9.5-11.0.[4][5] However, the nitrogen in this compound is attached to an aromatic system, which delocalizes the lone pair of electrons, making it a weaker base than a typical alkylamine.[6] Aromatic amines like aniline have a much lower pKaH of 4.6.[6] The pKa of this compound's conjugate acid is expected to be in this lower range.

This pKa value is the critical parameter for solubility. At a pH below its pKa, the amine group will be predominantly protonated and charged, enhancing aqueous solubility. At a pH above its pKa, it will be mostly in its neutral, less soluble form.

Section 2: Stock Solution & Dilution Troubleshooting

This section provides a logical workflow for preparing and using solutions of this compound, addressing the most common point of failure: precipitation upon dilution.

Q3: What is the best solvent for preparing a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions.[2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds.[2] For optimal results, use anhydrous (water-free) DMSO, as absorbed moisture can reduce the solubility of hydrophobic compounds.[7]

Q4: My compound dissolves perfectly in DMSO, but precipitates immediately when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4. What should I do?

A4: This is the most common issue encountered and is known as "crashing out." It occurs because the compound, which is soluble in the organic DMSO, is suddenly exposed to a highly polar aqueous environment where its solubility is much lower, especially at a neutral pH.

Below is a troubleshooting workflow to diagnose and solve this problem.

G start Compound precipitates in biological buffer (e.g., PBS pH 7.4)? step1 Initial Check: Is final DMSO concentration <0.5%? Is dilution performed correctly? start->step1 step2_yes Yes, protocol is correct. Precipitation persists. step1->step2_yes Yes step2_no No, DMSO >0.5% or dilution is poor. Optimize Protocol. step1->step2_no No step3 Primary Strategy: Adjust Buffer pH step2_yes->step3 step6_yes Yes -> Problem Solved! Ensure final pH is compatible with your experimental system. step2_no->step6_yes Re-test after correction step4 Lower pH to <6.0 (See Protocol 1) step3->step4 step5 Does compound dissolve? step4->step5 step5->step6_yes Yes step6_no No, precipitation remains. step5->step6_no No step7 Advanced Strategy: Use a Co-solvent step6_no->step7 step8 Add co-solvent like PEG 400 or Ethanol to the buffer before adding compound. (See Protocol 2 & Table 1) step7->step8 step9 Does compound dissolve? step8->step9 step10_yes Yes -> Problem Solved! Run vehicle controls for co-solvent effects. step9->step10_yes Yes step10_no No, precipitation remains. step9->step10_no No step11 Final Strategy: Use Cyclodextrins step10_no->step11 step12 Formulate with HP-β-CD to form inclusion complex. (See Protocol 3) step11->step12 G cluster_before cluster_after compound cd HP-β-CD complex Soluble Inclusion Complex compound_in_complex p1 p2 p3 label_hydrophobic Hydrophobic Compound label_cd Hydrophilic Exterior label_complex Water-Soluble Complex A This compound (Poorly Soluble) C Drug-Cyclodextrin Inclusion Complex (Water Soluble) A->C plus + B HP-β-Cyclodextrin (Water Soluble) B->C

References

Technical Support Center: Purification of 1,6-Naphthyridin-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,6-Naphthyridin-5-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related polar azaaromatic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound by column chromatography.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its purification via column chromatography can be challenging due to its polarity and the basicity of the amine group, which can lead to issues such as poor separation and peak tailing. This guide provides practical, experience-driven solutions to common problems encountered during the purification process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound, providing potential causes and actionable solutions.

Issue 1: Peak Tailing or Streaking

Description: The compound elutes from the column with a non-symmetrical peak, characterized by a "tail" that extends from the peak maximum. This can lead to poor resolution and contamination of fractions.

Causality: Peak tailing for basic compounds like this compound is often caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the surface of the silica gel stationary phase.[2] This leads to a mixed-mode separation, where both normal-phase and ion-exchange mechanisms are at play, resulting in poor peak shape.[3][4]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic silanol groups.[2][5]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. This will compete with your compound for the acidic sites on the silica.[2][6]

    • Ammonium Hydroxide: A solution of ammonium hydroxide in methanol (e.g., 1-10%) can be used as a component of the mobile phase, particularly for highly polar compounds.[7]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Deactivated Silica Gel: Use silica gel that has been treated to reduce the acidity of the silanol groups.[8]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2][8]

    • Amine-Functionalized Silica: These columns have a basic surface, which can significantly improve the peak shape of basic analytes.[5][9][10]

  • Column Overload: Injecting too much sample can also lead to peak tailing.[3][11] Try reducing the amount of crude material loaded onto the column.

Issue 2: Poor Separation from Impurities

Description: The desired this compound co-elutes with impurities, resulting in low purity of the final product.

Causality: This issue typically arises from an inappropriate choice of mobile phase polarity. If the eluent is too polar, all compounds will travel quickly through the column with minimal interaction with the stationary phase, leading to poor separation.[8] Conversely, if the eluent is not polar enough, the compounds may not move at all.

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Eluent Polarity: If your compound and impurities are eluting too quickly (high Rf values), reduce the proportion of the polar solvent in your mobile phase.[8]

    • Solvent Gradient: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute less polar impurities, followed by your target compound with better resolution.[8]

    • Change Solvent System: Sometimes, changing the composition of the mobile phase, even with a similar overall polarity, can improve selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the interactions between the analytes, stationary phase, and mobile phase.[8]

  • High-Performance Column Chromatography: For very challenging separations, consider using high-performance column chromatography (e.g., Flash Chromatography or HPLC) with a shallow solvent gradient.[6]

Issue 3: Compound Does Not Elute from the Column

Description: After loading the sample and running the mobile phase, the desired compound remains adsorbed to the top of the column.

Causality: This is a clear indication that the mobile phase is not polar enough to displace the compound from the stationary phase.[2] Highly polar compounds like this compound can bind very strongly to silica gel.

Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For very polar compounds, you may need to switch to a more polar solvent system, such as dichloromethane/methanol or even include a small percentage of a stronger solvent like acetic acid (for acidic compounds, not recommended here) or ammonium hydroxide.[2][7]

  • Check for Compound Degradation: It is possible the compound has degraded on the silica gel.[7] You can test for this by performing a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then dry the plate and run it in the perpendicular direction with the same eluent. If the spot is no longer on the diagonal, it indicates degradation.[12]

Issue 4: Compound Degradation on Silica Gel

Description: The yield of the purified compound is very low, and TLC analysis of the fractions shows multiple new spots, suggesting the compound has decomposed during chromatography.

Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[8][13] While 1,6-naphthyridines are generally stable, specific functionalities on derivatives could be labile.

Solutions:

  • Use a Deactivated Stationary Phase: As mentioned for peak tailing, using deactivated silica gel, neutral or basic alumina can prevent degradation.[2][8]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time your compound is in contact with the silica gel.

  • Stability Test: Before committing to a large-scale purification, perform a stability test by spotting the crude material on a silica TLC plate and letting it sit for a few hours before developing it. If new spots appear, your compound is likely unstable on silica.[7]

Troubleshooting Logic Workflow

TroubleshootingWorkflow start Start Purification problem Identify Problem start->problem tailing Peak Tailing / Streaking problem->tailing Asymmetric Peaks? poor_sep Poor Separation problem->poor_sep Overlapping Peaks? no_elution No Elution problem->no_elution Compound Stuck? degradation Compound Degradation problem->degradation Low Yield / New Spots? solution_tailing1 Add Basic Modifier (e.g., TEA) tailing->solution_tailing1 solution_tailing2 Use Alternative Stationary Phase (Alumina, Amine-Silica) tailing->solution_tailing2 If tailing persists solution_sep1 Optimize Mobile Phase (Gradient Elution) poor_sep->solution_sep1 solution_sep2 Change Solvent System poor_sep->solution_sep2 If separation is still poor solution_elution Increase Mobile Phase Polarity no_elution->solution_elution solution_degradation Use Deactivated/ Neutral Stationary Phase degradation->solution_degradation end Successful Purification solution_tailing1->end Resolved solution_tailing2->end Resolved solution_sep1->end Resolved solution_sep2->end Resolved solution_elution->end Resolved solution_degradation->end Resolved

Caption: A flowchart for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point is a mixture of a non-polar and a polar solvent.[8] For this compound, which is a polar compound, a system of dichloromethane (DCM) and methanol (MeOH) is a reasonable choice.[8] You can start with a low percentage of methanol (e.g., 1-2%) in DCM and gradually increase the methanol concentration. Another common system is ethyl acetate and hexanes, but you will likely need a high proportion of ethyl acetate. Always perform TLC analysis first to determine the optimal solvent ratio.

Q2: How do I choose between wet and dry loading of my sample?

A2: The choice depends on the solubility of your crude sample.

  • Wet Loading: If your sample is readily soluble in the initial mobile phase, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.[14]

  • Dry Loading: If your sample has poor solubility in the mobile phase or if you have a large amount of crude material, dry loading is preferred.[14] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[14]

Q3: Can I use reverse-phase chromatography for this compound?

A3: Yes, reverse-phase chromatography is a viable option, especially if you are facing issues with silica gel. In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[15] For basic compounds like this compound, it is often beneficial to control the pH of the mobile phase with a buffer to ensure consistent ionization and good peak shape.[3][4][16]

Q4: How much sample can I load onto my column?

A4: The loading capacity of a column depends on several factors, including the difficulty of the separation, the column dimensions, and the particle size of the stationary phase. A general rule of thumb for flash chromatography is a sample load of 1-10% of the silica gel weight. For difficult separations, you should aim for a lower loading (1-2%).

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. Optimization will be necessary based on the specific impurity profile of your crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) (all HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Sand

  • Collection tubes

2. Mobile Phase Selection (TLC Analysis):

  • Prepare several eluent systems with varying ratios of DCM and MeOH (e.g., 99:1, 98:2, 95:5 DCM:MeOH). Add 0.5% TEA to each system.

  • Spot your crude material on a TLC plate and develop it in each solvent system.

  • The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.

4. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or MeOH).

  • Add silica gel (approximately 2-3 times the weight of your crude material) to the solution.

  • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (if using flash chromatography) to begin elution.

  • Collect fractions in test tubes.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (with basic modifier in mobile phase) or Alumina (neutral/basic)To mitigate peak tailing due to the basicity of the amine.
Mobile Phase Dichloromethane/Methanol with 0.1-1% TriethylamineA versatile solvent system for polar compounds; TEA improves peak shape.
Elution Mode Gradient ElutionStart with low polarity to remove non-polar impurities, then increase polarity to elute the target compound.
Sample Loading Dry LoadingEnsures a narrow band at the start of the separation, leading to better resolution.

Visualization of the Separation Process

SeparationProcess cluster_column Chromatography Column cluster_impurities Eluting Compounds loading 1. Sample Loading (Crude Mixture) separation 2. Elution with Mobile Phase (Separation Occurs) loading->separation Mobile Phase Flow collection 3. Fraction Collection separation->collection imp1 Less Polar Impurity (Elutes First) separation->imp1 product This compound (Target Compound) separation->product imp2 More Polar Impurity (Elutes Last) separation->imp2

References

Troubleshooting unexpected side products in 1,6-Naphthyridin-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Drug Discovery Professional

The 1,6-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the C5 position is a critical step in the synthesis of many of these valuable compounds. However, this transformation is not without its challenges. Researchers frequently encounter a range of unexpected side products that can complicate reaction work-ups, reduce yields, and lead to time-consuming purification processes.

This technical support guide provides a comprehensive troubleshooting framework for the synthesis of 1,6-naphthyridin-5-amine. We will delve into the common synthetic routes and their associated pitfalls, offering scientifically grounded explanations and practical, field-proven solutions to overcome these hurdles. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and streamline their workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

I. Issues Related to Buchwald-Hartwig Amination of 5-Halo-1,6-Naphthyridines

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds.[1] However, its application to electron-deficient heterocyclic systems like 1,6-naphthyridines can lead to specific side reactions.

Question 1: My Buchwald-Hartwig amination of 5-chloro-1,6-naphthyridine is giving a significant amount of des-chloro-1,6-naphthyridine (hydrodehalogenation). What is causing this and how can I minimize it?

Answer:

Causality: Hydrodehalogenation is a common side reaction in Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.[1][2] It occurs when the aryl halide substrate is reduced, replacing the halogen with a hydrogen atom. This side reaction can compete with the desired amination pathway. The mechanism often involves a β-hydride elimination from the palladium-amide complex, which can lead to the formation of a palladium-hydride species. This species can then reductively eliminate with the aryl halide to produce the hydrodehalogenated arene.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, can promote the desired reductive elimination of the C-N bond over the pathways leading to hydrodehalogenation. These bulky ligands can create a coordination sphere around the palladium center that disfavors the formation of the palladium-hydride species.

  • Base Selection: The nature and strength of the base can influence the reaction outcome. While strong bases like sodium tert-butoxide are commonly used, they can sometimes promote side reactions. Experimenting with weaker bases, such as potassium carbonate or cesium carbonate, may reduce the rate of hydrodehalogenation.

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes favor the desired amination pathway. It is also crucial to monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further degradation or side product formation.

  • Catalyst System: The choice of palladium precursor and the Pd:ligand ratio can also play a role. Using a pre-formed palladium-ligand complex can sometimes provide more consistent results.

Experimental Protocol: Minimizing Hydrodehalogenation in Buchwald-Hartwig Amination

  • Reaction Setup: In a dry, argon-flushed flask, combine 5-chloro-1,6-naphthyridine (1.0 equiv), the desired amine (1.2 equiv), a sterically hindered phosphine ligand (e.g., XPhos, 0.1 equiv), and a palladium precursor (e.g., Pd₂(dba)₃, 0.05 equiv).

  • Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) and a suitable base (e.g., NaOtBu, 1.5 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Question 2: I am observing the formation of a dimeric naphthyridine species in my Buchwald-Hartwig reaction. What is the likely cause?

Answer:

Causality: Dimerization of the naphthyridine starting material can occur under certain coupling conditions, although it is less common than hydrodehalogenation. This side product likely arises from a homocoupling of the 5-halo-1,6-naphthyridine. This can be promoted by certain palladium catalyst systems, particularly at higher temperatures or with prolonged reaction times. The presence of impurities in the starting material or catalyst can also sometimes trigger this side reaction. The potential for hydrogen-bond-driven dimerization of naphthyridine derivatives has also been noted in other contexts.[3]

Troubleshooting Strategies:

  • Catalyst and Ligand Purity: Ensure the use of high-purity palladium precursors and ligands.

  • Reaction Conditions: As with hydrodehalogenation, optimizing the reaction temperature and time is crucial. Lower temperatures and shorter reaction times can help to suppress this side reaction.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the halo-naphthyridine may favor homocoupling.

Diagram: Troubleshooting Buchwald-Hartwig Amination

start Low Yield of This compound side_product Side Product Observed start->side_product hydrodehalogenation Hydrodehalogenation Product (des-halo-naphthyridine) side_product->hydrodehalogenation Common dimerization Dimerized Naphthyridine side_product->dimerization Less Common solution_hydro Optimize Ligand (Bulky) Lower Temperature Change Base hydrodehalogenation->solution_hydro solution_dimer Check Catalyst Purity Optimize Stoichiometry Lower Temperature dimerization->solution_dimer

Caption: Troubleshooting workflow for common side products in Buchwald-Hartwig amination.

II. Challenges in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another common strategy to introduce an amino group onto an activated aromatic ring.[4] The electron-deficient nature of the 1,6-naphthyridine ring system makes it a suitable candidate for this reaction.

Question 3: My SNAr reaction of 5-chloro-1,6-naphthyridine with an amine is sluggish and gives low conversion. What factors should I consider?

Answer:

Causality: The rate of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the leaving group.[5] The 1,6-naphthyridine ring is electron-deficient due to the presence of the two nitrogen atoms, which activates it towards nucleophilic attack. However, the degree of activation at the C5 position can be influenced by other substituents on the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's success.

Troubleshooting Strategies:

  • Solvent Choice: SNAr reactions are typically favored in polar aprotic solvents such as DMSO, DMF, or NMP. These solvents can solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity.

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, this must be balanced against the potential for side reactions.

  • Leaving Group: The nature of the leaving group is important. Generally, for SNAr reactions, fluoride is the best leaving group, followed by chloride, bromide, and iodide. If you are using a 5-bromo-1,6-naphthyridine and the reaction is slow, switching to the 5-chloro or even a 5-fluoro analogue (if synthetically accessible) could improve the reaction rate.

  • Base: If using an amine salt as the nucleophile, a non-nucleophilic base is required to generate the free amine in situ. The choice of base can be critical; for example, potassium carbonate or DIPEA are commonly used.

Table: Effect of Leaving Group on SNAr Reactivity

Leaving GroupRelative ReactivityRationale
-FHighestFluorine is the most electronegative halogen, making the attached carbon more electrophilic and stabilizing the Meisenheimer complex.
-ClHighA good leaving group for SNAr reactions.
-BrModerateLess effective than chloride in activating the ring for nucleophilic attack.
-ILowestThe least electronegative halogen, providing the least activation for the SNAr reaction.
III. Side Products in the Reduction of 5-Nitro-1,6-Naphthyridine

The reduction of a nitro group to an amine is a classic transformation in organic synthesis. This is a viable route to this compound, starting from 5-nitro-1,6-naphthyridine.

Question 4: I am attempting to reduce 5-nitro-1,6-naphthyridine to the corresponding amine, but I am getting a complex mixture of products. What are the potential side products and how can I achieve a cleaner reduction?

Answer:

Causality: The catalytic reduction of nitroarenes can proceed through several intermediates, such as nitroso and hydroxylamine species.[6] Incomplete reduction can lead to the accumulation of these intermediates in the reaction mixture. Furthermore, these intermediates can sometimes react with each other or with the starting material to form dimeric side products, such as azo or azoxy compounds. The choice of catalyst and reaction conditions is critical to ensure complete reduction to the desired amine.

Troubleshooting Strategies:

  • Catalyst Selection: A variety of catalysts can be used for nitro group reduction, including Pd/C, PtO₂, and Raney Nickel. Pd/C is often a good first choice. The catalyst loading and quality are important factors.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity. For challenging reductions, increasing the hydrogen pressure may be necessary.

  • Solvent: The choice of solvent can affect the catalyst activity and the solubility of the reactants. Common solvents include ethanol, methanol, and ethyl acetate.

  • Additives: In some cases, the addition of an acid (e.g., HCl) can help to improve the reaction rate and prevent the formation of side products by protonating the intermediate species.

Experimental Protocol: Clean Reduction of 5-Nitro-1,6-Naphthyridine

  • Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-1,6-naphthyridine (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Catalyst: Add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm).

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product may be pure enough for subsequent steps, or it can be purified by crystallization or column chromatography.

Diagram: Potential Side Products in Nitro Reduction

nitro 5-Nitro-1,6-naphthyridine nitroso Nitroso Intermediate nitro->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azo Azo Dimer nitroso->azo Condensation amine This compound (Desired Product) hydroxylamine->amine Reduction azoxy Azoxy Dimer hydroxylamine->azoxy Condensation

References

Optimizing reaction conditions for the N-alkylation of 1,6-Naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to your dedicated technical support center for the N-alkylation of 1,6-naphthyridin-5-amine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of N-substituted this compound derivatives, which are valuable scaffolds in medicinal chemistry and drug development.[1] Here, we address specific experimental issues in a direct question-and-answer format, grounded in established synthetic principles and field-proven insights.

I. Understanding the Core Reaction: Nucleophilicity and Potential Pitfalls

The N-alkylation of this compound involves the reaction of the exocyclic amino group with an alkylating agent, typically an alkyl halide, in the presence of a base. The fundamental challenge lies in achieving selective alkylation at the 5-amino position without undesired side reactions. The 1,6-naphthyridine core contains two pyridine-like ring nitrogens (N1 and N6) which are also potential sites for alkylation. Understanding the relative nucleophilicity of these different nitrogen atoms is paramount for optimizing your reaction conditions.

Caption: Potential sites for N-alkylation on the this compound scaffold.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the N-alkylation of this compound and provides actionable troubleshooting steps.

FAQ 1: Low or No Product Yield

Question: I am observing very low or no formation of my desired N-alkylated product. What are the likely causes and how can I improve the yield?

Answer: Low yields in N-alkylation reactions can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System: The choice of base is critical for deprotonating the amine, thereby increasing its nucleophilicity.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often a good starting point, especially with more reactive alkylating agents. Cesium carbonate is known to be highly effective in many N-alkylation reactions.

    • Stronger Bases (e.g., NaH, KOtBu): For less reactive amines or alkylating agents, a stronger base may be necessary to ensure sufficient deprotonation.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the amine and the base, facilitating the reaction. Ensure your solvent is anhydrous, as water can quench strong bases.

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Optimize Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. A systematic increase in temperature (e.g., from room temperature to 60-80 °C) while monitoring the reaction by TLC or LC-MS is recommended. However, be cautious of excessively high temperatures which can lead to decomposition or side reactions.

  • Consider Catalytic Additives: The addition of a catalytic amount of sodium or potassium iodide can enhance the rate of reaction when using alkyl chlorides or bromides by promoting an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Illustrative Data on Reaction Conditions for Heterocyclic Amines:

BaseSolventTemperature (°C)Alkylating AgentTypical Outcome
K₂CO₃DMF25 - 80Alkyl Bromide/IodideGood for reactive systems
Cs₂CO₃Acetonitrile60 - 80Alkyl Bromide/IodideOften gives higher yields
NaHTHF/DMF0 - 25Alkyl HalideFor less reactive amines
KOtBuToluene80 - 110Alkyl HalideStrong base, useful for challenging alkylations
FAQ 2: Overalkylation and Formation of Side Products

Question: My reaction is producing a mixture of mono- and di-alkylated products, and I suspect alkylation on the ring nitrogens. How can I improve the selectivity for mono-N-alkylation at the 5-amino position?

Answer: Overalkylation is a common issue in N-alkylation reactions because the mono-alkylated product can often be more nucleophilic than the starting amine.[2][3] Alkylation at the ring nitrogens is also a possibility with heterocyclic amines.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This statistically favors the reaction of the alkylating agent with the more abundant starting material.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]

  • Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize overalkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent further reaction to the di-alkylated product.

  • Regioselectivity (Exocyclic vs. Ring Nitrogen): Generally, the exocyclic amino group is more nucleophilic than the pyridine-like ring nitrogens. However, with highly reactive alkylating agents or under forcing conditions, alkylation of the ring nitrogens to form quaternary naphthyridinium salts can occur. Using milder conditions (lower temperature, less reactive alkylating agent) can favor alkylation on the more nucleophilic 5-amino group.

Caption: Strategies to favor mono-N-alkylation.

FAQ 3: Difficulty in Product Purification

Question: I am having trouble purifying my N-alkylated product from the unreacted starting material and other impurities. What purification strategies do you recommend?

Answer: Purification can be challenging due to the similar polarities of the starting material and the mono-alkylated product.

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity.

    • Acid/Base Additives: Adding a small amount of a volatile base (e.g., triethylamine or ammonia in the mobile phase) can help to reduce tailing of the amine products on the silica gel.

  • Acid-Base Extraction: If there is a significant difference in the basicity of your product and starting material, an acid-base workup can be effective for a preliminary purification.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

FAQ 4: Product Characterization

Question: How can I confirm that I have successfully synthesized the N-alkylated this compound and that the alkylation has occurred at the desired position?

Answer: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • ¹H NMR Spectroscopy:

    • Look for the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

    • The disappearance of one of the N-H protons of the primary amine will be observed. The remaining N-H proton will likely appear as a broad singlet.

    • Compare the aromatic region of the spectrum with that of the starting material to check for any significant changes in the chemical shifts of the naphthyridine ring protons.

  • ¹³C NMR Spectroscopy:

    • New signals corresponding to the carbons of the alkyl group will be present.

    • The carbon atom of the naphthyridine ring attached to the amino group (C5) will likely experience a shift in its chemical shift upon alkylation.

  • Mass Spectrometry:

    • The molecular ion peak in the mass spectrum should correspond to the molecular weight of the N-alkylated product.

    • The fragmentation pattern can also provide structural information. A common fragmentation for N-alkylated amines is the cleavage of the C-C bond adjacent to the nitrogen (alpha-cleavage).[4][5]

III. Experimental Protocols

The following is a general, illustrative protocol for the N-alkylation of this compound. This should be adapted and optimized for your specific alkylating agent and substrate.

General Protocol for N-Alkylation with an Alkyl Bromide:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (1.5 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl bromide (1.1 equiv.) dropwise to the stirred mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. --INVALID-LINK--

  • Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ResearchGate. --INVALID-LINK--

  • Zhang, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][6]naphthyrin-5(6H)-one. PMC. --INVALID-LINK--

  • CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. BenchChem. --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. --INVALID-LINK--

  • Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Royal Society of Chemistry. --INVALID-LINK--

  • Okamoto, I., et al. (2006). Effect of an alkyl amino group on the binding of 1,8-naphthyridines to AP site-containing DNA duplexes. PubMed. --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2014). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. --INVALID-LINK--

  • El-Gohary, N. S. (2025). Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. ResearchGate. --INVALID-LINK--

  • Al-Mousawi, S. M., et al. (2009). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][7][8]naphthyridines. PMC. --INVALID-LINK--

  • Roychowdhury, P., et al. (2024). Synthesis ofSecondary Amines via Self-Limiting Alkylation. Researcher.Life. --INVALID-LINK--

  • Ferroud, C., et al. (2012). Synthesis of N-alkyl-4-aminopyridine. ResearchGate. --INVALID-LINK--

  • Quiroga, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. --INVALID-LINK--

  • Brown, E. V., et al. (2006). Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. --INVALID-LINK--

  • University of Regensburg. Chemical shifts. --INVALID-LINK--

  • ACS Green Chemistry Institute. Avoiding Over-alkylation. --INVALID-LINK--

  • ChemicalBook. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: N-Alkylation of Aromatic Amines. BenchChem. --INVALID-LINK--

  • Quiroga, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. --INVALID-LINK--

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. --INVALID-LINK--

  • Chilin, A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. --INVALID-LINK--

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. --INVALID-LINK--

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. --INVALID-LINK--

  • YouTube. (2016). Mass Spectral Fragmentation Pathways. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--

  • Maji, B., et al. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. ResearchGate. --INVALID-LINK--

  • Michigan State University. Mass Spectrometry: Fragmentation. --INVALID-LINK--

  • Butassi, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. --INVALID-LINK--

  • Li, Y., et al. (2021). Visible-light-mediated α-amino alkylation of ketimines and aldimines for the synthesis of 1,2-diamines. Royal Society of Chemistry. --INVALID-LINK--

  • Hamana, M. (1987). [Studies on the syntheses and reaction of nitrogen-containing heterocyclic compounds centered the naphthyridines]. PubMed. --INVALID-LINK--

  • Al-Majidi, S. M. R., et al. (2023). DFT investigation of proton affinity and intramolecular proton–π interactions in N,N-dimethylnaphthylamine derivatives: insights from aromaticity, AIM, and NBO analyses. Royal Society of Chemistry. --INVALID-LINK--

  • Chilin, A., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. MDPI. --INVALID-LINK--

  • Szymański, P., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. --INVALID-LINK--

  • Cheng, M., et al. (2018). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][7][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Royal Society of Chemistry. --INVALID-LINK--

  • Cho, C. S., et al. (2011). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. --INVALID-LINK--

  • Xu, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. PubMed. --INVALID-LINK--

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Royal Society of Chemistry. --INVALID-LINK--

  • Blans, P., & Fishbein, J. C. (2000). Predicted exocyclic amino group alkylation of 2'-deoxyadenosine and 2'-deoxyguanosine by the isopropyl cation. PubMed. --INVALID-LINK--

References

Technical Support Center: Stability of 1,6-Naphthyridin-5-amine in DMSO Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,6-Naphthyridin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental stock solutions. As a heterocyclic amine, this compound requires careful handling to prevent degradation, which can compromise experimental results. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a stock solution of this compound in DMSO?

The optimal storage conditions are critical for maximizing the shelf-life of your compound. Based on supplier recommendations and general principles of chemical stability, we advise the following:

  • Temperature: Store stock solutions at 4°C for short-term use (days to weeks) and -20°C or -80°C for long-term storage (months to years). While many compounds show good stability at 4°C, lower temperatures further reduce the rate of potential degradation reactions.[1][2]

  • Light: this compound should be protected from light.[3] Aromatic amines can be susceptible to photolytic degradation. Use amber vials or store clear vials in a dark container or freezer box.

  • Solvent Quality: Use anhydrous (or "dry") Dimethyl Sulfoxide (DMSO) with the lowest possible water content. Water can facilitate hydrolytic degradation pathways for certain compounds and is often a more significant cause of compound loss than oxygen.[4]

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and minimizes the risk of oxidation, a common degradation pathway for amines.[5][6]

Parameter Recommendation Rationale
Temperature 4°C (short-term), -20°C/-80°C (long-term)Minimizes thermal degradation kinetics.
Light Exposure Protect from light (use amber vials)Prevents photolytic degradation.[3]
DMSO Quality Anhydrous (<0.1% water)Reduces potential for water-mediated degradation.[1][4]
Atmosphere Overlay with inert gas (Argon/Nitrogen)Minimizes oxidation of the amine functional group.[5]
Table 1. Summary of Recommended Storage Conditions.

Q2: How concerned should I be about repeated freeze-thaw cycles?

Several comprehensive studies on large compound libraries have shown that for most molecules dissolved in DMSO, a moderate number of freeze-thaw cycles (e.g., up to 11 cycles) does not cause significant compound loss.[2][4] However, to eliminate this as a potential variable and ensure the highest integrity of your stock, we strongly recommend creating smaller-volume aliquots from your primary stock solution. This practice limits the number of freeze-thaw cycles for any individual working aliquot.

Q3: What is the expected shelf-life of this compound in DMSO?

While broad studies indicate that a majority of compounds in DMSO are stable for over two years when stored at 4°C, the intrinsic stability of each molecule is unique.[1][7] The stability of this compound will depend heavily on adherence to the storage conditions outlined in Q1. For long-term or critical experiments, we recommend performing periodic quality control checks (see Protocol 1) to verify the purity and concentration of your stock solution.

Troubleshooting Guide

This section addresses specific issues you may encounter, helping you diagnose the problem and take appropriate action.

Troubleshooting_Decision_Tree start Observed Issue inconsistent_results Inconsistent Experimental Results start->inconsistent_results color_change Solution Changed Color (e.g., yellow to brown) start->color_change precipitate Precipitate Observed After Thawing start->precipitate check_purity Action: Perform LC-MS Purity Analysis (See Protocol 1) inconsistent_results->check_purity Is stock integrity questionable? color_change->check_purity Is purity unknown? warm_vortex Step 1: Gentle Warming (37°C) & Vortexing precipitate->warm_vortex degradation_suspected Diagnosis: Degradation is Likely (Oxidation/Photolysis) check_purity->degradation_suspected Purity <95% or new peaks appear discard Resolution: Discard Stock Prepare Fresh Solution degradation_suspected->discard solubility_issue Diagnosis: Potential Solubility Issue or Degradation solubility_issue->discard analyze_supernatant Step 2: Centrifuge, Analyze Supernatant via LC-MS warm_vortex->analyze_supernatant Precipitate remains analyze_supernatant->solubility_issue Concentration low or purity compromised

Figure 1. Troubleshooting Decision Tree for DMSO Stock Issues.

Problem: My solution has developed a yellow or brown tint over time.

  • Probable Cause: Color change is a strong indicator of chemical degradation. Aromatic amines are known to form colored byproducts upon oxidation or exposure to light.[5][6]

  • Recommended Action:

    • Immediately cease using the solution in experiments.

    • Perform a purity analysis using LC-MS (see Protocol 1).

    • Compare the chromatogram and mass spectrum to a fresh sample or the original QC data. The presence of new peaks or a significant decrease in the area of the parent peak confirms degradation.

    • If degradation is confirmed, discard the stock solution and prepare a fresh one, paying strict attention to storage conditions.

Problem: I see a precipitate in my stock solution after thawing it.

  • Probable Cause: This can be due to two main reasons: 1) The compound has low solubility in DMSO at colder temperatures and has "crashed out" of solution, or 2) A degradation product with lower solubility has formed.

  • Recommended Action:

    • First, attempt to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing thoroughly.

    • If the precipitate does not dissolve, do not use the solution directly. Centrifuge the vial to pellet the solid.

    • Carefully remove an aliquot of the supernatant and analyze it by LC-MS to determine the actual concentration and purity of the soluble portion.

    • If the concentration is significantly lower than expected or if purity is compromised, it is safest to discard the stock and prepare a new one.

Experimental Protocols & Workflows

Protocol 1: Routine Quality Control (QC) by LC-MS

This protocol is a quick and effective way to check the purity and identity of your this compound stock.

  • Sample Preparation: Prepare a 1 µM working solution from your DMSO stock (e.g., a 1:10,000 dilution for a 10 mM stock) using a suitable solvent like Acetonitrile/Water (50:50) with 0.1% Formic Acid.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Run a gradient elution (e.g., 5% to 95% Acetonitrile in water with 0.1% Formic Acid).

    • Monitor the eluent using both a UV detector (set to an appropriate wavelength, e.g., 254 nm or a λmax specific to the compound) and a mass spectrometer in positive ion mode.

  • Data Interpretation:

    • Purity: Examine the UV chromatogram. The peak corresponding to your compound should be sharp and symmetrical, and its area should represent >95% of the total peak area.

    • Identity: Check the mass spectrum for the expected [M+H]⁺ ion for this compound (C₈H₇N₃, MW = 145.16). The expected m/z would be approximately 146.07.[8]

Protocol 2: Proactive Short-Term Stability Study Design

To empirically determine the stability of your compound under your specific laboratory conditions, you can perform a simple short-term study.

  • Preparation: Prepare a fresh, homogenous stock solution of this compound in anhydrous DMSO.

  • Aliquoting & Storage: Dispense the stock into multiple aliquots and store them under the conditions outlined in the table below.

  • Analysis: At each time point (T=0, 1 week, 4 weeks), retrieve one aliquot from each condition. Analyze its purity by LC-MS as described in Protocol 1. The T=0 sample serves as your baseline.

  • Evaluation: Calculate the percent purity remaining relative to the T=0 sample. A loss of >5% purity is generally considered significant.

Condition ID Storage Temperature Light Condition Time Points for Analysis
A (Control)-80°CDarkT=0, 4 weeks
B (Standard)4°CDarkT=0, 1 week, 4 weeks
C (Benchtop)Room Temperature (~22°C)Ambient LightT=0, 1 week, 4 weeks
Table 2. Example Experimental Design for a Short-Term Stability Study.

Protocol 3: Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance.[6][9] They deliberately stress the compound to generate degradants for analytical method development and stability assessment.[5][10]

Forced_Degradation_Workflow cluster_stress start Prepare 1 mg/mL Solution of This compound in ACN/H2O stress_conditions Expose Aliquots to Stress Conditions (24h) start->stress_conditions acid Acid Hydrolysis 0.1N HCl, 60°C stress_conditions->acid Stressor 1 base Base Hydrolysis 0.1N NaOH, 60°C stress_conditions->base Stressor 2 oxidation Oxidation 3% H2O2, RT stress_conditions->oxidation Stressor 3 thermal Thermal 60°C in oven stress_conditions->thermal Stressor 4 photo Photolytic ICH-compliant light chamber stress_conditions->photo Stressor 5 neutralize Neutralize / Quench Reactions acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze All Samples by LC-MS/MS vs. Control neutralize->analyze elucidate Identify Degradants & Elucidate Pathways analyze->elucidate

Figure 2. Workflow for a Forced Degradation Study.

  • Stock Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Processing: After a set time (e.g., 24 hours), cool the samples and neutralize the acidic and basic solutions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating method like LC-MS/MS to separate and identify the parent compound and any formed degradants.

References

How to avoid degradation of 1,6-Naphthyridin-5-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,6-Naphthyridin-5-amine (CAS No. 55570-60-0). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent its degradation. As an aromatic amine, this compound is susceptible to specific environmental factors that can compromise its purity and, consequently, the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

The degradation of this compound is primarily driven by its chemical structure, specifically the presence of the aromatic amine group. This functional group is susceptible to several environmental factors:

  • Oxidation: The lone pair of electrons on the amine nitrogen makes the compound susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of colored impurities and N-oxide derivatives.[1] Atmospheric photo-oxidation can also occur, particularly for amines in the gas phase or exposed to light.[2]

  • Moisture (Hydrolysis): Aromatic amines can be hygroscopic, meaning they absorb moisture from the air.[3] While hydrolysis may be less of a concern for the naphthyridine ring itself under neutral conditions, the presence of water can facilitate other degradation reactions and potentially lead to the formation of hydrates or other byproducts.

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. Many aromatic compounds are photosensitive, and it is a standard precaution to protect them from light.[4]

  • Elevated Temperatures: Heat accelerates the rate of all chemical reactions, including degradation pathways.[3][5] Storing the compound at elevated temperatures will significantly shorten its shelf life.

Q2: What are the ideal storage conditions for solid this compound?

To ensure long-term stability, it is crucial to control the environmental factors mentioned above. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised.

ParameterRecommended ConditionRationale
Temperature 4°C or lower (-20°C for long-term)Slows down the kinetics of potential degradation reactions.[4][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation.[7]
Light Protect from light (Amber vial)Prevents light-induced photodegradation.[4]
Moisture Tightly sealed container in a dry placePrevents moisture absorption and subsequent reactions.[3]
Q3: I have dissolved this compound in a solvent. How should I store the solution?

Solutions are often more prone to degradation than the solid material. For solutions, it is recommended to store them at -20°C or -80°C.[8] The choice of solvent is also critical; ensure it is anhydrous and free of reactive impurities. The stability in solution is generally shorter than in solid form, often limited to one to six months depending on the temperature and solvent.[8] Always prepare fresh solutions for critical experiments whenever possible.

Q4: What are the visual signs of degradation?

The most common visual indicator of degradation for aromatic amines is a change in color. Pure this compound is typically a light-colored solid. The formation of oxidized species often results in a yellow, brown, or even black appearance. If you observe a significant color change from the material you initially received, degradation is likely. However, the absence of a color change does not guarantee purity.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Problem: My experiment is yielding unexpected results, and I suspect compound degradation.

Initial Assessment:

  • Visual Inspection: Check the compound's color. Has it darkened compared to a fresh batch or its initial appearance?

  • Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (see table above). Was the container seal compromised? Was it left at room temperature for an extended period?[9][10]

  • Check Preparation Records: When was the solution prepared? Was an anhydrous solvent used?

The following diagram outlines a troubleshooting decision pathway.

troubleshooting_workflow start Unexpected Experimental Results check_compound Step 1: Visually Inspect Compound (Color Change?) start->check_compound review_storage Step 2: Review Storage History (Temp, Light, Air Exposure?) check_compound->review_storage Color change observed or degradation suspected not_degraded Compound is Pure. Troubleshoot other experimental parameters (reagents, protocol, etc.). check_compound->not_degraded No visual signs & no other reason to suspect degradation purity_analysis Step 3: Perform Purity Analysis (HPLC, LC-MS) review_storage->purity_analysis degraded Compound is Degraded. Procure new batch. Review storage protocols. purity_analysis->degraded Purity <95% or degradation peaks present purity_analysis->not_degraded Purity acceptable

Caption: Troubleshooting workflow for suspected compound degradation.

Problem: How can I definitively test the purity of my this compound?

A quantitative assessment is necessary to confirm degradation. High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Experimental Protocol: Purity Assessment by HPLC

  • Standard Preparation:

    • Accurately weigh and dissolve a small amount of a new, trusted batch of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a known concentration (e.g., 1 mg/mL). This will serve as your reference standard.

    • Perform serial dilutions to create calibration standards if quantitative analysis of impurities is required.

  • Sample Preparation:

    • Prepare a solution of your suspect compound at the same concentration as the primary reference standard.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

      • Example Gradient: Start at 10% Acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λ_max).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine the retention time of the pure compound.

    • Inject the suspect sample.

    • Interpretation: Compare the chromatograms. The presence of significant additional peaks in your sample, which are absent in the reference standard, confirms the presence of impurities and degradation. The area of the main peak relative to the total area of all peaks gives a percentage of purity.

Best Practices for Handling and Storage

To prevent degradation, a proactive approach to handling and storage is essential.

handling_workflow cluster_receipt On Receipt cluster_storage Storage cluster_use During Use receipt Receive Compound inspect Inspect for color and container integrity receipt->inspect log Log batch number and date inspect->log store Store immediately at 4°C or -20°C in a dark, dry location log->store inert Backfill container with Argon or Nitrogen store->inert equilibrate Allow container to reach room temperature before opening inert->equilibrate weigh Weigh quickly in a low-humidity environment equilibrate->weigh reseal Tightly reseal and backfill with inert gas weigh->reseal return_storage Return to cold storage promptly reseal->return_storage

Caption: Recommended workflow for receiving, storing, and handling this compound.

Key Causality Behind Protocol Steps:

  • Equilibrate to Room Temperature Before Opening: This is a critical step. Opening a cold vial in a room-temperature environment will cause atmospheric moisture to condense on the cold solid, introducing water and accelerating degradation.[3]

  • Backfill with Inert Gas: This step actively displaces oxygen from the headspace of the container, creating an environment that is non-conducive to oxidation.[7]

  • Use a Well-Ventilated Area: While focused on stability, it's important to remember safety. Aromatic amines can be hazardous, and handling should be done in a well-ventilated area or chemical fume hood.[8]

The Science of Degradation

The stability of this compound is intrinsically linked to its molecular structure. The diagram below illustrates the key external factors that can initiate its degradation.

degradation_factors compound This compound degradation Degradation Products (e.g., N-oxides, colored impurities) compound->degradation oxygen Oxygen (Air) oxygen->compound Oxidation light Light (UV) light->compound Photodegradation heat Heat heat->compound Accelerates Reactions moisture Moisture moisture->compound Facilitates Reactions

Caption: Key environmental factors leading to the degradation of this compound.

Aromatic amines are a class of compounds widely used in the synthesis of dyes, pesticides, and pharmaceuticals.[11] Their degradation often proceeds through the release of ammonia or the modification of the amine group.[11][12] In the case of this compound, oxidation of the exocyclic amine or the nitrogen atoms within the naphthyridine rings are plausible degradation pathways, similar to the formation of N-oxides seen in other pyridine-containing compounds.[1] By controlling the compound's exposure to oxygen, light, heat, and moisture, you effectively mitigate the primary pathways of its degradation.

References

Technical Support Center: Scale-Up Synthesis of 1,6-Naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,6-Naphthyridin-5-amine and its derivatives. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important heterocyclic scaffold. The 1,6-naphthyridine core is a key pharmacophore found in numerous pharmaceutical agents, making its efficient and robust synthesis a critical endeavor.[1] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your synthetic route, improve yields, and ensure process safety and scalability.

Section 1: Troubleshooting Guide for Common Scale-Up Issues

This section addresses specific, practical problems that can arise during the synthesis of this compound, particularly when transitioning from lab-scale to pilot or manufacturing scale.

Issue 1: Low Yield or Stalled Reaction in Friedel-Crafts/Friedländer Cyclization

Question: My intramolecular cyclization to form the naphthyridine ring is giving low yields or failing to go to completion, especially on a larger scale. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge, often rooted in reaction kinetics, catalyst activity, or substrate reactivity. Let's break down the potential causes and solutions.

Causality Analysis:

The most common routes to the 1,6-naphthyridine core involve an acid-mediated intramolecular cyclization, such as a Friedel-Crafts reaction of a 4-(arylamino)nicotinonitrile precursor or a Friedländer annulation.[1][2] The success of this key ring-forming step is highly dependent on several factors:

  • Acid Catalyst Choice and Stoichiometry: Strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) are typically required to protonate the nitrile or carbonyl group, activating it for the intramolecular electrophilic attack on the adjacent aromatic ring.[1][3] On scale-up, inadequate mixing can lead to localized "hot spots" or areas of low catalyst concentration, stalling the reaction.

  • Substrate Electronics: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-withdrawing groups (EWGs) deactivate the ring towards electrophilic substitution, significantly slowing down or even inhibiting the cyclization.[3] This effect is often more pronounced on a larger scale where achieving and maintaining optimal reaction temperatures is more challenging.

  • Temperature Control: While many modern protocols are designed to run at room temperature, some older methods required elevated temperatures.[3] For exothermic cyclizations, poor heat dissipation on a larger scale can lead to side reactions. Conversely, if the reaction has a significant activation energy, insufficient heating can cause it to stall.

  • Solvent Effects: The choice of solvent is critical. While strong acid can sometimes be used neat, this can be problematic for scale-up due to viscosity and handling issues.[1] Solvents like dichloromethane (DCM) are often used, but biphasic systems (e.g., DCM/H₂SO₄) can present mass transfer limitations and temperature control risks.[1][3]

Troubleshooting Workflow & Protocols:

Here is a systematic approach to diagnosing and solving low-yield issues:

G start Low Yield in Cyclization sub_check Substrate Analysis: Electron-Withdrawing Groups (EWGs) on Aniline Ring? start->sub_check no_ewg No Significant EWGs sub_check->no_ewg No yes_ewg Yes, EWGs Present sub_check->yes_ewg Yes cond_opt Condition Optimization no_ewg->cond_opt h2so4_protocol Switch to Conc. H₂SO₄ Protocol - Use H₂SO₄ as both catalyst and solvent - May require extended reaction time (e.g., 4h) yes_ewg->h2so4_protocol acid_choice 1. Re-evaluate Acid Catalyst - Switch to stronger acid (e.g., CF₃SO₃H) - Increase stoichiometry (e.g., 10 equiv.) cond_opt->acid_choice temp_control 2. Optimize Temperature - Monitor internal reaction temp. - For slow reactions, consider gentle heating (e.g., 40-50°C) acid_choice->temp_control solvent_screen 3. Solvent System Check - Ensure homogeneous solution - Avoid biphasic systems if possible temp_control->solvent_screen success Yield Improved solvent_screen->success h2so4_protocol->success

Caption: Troubleshooting workflow for low-yield cyclization.

Optimized Protocol for EWG-Containing Substrates:

For substrates bearing electron-withdrawing groups where the standard CF₃SO₃H/DCM protocol is sluggish, switching to concentrated sulfuric acid can be effective.[4]

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with the 4-(arylamino)nicotinonitrile precursor (1.0 eq).

  • Acid Addition: Cool the reactor to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (98%, ~5-10 volumes) while maintaining the internal temperature below 20 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or LCMS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred vessel of ice water. The product may precipitate.

  • Neutralization & Isolation: Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 8. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, DCM) or isolated by filtration if it precipitates as a clean solid.

Issue 2: Poor Regioselectivity in Friedländer Annulation

Question: I'm performing a Friedländer synthesis with an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve the selectivity for the desired product?

Answer: Regioselectivity is a classic challenge in the Friedländer synthesis when using ketones with two different α-methylene groups.[5] The reaction can proceed via two different enolate/enamine intermediates, leading to isomeric products.

Causality Analysis:

The regiochemical outcome is determined by the relative rates of condensation at the two α-positions of the ketone.

  • Kinetic vs. Thermodynamic Control: The reaction can be directed towards the kinetic (less substituted, more rapidly formed) enolate or the thermodynamic (more substituted, more stable) enolate. The choice of catalyst and reaction conditions dictates this preference.

  • Catalyst Influence: Traditional acid or base catalysis often provides poor selectivity.[2] However, specific amine catalysts have been developed that can dramatically influence the regioselectivity by favoring the formation of a specific enamine intermediate.[6]

Solutions and Recommended Protocol:

To achieve high regioselectivity, the use of a specialized amine catalyst is recommended. The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be highly effective in directing the annulation to the methyl side of a methyl ketone.[6]

Table 1: Comparison of Catalysts for Friedländer Annulation

CatalystTypical ConditionsRegioselectivity (2-substituted vs. 4-substituted)Reference
KOHEthanol, RefluxOften poor, mixture of isomers[2]
PyrrolidineToluene, RefluxModerate to good[6]
TABO Toluene, 100 °CExcellent (>95:5) [6]

High-Regioselectivity Protocol using TABO:

  • Setup: Charge a reactor with the 2-aminoaryl aldehyde/ketone (1.0 eq), TABO (0.1-0.2 eq), and toluene.

  • Slow Addition: Heat the mixture to 100-110 °C. Add the unsymmetrical methyl ketone (1.1-1.5 eq) slowly via a syringe pump over several hours. Slow addition is critical to maintain a low concentration of the ketone, which favors the kinetic enamine formation.[5][6]

  • Reaction: Maintain the temperature and stir until the reaction is complete as monitored by LCMS.

  • Work-up: Cool the reaction mixture, wash with water and brine, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.

Issue 3: Purification and Isolation Challenges

Question: My crude this compound product is difficult to purify. I'm seeing persistent colored impurities and issues with crystallization. What are my options?

Answer: Purification is a critical step for scale-up, as impurities can affect the quality of the final active pharmaceutical ingredient (API). The basic nitrogen atoms in the naphthyridine core can make it prone to streaking on silica gel and binding to acidic impurities.[7]

Causality Analysis:

  • Residual Catalyst: Strong acid catalysts (CF₃SO₃H, H₂SO₄) must be completely neutralized during work-up. Any residual acid can form salts with the product, complicating extraction and crystallization.

  • Oxidation/Degradation Products: Aromatic amines can be susceptible to oxidation, leading to highly colored impurities. This can be exacerbated by prolonged reaction times or harsh work-up conditions.

  • Chromatography Issues: The basic nature of the product can lead to poor peak shape and recovery on standard silica gel.[7]

Purification Strategy Flowchart:

G start Crude Product workup Thorough Work-up: - Ensure complete neutralization (pH > 8) - Brine wash to remove salts start->workup crystallization Attempt Crystallization - Screen solvents (e.g., EtOH, IPA, EtOAc/Heptane) workup->crystallization success Pure Product crystallization->success Success failure Crystallization Fails or Purity is Low crystallization->failure Failure chromatography Column Chromatography failure->chromatography silica Standard Silica Gel - Add modifier (e.g., 1% Et₃N in mobile phase) chromatography->silica Option 1 amine_silica Amine-Functionalized Silica - Use for highly basic compounds chromatography->amine_silica Option 2 reverse_phase Reverse-Phase (C18) - Use modifier (e.g., 0.1% TFA or NH₄OH) chromatography->reverse_phase Option 3 silica->success amine_silica->success reverse_phase->success

Caption: Decision flowchart for purification of this compound.

Recommended Purification Protocols:

  • Modified Silica Gel Chromatography:

    • Rationale: To prevent peak tailing caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[7]

    • Method: Prepare the mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. Use this modified eluent to pack and run the column. This will neutralize the acidic sites and improve peak shape.

  • Amine-Functionalized Silica:

    • Rationale: This stationary phase is less polar than standard silica and has a basic surface, which is ideal for purifying basic compounds without the need for mobile phase modifiers.[7]

    • Method: Use a pre-packed amine column with a standard normal-phase solvent system. Compounds will generally elute faster than on standard silica.

  • Acid/Base Swing Purification:

    • Rationale: This is a non-chromatographic method that leverages the basicity of the product.

    • Method:

      • Dissolve the crude product in a suitable organic solvent (e.g., EtOAc).

      • Extract with aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

      • Separate the layers.

      • Basify the aqueous layer with NaOH or NaHCO₃ to precipitate the free amine product.

      • Filter the solid or extract with an organic solvent to recover the purified product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to the 1,6-naphthyridine core?

A1: While several methods exist, the intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitrile precursors is one of the most robust and scalable methods reported recently.[1][3] This method offers several advantages for scale-up:

  • Mild Conditions: The reaction can often be performed at room temperature, which simplifies reactor requirements and improves the safety profile.[1]

  • High Yields: Good to excellent yields (often >90%) have been reported for a variety of substrates.[3]

  • Gram-Scale Demonstrated: The scalability of this protocol has been explicitly demonstrated, indicating its suitability for larger-scale production.[1][4]

Q2: Are there any significant safety concerns I should be aware of when scaling up this synthesis?

A2: Yes, there are several key safety considerations:

  • Handling of Strong Acids: Both CF₃SO₃H and H₂SO₄ are highly corrosive and react exothermically with water. Use appropriate personal protective equipment (PPE), and always add acid slowly to the reaction mixture with efficient cooling and stirring.

  • Quenching: Quenching large volumes of strong acid is highly exothermic. The quench should be performed by adding the acid mixture slowly to a large, well-stirred volume of ice/water. Never add water to the concentrated acid.

  • Biphasic Systems: As noted, using a biphasic system like DCM/H₂SO₄ can pose a temperature control risk.[3] Poor mixing can lead to a delayed reaction that then proceeds uncontrollably. Ensure vigorous and efficient stirring is maintained throughout the reaction.

  • Alternative Routes: Be aware that some conventional routes to related heterocycles, which you might consider as alternatives, can generate hazardous byproducts like hydrogen cyanide (HCN).[8] It is crucial to perform a thorough safety assessment of any chosen route.

Q3: My starting material, a substituted 4-chloronicotinonitrile, is expensive. Are there alternative starting points?

A3: The cost of starting materials is a critical scale-up parameter. One successful modern approach involves a tandem nitrile hydration/cyclization procedure starting from 2-cyanoalkyl nicotinic esters.[9] These esters can be prepared via a nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester.[9] This modular approach may provide a more cost-effective entry point depending on the commercial availability of the required precursors.

Q4: How can I introduce diversity at the C5 and C7 positions of the 1,6-naphthyridine core for structure-activity relationship (SAR) studies?

A4: A powerful strategy for late-stage functionalization involves the synthesis of a 1,6-naphthyridine-5,7-ditriflate intermediate.[9] This bench-stable but highly reactive intermediate allows for sequential and regioselective functionalization.

  • Step 1 (C5 Amination): The C5-triflate is more reactive and can be selectively displaced via an SNAr reaction with a wide range of amine nucleophiles at room temperature.[9]

  • Step 2 (C7 Functionalization): The remaining C7-triflate can then be subjected to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig amination) or other nucleophilic substitutions to install a diverse array of substituents.[9]

This modular approach is exceptionally valuable for drug development as it allows for the rapid generation of an analogue library from a common intermediate.[9][10]

References

Technical Support Center: Optimizing Friedel-Crafts Synthesis of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,6-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for reducing impurities in Friedel-Crafts reactions involving the 1,6-naphthyridine core. The unique electronic properties of this N-heterocycle present specific challenges not encountered with simple aromatic substrates. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles to empower your experimental design.

Troubleshooting Guide: Common Impurities & Reaction Failures

This section addresses the most frequent and critical issues encountered during the Friedel-Crafts synthesis of 1,6-naphthyridine derivatives. We focus on the root causes and provide actionable solutions.

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts reaction with a 1,6-naphthyridine substrate has a very low yield or is not working at all. What are the most common causes?

Answer: Low or nonexistent yield in this specific reaction is almost always attributable to two primary factors stemming from the inherent nature of the 1,6-naphthyridine scaffold: catalyst deactivation and substrate deactivation.

  • Catalyst Deactivation by Lewis Base Complexation: The most significant hurdle is the reaction between your Lewis acid catalyst (e.g., AlCl₃) and the nitrogen atoms in the 1,6-naphthyridine ring. The nitrogen lone pairs are Lewis basic and will readily coordinate with the electron-deficient Lewis acid.[1][2] This forms a stable, inactive complex, effectively removing the catalyst from the reaction and preventing it from activating your acylating or alkylating agent. In Friedel-Crafts acylation, where the catalyst is often required in stoichiometric amounts, this complexation is particularly detrimental.[1][2][3]

  • Substrate Deactivation (Electron-Deficient Ring): The pyridine rings in the 1,6-naphthyridine system are inherently electron-poor due to the electronegativity of the nitrogen atoms. Friedel-Crafts is an electrophilic aromatic substitution, which relies on the nucleophilicity of the aromatic ring.[2][4] An electron-deficient ring is "deactivated" and thus less reactive towards the electrophile, often requiring harsher conditions which can lead to other side reactions.

Solutions & Optimization Strategy:
  • Increase Catalyst Stoichiometry: For acylations, a common starting point is to use a suprastoichiometric amount (e.g., >2.0 equivalents) of the Lewis acid to compensate for the amount that will be complexed by the substrate's nitrogen atoms.

  • Switch to a More Tolerant Catalytic System: Traditional Lewis acids like AlCl₃ are often too harsh and prone to complexation. Consider alternatives:

    • Metal Triflates: Lanthanide (e.g., Yb(OTf)₃) or other metal triflates can be more effective for deactivated or Lewis basic substrates.[4]

    • Solid Acid Catalysts: Zeolites or other solid acids can offer good reactivity, easier workup, and sometimes improved regioselectivity.[4][5]

    • Brønsted/Superacids: In some cases, strong Brønsted acids like triflic acid (TfOH) can promote the reaction where Lewis acids fail, particularly for moderately deactivated substrates.[4]

  • Ensure Rigorously Anhydrous Conditions: Lewis acids are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[1][2] All glassware must be flame-dried or oven-dried, and reactions should be run under an inert atmosphere (Nitrogen or Argon).

Issue 2: Poor Regioselectivity and Formation of Isomeric Impurities

Question: I am obtaining a mixture of acylated/alkylated isomers. How can I control the position of substitution on the 1,6-naphthyridine ring?

Answer: Regioselectivity in polycyclic heteroaromatics is a complex interplay of electronic and steric factors. The two pyridine rings have different electronic densities, and any existing substituents will further direct the incoming electrophile.

  • Inherent Ring Electronics: The positions on the 1,6-naphthyridine ring have varying reactivity towards electrophilic attack. Theoretical calculations and experimental evidence are crucial for predicting the most likely site of substitution. The catalyst itself can influence this; complexation of a Lewis acid to one of the nitrogen atoms will strongly deactivate that ring, directing substitution to the other.

  • Steric Hindrance: Bulky substituents on the naphthyridine core or a bulky acylating/alkylating agent can prevent substitution at sterically hindered positions.

  • Reaction Conditions: Temperature and solvent choice can significantly influence the ratio of isomers.[2][6] Lower temperatures often favor the thermodynamically more stable product, while higher temperatures can lead to mixtures.

Solutions & Optimization Strategy:
  • Protecting Groups: The regioselectivity of Friedel-Crafts acylation on nitrogen heterocycles can sometimes be controlled by changing the N-H protecting groups, which alters the electronic and steric profile of the molecule.[7]

  • Catalyst Selection: The size and nature of the Lewis acid can influence the regiochemical outcome. A bulkier Lewis acid may preferentially coordinate to a less sterically hindered nitrogen or direct the electrophile to a more accessible position.

  • Systematic Condition Screening: A design of experiments (DoE) approach is recommended. Key parameters to screen include:

    • Solvent: Dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂), or nitrobenzene.

    • Temperature: Start at 0 °C and slowly warm to room temperature or higher, monitoring isomer formation by TLC or LC-MS.

    • Catalyst: Compare a standard Lewis acid (AlCl₃) with a metal triflate (e.g., Sc(OTf)₃) and a Brønsted acid (TfOH).

Issue 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turns dark brown or black, and purification is impossible. What is causing this decomposition?

Answer: The formation of tar or polymeric material is a common sign that the reaction conditions are too harsh for your substrate.

  • Excessive Heat: While some deactivated systems require heat to proceed, excessive temperatures can cause decomposition and polymerization of the substrate and/or product.[2]

  • High Catalyst Concentration: An overly high concentration of a strong Lewis acid can lead to uncontrolled side reactions and degradation of the sensitive naphthyridine ring system.

  • Reactive Intermediates: In Friedel-Crafts alkylation, the carbocation intermediates can react in undesirable ways, including polymerization, especially if the reaction is not well-controlled.

Solutions & Optimization Strategy:
  • Lower the Reaction Temperature: Begin the reaction at a low temperature (e.g., 0 °C or -20 °C) and add the reagents slowly. Only warm the reaction if no product formation is observed after a reasonable time.

  • Use a Milder Catalyst: As mentioned previously, switching from AlCl₃ to a milder Lewis acid like ZnCl₂, FeCl₃, or a metal triflate can often prevent decomposition while still providing sufficient catalytic activity.[3]

  • Inverse Addition: Instead of adding the catalyst to the substrate, consider adding a solution of the substrate to a pre-formed complex of the catalyst and the acylating/alkylating agent. This can help maintain a low concentration of the free, uncomplexed substrate, minimizing polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for functionalizing the 1,6-naphthyridine core? A1: Friedel-Crafts acylation has two major advantages. First, the acylium ion electrophile does not undergo rearrangement, leading to a single, predictable product structure.[3] Alkylation, which proceeds via a carbocation, is notorious for rearrangements to form more stable carbocations, resulting in isomeric impurities.[8] Second, the product of acylation (a ketone) is electron-withdrawing and deactivates the ring, preventing further polysubstitution.[3] In contrast, the alkyl group added during alkylation activates the ring, making the product more reactive than the starting material and often leading to multiple alkylations.[9]

Q2: What is the best general work-up procedure to effectively remove the Lewis acid catalyst? A2: The standard and most effective method is to carefully and slowly quench the reaction mixture by pouring it onto crushed ice, often with the addition of concentrated HCl.[1] This hydrolyzes the aluminum chloride (or other Lewis acid) and breaks up the catalyst-ketone product complex. The product can then be extracted into an organic solvent (like DCM or ethyl acetate). The organic layer should be washed sequentially with dilute acid (e.g., 1M HCl), water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally brine.[1]

Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent? A3: Yes, acid anhydrides are viable acylating agents. They are generally less reactive than acyl chlorides and may require slightly harsher conditions (e.g., higher temperature or a stronger catalyst system). However, they can be advantageous as they are often easier to handle and produce a carboxylic acid byproduct, which can be simpler to remove during workup than HCl.

Data & Protocols

Table 1: Comparison of Lewis Acids for Acylation of N-Heterocycles
CatalystTypical StoichiometryRelative ActivityAdvantagesDisadvantages
AlCl₃ 1.5 - 3.0 eq.Very HighInexpensive, highly reactiveStrong complexation with N-atoms, moisture sensitive, harsh conditions can cause decomposition
FeCl₃ 1.5 - 3.0 eq.HighMilder than AlCl₃, less decompositionMoisture sensitive, can be less effective for highly deactivated rings
Sc(OTf)₃ / Yb(OTf)₃ 0.1 - 0.5 eq. (Catalytic)Moderate to HighOften catalytic, water tolerant, less complexationHigh cost
Triflic Acid (TfOH) 1.1 - 2.0 eq.HighEffective for moderately deactivated ringsVery corrosive, strong Brønsted acid, not a Lewis acid
Zeolites (e.g., H-ZSM-5) Catalytic (by weight)ModerateReusable, environmentally benign, simple workupMay require high temperatures, substrate scope can be limited
General Protocol for Friedel-Crafts Acylation under Anhydrous Conditions

This protocol provides a robust starting point for the acylation of a generic 1,6-naphthyridine derivative.

1. Preparation (Anhydrous Setup): a. Assemble a three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet. b. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

2. Reagent Charging: a. To the reaction flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) under a positive flow of inert gas. b. Add anhydrous dichloromethane (DCM) via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath.

3. Formation of Electrophile: a. In the dropping funnel, prepare a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM. b. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. A colored complex should form.

4. Substrate Addition: a. Prepare a separate solution of the 1,6-naphthyridine derivative (1.0 equivalent) in anhydrous DCM. b. Add the naphthyridine solution dropwise to the reaction mixture at 0 °C over 30-60 minutes. A color change is typically observed.

5. Reaction Monitoring: a. Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature. b. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40 °C) may be required if the reaction is sluggish.

6. Work-up and Purification: a. Once the reaction is complete, cool it back to 0 °C. b. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. c. Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. d. Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Visualized Workflows & Mechanisms

Diagram 1: Catalyst Deactivation Pathway

CatalystDeactivation Catalyst Deactivation by Lewis Base Complexation sub 1,6-Naphthyridine (Lewis Base) complex Deactivated Complex [Naphthyridine-AlCl₃] sub->complex Coordination cat AlCl₃ (Lewis Acid) cat->complex acylium Acylium Ion [RCO]⁺ (Required Electrophile) cat->acylium Activation (Desired Path) reagent Acyl Chloride (RCOCl) reagent->acylium product Desired Product acylium->product Reaction with activated ring label_block This undesired complexation sequesters the catalyst, preventing the formation of the acylium ion.

Caption: The primary cause of low yield: Lewis acid catalyst complexation with the naphthyridine nitrogen.

Diagram 2: General Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Problem: Low or No Yield cause1 Primary Cause: Catalyst Deactivation? start->cause1 cause2 Secondary Cause: Substrate Deactivation? cause1->cause2 No sol1a Solution: Increase AlCl₃ Stoichiometry (>2.2 eq.) cause1->sol1a Yes cause3 Other Cause: Poor Conditions? cause2->cause3 No sol2a Solution: Increase Reaction Temperature (Monitor carefully) cause2->sol2a Yes sol3a Solution: Confirm Anhydrous Conditions (Flame-dry glassware) cause3->sol3a Yes sol1a->cause2 sol1b Solution: Switch to Milder Catalyst (e.g., Sc(OTf)₃, FeCl₃) sol1b->cause2 sol2a->cause3 sol2b Solution: Increase Reaction Time sol2b->cause3 sol3b Solution: Verify Reagent Purity sol3a->sol3b

Caption: A systematic workflow to diagnose and solve low-yield Friedel-Crafts reactions.

References

Technical Support Center: Optimizing 1,6-Naphthyridin-5-amine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 1,6-Naphthyridin-5-amine. The naphthyridine scaffold is a prominent heterocyclic system found in numerous biologically active compounds, with derivatives showing potential as anticancer agents and kinase inhibitors.[1][2][3] Proper concentration optimization is the cornerstone of generating reliable and reproducible data in any in vitro assay. Using a concentration that is too high can lead to non-specific effects or cytotoxicity, while a concentration that is too low may result in false-negative results.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you navigate the complexities of determining the optimal working concentration for your specific experimental setup.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₈H₇N₃[4]
Molecular Weight 145.16 g/mol [4]
CAS Number 55570-60-0[4]
XLogP3 0.9 - 1.212[4][5]
Topological Polar Surface Area (TPSA) 51.8 Ų[4]
Appearance Solid (Varies by supplier)N/A
Storage 4°C, protect from light[4]
Frequently Asked Questions & Troubleshooting Guide
Q1: How should I prepare and store a stock solution of this compound?

Answer: Proper stock solution preparation is critical for accurate and consistent results. Due to the aromatic and heterocyclic nature of this compound, it is expected to have low aqueous solubility.

  • Recommended Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM). The stability of similar compounds in DMSO has been noted to be at least one year.[6]

  • Solubilization: Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and bring it to room temperature.

  • Final Dilution: Prepare fresh working dilutions from the stock solution for each experiment. The final concentration of DMSO in your assay should be kept constant across all wells (including controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts and cytotoxicity.

Q2: What is a good starting concentration range for my initial screening experiments?

Answer: The optimal concentration is highly dependent on the specific biological target and assay system. Since derivatives of the 1,6-naphthyridine scaffold have shown potent cytotoxicity with IC₅₀ values in the nanomolar range, a broad concentration range is recommended for initial experiments.[7][8]

A common strategy is to perform a wide-range, semi-log or log dilution series to cover several orders of magnitude.

Experiment TypeRecommended Starting RangeDilution Factor
Initial Range-Finding 1 nM to 100 µM10-fold
Detailed Dose-Response Centered around the estimated IC₅₀/EC₅₀2- or 3-fold

This initial experiment will help you identify an approximate range of activity, which can then be explored in more detail.[9]

Q3: How do I design an experiment to determine the precise optimal concentration (IC₅₀/EC₅₀)?

Answer: The most robust method for determining the optimal concentration is to perform a dose-response experiment. This involves treating your cells or biochemical system with a range of compound concentrations to measure the inhibitory (IC₅₀) or effective (EC₅₀) concentration at which 50% of the maximal response is observed.[10]

  • Cell Seeding (for cell-based assays): Plate your cells at a predetermined optimal density and allow them to adhere and recover for the appropriate time (typically 12-24 hours).

  • Compound Dilution: Prepare a serial dilution of this compound in your assay medium. For example, create a 10-point, 3-fold serial dilution starting from a top concentration of 100 µM.

  • Controls: Include the following essential controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells. This represents 0% inhibition.

    • Positive Control: Cells treated with a known inhibitor/activator for your target/pathway. This validates assay performance.

    • No-Cell Control (Optional): Wells with medium only to measure background signal.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.

  • Incubation: Incubate the plate for a predetermined, optimized duration based on your specific assay endpoint (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the assay according to your specific protocol (e.g., add detection reagents for luminescence, fluorescence, or absorbance).

  • Data Analysis:

    • Subtract the background signal (if applicable).

    • Normalize the data: Set the vehicle control as 100% activity (or 0% inhibition) and a maximal inhibition control as 0% activity (or 100% inhibition).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀/EC₅₀ value.

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock serial_dilution Create Serial Dilutions (e.g., 100 µM to 1 nM) prep_stock->serial_dilution seed_cells Seed Cells in Microplate add_compound Add Compound/Controls to Cells seed_cells->add_compound serial_dilution->add_compound incubate Incubate for Optimized Duration add_compound->incubate readout Perform Assay Readout (Luminescence, etc.) incubate->readout normalize Normalize Data to Vehicle Control readout->normalize plot_data Plot Response vs. Log[Concentration] normalize->plot_data fit_curve Fit Curve with Non-Linear Regression plot_data->fit_curve end Determine IC₅₀/EC₅₀ fit_curve->end

Caption: Workflow for determining IC₅₀/EC₅₀.

Q4: My compound shows high cytotoxicity even at low concentrations. How can I distinguish this from specific activity?

Answer: This is a critical question, as cytotoxicity can easily be misinterpreted as specific inhibition. It is essential to run a counter-screen to determine the compound's cytotoxic concentration 50 (CC₅₀). The therapeutic window, or selectivity index, is the ratio of CC₅₀ to IC₅₀. A larger ratio indicates a more specific compound.

  • Experimental Setup: Follow steps 1-4 from the Dose-Response protocol above, using a cell line relevant to your primary assay. It is often useful to use a cell line that does not express the target of interest as a negative control.

  • Incubation: Incubate the cells with the compound for the same duration as your primary assay.

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. Live, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the results and calculate the CC₅₀ value using the same method as for the IC₅₀.

If the IC₅₀ from your primary assay is very close to the CC₅₀, the observed activity is likely due to cell death and not specific target engagement.

Q5: I'm observing high variability between my replicate wells. What are the common causes?

Answer: High variability can obscure real results and make data interpretation impossible. Common causes and solutions are listed below.[11][12]

Possible CauseTroubleshooting Steps
Compound Precipitation Prepare dilutions in pre-warmed media. Visually inspect wells under a microscope for precipitates after compound addition. Reduce the top concentration if precipitation is observed.
Inconsistent Pipetting Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Change pipette tips between each concentration.
Edge Effects Uneven temperature or evaporation in the outer wells of a microplate can affect cell growth. Avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[11]
Uneven Cell Plating Ensure a single-cell suspension before plating. Gently rock the plate in a cross pattern to distribute cells evenly before placing it in the incubator.
Q6: I suspect my compound is interfering with the assay technology. How can I test for this?

Answer: Small molecules can interfere with assay readouts through various mechanisms, such as light absorption or fluorescence quenching, leading to false positives or negatives.[13][14][15] It is crucial to perform control experiments to rule out such artifacts.

A common interference mechanism for colored or fluorescent compounds is signal quenching or enhancement. Since 1,6-naphthyridine derivatives can be fluorescent, this is a critical control.[16][17][18]

  • Run the assay in a cell-free system.

  • Set up wells with only buffer, your fluorescent substrate/product, and the serial dilution of this compound.

  • Measure the fluorescence. If the signal changes in a dose-dependent manner, your compound is directly interfering with the detection method.

TroubleshootingTree start Unexpected Result (e.g., High Activity, High Variability) check_cytotoxicity Is IC₅₀ ≈ CC₅₀? start->check_cytotoxicity check_variability High Variability in Replicates? check_cytotoxicity->check_variability No cytotoxicity_pos Result is likely due to General Cytotoxicity. Re-evaluate. check_cytotoxicity->cytotoxicity_pos Yes check_interference Assay Interference Suspected? check_variability->check_interference No variability_pos Review Plating, Pipetting, and Edge Effects. Optimize Protocol. check_variability->variability_pos Yes interference_pos Run Cell-Free Assay Control Experiment. check_interference->interference_pos Yes valid_result Result may be valid. Proceed with confirmation and secondary assays. check_interference->valid_result No

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1,6-Naphthyridin-5-amine and its 1,5-Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic scaffolds are a cornerstone of drug discovery, offering a rich tapestry of biological activities. Among these, the naphthyridine framework, a bicyclic system of two fused pyridine rings, has garnered significant attention. The isomeric arrangement of the nitrogen atoms within this scaffold profoundly influences its physicochemical properties and, consequently, its interaction with biological targets. This guide provides an in-depth comparative analysis of the biological potential of two specific isomers: 1,6-Naphthyridin-5-amine and 1,5-Naphthyridin-5-amine. While direct head-to-head comparative studies on these exact molecules are sparse in publicly available literature, this document synthesizes data from a wide range of substituted derivatives to elucidate the distinct and overlapping therapeutic possibilities inherent to each scaffold.

The Architectural Nuance: How Nitrogen Placement Dictates Biological Destiny

The core difference between 1,6- and 1,5-naphthyridine lies in the relative positioning of the two nitrogen atoms. This seemingly subtle architectural shift alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which are critical determinants of its pharmacological profile.

The 1,6-naphthyridine core has been identified as a versatile scaffold in medicinal chemistry, with derivatives showing a range of bioactivities.[1] In contrast, the 1,5-naphthyridine framework is also of significant interest due to its presence in various biologically active compounds.[2] The introduction of an amino group at the 5-position on both scaffolds is anticipated to modulate their activity, potentially enhancing their ability to act as hydrogen bond donors and acceptors, a crucial feature for binding to enzyme active sites.

Comparative Biological Activities: A Tale of Two Scaffolds

Naphthyridine derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] The specific isomerism of the naphthyridine core often directs the compound towards different biological targets.

Anticancer Potential: Targeting the Machinery of Cell Proliferation

Both 1,6- and 1,5-naphthyridine derivatives have been extensively investigated as potential anticancer agents, frequently functioning as kinase inhibitors or DNA topoisomerase inhibitors.[5][6]

1,6-Naphthyridine Derivatives: This scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. For instance, derivatives of 1,6-naphthyridinone have been identified as novel inhibitors of MET kinase and FGFR4, both of which are implicated in various cancers.[7][8] Furthermore, substituted 1,6-naphthyridines have been developed as inhibitors of CDK5, a kinase involved in cell cycle progression.[9] The structure-activity relationship (SAR) studies on 1,6-naphthyridine-based c-Met kinase inhibitors have highlighted the importance of substitutions at various positions for potent activity.[10]

1,5-Naphthyridine Derivatives: The 1,5-naphthyridine core has been successfully utilized to develop inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key player in tumor progression.[11] Additionally, certain 1,5-naphthyridine derivatives have been shown to act as topoisomerase I inhibitors, inducing DNA damage and apoptosis in cancer cells.[5][6]

Table 1: Comparative Anticancer Activity of Naphthyridine Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
1,6-Naphthyridinone Derivative MET Kinase0.0098[7]
1,6-Naphthyridin-2-one Derivative FGFR4 KinaseData not specified[8]
1H-imidazo[4,5-h][4][12]naphthyridin-2(3H)-one c-Met Kinase2.6[1]
1,5-Naphthyridine Derivative ALK5 Autophosphorylation0.004[11]
Indeno-1,5-naphthyridine Derivative COLO 205 (Colon Cancer)Data not specified[5]
Naphthyridine Derivative (unspecified isomer) HeLa (Cervical Cancer)0.7[13]
Naphthyridine Derivative (unspecified isomer) HL-60 (Leukemia)0.1[13]

Note: The IC50 values presented are for various derivatives and not for the specific 5-amino isomers.

G cluster_kinase Kinase Inhibition Pathway Naphthyridine 1,6- or 1,5-Naphthyridine Derivative Kinase Protein Kinase (e.g., MET, FGFR, ALK5) ATP ATP Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Cell_Signaling Downstream Signaling Cascade Proliferation Cell Proliferation, Survival, Angiogenesis

Antimicrobial Activity: A Broad Spectrum of Action

The naphthyridine scaffold is historically significant in the field of antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[4] Both 1,6- and 1,5-naphthyridine derivatives have also demonstrated promising antimicrobial properties.

1,6-Naphthyridine Derivatives: Natural products containing the 1,6-naphthyridine core, such as aaptamine isolated from marine sponges, have shown a range of biological activities, including antimicrobial effects.[4]

1,5-Naphthyridine Derivatives: Canthin-6-one, a 1,5-naphthyridine alkaloid, has exhibited strong inhibitory activity against various bacteria and fungi.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the naphthyridine isomers on cancer cell lines.[13]

Materials:

  • This compound and 1,5-Naphthyridin-5-amine

  • Selected cancer cell line (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Naphthyridine Isomers Incubate Incubate (48-72h) Add_MTT Add MTT Reagent Incubate_MTT Incubate (4h) Solubilize Solubilize Formazan with DMSO Read Read Absorbance (570 nm) Analyze Calculate IC50

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the naphthyridine isomers against a specific protein kinase.

Materials:

  • This compound and 1,5-Naphthyridin-5-amine

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the purified kinase, and the specific substrate in the kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Data Analysis: Determine the kinase activity as a function of the compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The subtle yet critical difference in the placement of the nitrogen atoms is expected to confer distinct target selectivity and potency profiles. The 1,6-isomer, based on existing literature, may be more predisposed to targeting various kinases, while the 1,5-isomer has shown promise as both a kinase and a topoisomerase inhibitor.

This guide provides a foundational framework for researchers embarking on the comparative evaluation of these two promising molecules. The provided experimental protocols and the synthesis of existing data on related compounds should empower further investigation into their therapeutic potential. Future head-to-head studies are warranted to definitively delineate the structure-activity relationships and to identify the most promising therapeutic applications for each of these intriguing aminonaphthyridine isomers.

References

A Comparative Guide to the Validation of 1,6-Naphthyridin-5-amine as a CDK5 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of 1,6-Naphthyridin-5-amine, a novel Cyclin-dependent kinase 5 (CDK5) inhibitor, with established alternatives, Roscovitine and Dinaciclib. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor validation and discovery.

Introduction: The Therapeutic Promise of Targeting CDK5

Cyclin-dependent kinase 5 (CDK5) is a unique member of the serine/threonine kinase family, predominantly active in post-mitotic neurons.[1] Unlike canonical CDKs that regulate the cell cycle, CDK5's activity is governed by its association with non-cyclin activators, p35 and p39.[2] The CDK5/p35 complex is integral to neuronal development, including migration and neurite outgrowth.[1] However, under conditions of cellular stress, p35 can be cleaved to the more stable and hyper-activating p25 fragment, leading to aberrant CDK5 activity. This dysregulation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer progression and pain signaling.[1][3] Consequently, the development of potent and selective CDK5 inhibitors represents a significant therapeutic opportunity.

This guide focuses on the validation of a promising new chemical entity, this compound, and provides a comparative framework against two well-characterized CDK5 inhibitors, Roscovitine and Dinaciclib.

The Inhibitors: A Head-to-Head Overview

A critical aspect of validating a new inhibitor is to benchmark its performance against existing compounds. Here, we compare this compound with Roscovitine, a first-generation CDK inhibitor, and Dinaciclib, a more potent, second-generation pan-CDK inhibitor.

This compound: A Novel Scaffold

Recent advancements have identified substituted 1,6-naphthyridines as a novel class of potent CDK5 inhibitors.[3] These compounds are being explored for their therapeutic potential in various diseases, including kidney disorders.[3] For the purpose of this guide, we will focus on the core this compound scaffold and its potential as a selective CDK5 inhibitor.

Roscovitine (Seliciclib): The Established Benchmark

Roscovitine is a purine analog that competitively inhibits the ATP-binding site of several CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[4][5] It has been extensively studied in preclinical models of cancer and neurodegenerative diseases and has undergone clinical trials.[4][6] Its well-documented, albeit broad, activity profile makes it an essential benchmark for new CDK5 inhibitors.

Dinaciclib: The High-Potency Challenger

Dinaciclib is a potent, small-molecule inhibitor of CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[7][8] It has demonstrated significant anti-tumor activity in preclinical and clinical settings.[8][9] Its high potency presents a stringent challenge for emerging CDK5 inhibitors to meet or exceed.

Comparative Analysis: Potency and Selectivity

The cornerstone of inhibitor validation lies in the quantitative assessment of its potency and selectivity. The following data, collated from various sources, provides a comparative snapshot of the three inhibitors. It is important to note that these values were not determined in a single head-to-head study and should be interpreted as representative figures.

InhibitorTargetIC50 (nM)Source
This compound CDK5 <10 [3]
RoscovitineCDK5/p25160 - 200[4][10]
CDK1/cyclin B650[5]
CDK2/cyclin A700[4]
CDK7/cyclin H460[4]
CDK9/cyclin T1600[4]
DinaciclibCDK5 1 [7]
CDK13[9]
CDK21[7]
CDK94[7]

Experimental Validation Workflows

To objectively assess the efficacy of this compound, a series of in vitro and cell-based assays are essential. The following section outlines detailed protocols for these validation experiments.

In Vitro Kinase Inhibition Assay

The primary validation step is to determine the direct inhibitory effect of the compound on CDK5 kinase activity. The ADP-Glo™ Kinase Assay is a widely used, non-radioactive method for this purpose.[11]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep1 Serial dilution of This compound reaction1 Add inhibitor (or DMSO control) to 384-well plate prep1->reaction1 prep2 Prepare CDK5/p25 enzyme in kinase buffer reaction2 Add diluted CDK5/p25 enzyme prep2->reaction2 prep3 Prepare Substrate/ATP mix (e.g., Histone H1) reaction3 Initiate reaction with Substrate/ATP mix prep3->reaction3 reaction1->reaction2 reaction2->reaction3 reaction4 Incubate at 30°C for 60 minutes reaction3->reaction4 detection1 Add ADP-Glo™ Reagent to terminate reaction and deplete ATP reaction4->detection1 detection2 Incubate for 40 minutes detection1->detection2 detection3 Add Kinase Detection Reagent to convert ADP to ATP detection2->detection3 detection4 Incubate for 30 minutes detection3->detection4 detection5 Measure luminescence detection4->detection5

Caption: Workflow for the in vitro CDK5 kinase inhibition assay.

Step-by-Step Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a series of dilutions of this compound, Roscovitine, and Dinaciclib in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO as a vehicle control.

  • Enzyme Addition: Add 2 µL of purified recombinant CDK5/p25 enzyme diluted in kinase buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/mL BSA; 50 µM DTT).[11]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., Histone H1 as substrate) to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for 30 minutes.

  • Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Inhibition of Neuronal Migration

Given CDK5's crucial role in neuronal migration, a cell-based assay assessing this function provides a physiologically relevant context for inhibitor validation.

Step-by-Step Protocol: Boyden Chamber Migration Assay

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound, Roscovitine, Dinaciclib, or DMSO for 2 hours.

  • Assay Setup: Seed the treated cells in the upper chamber of a Boyden chamber (transwell insert) coated with an appropriate extracellular matrix protein. The lower chamber should contain a chemoattractant.

  • Incubation: Incubate the chambers for a sufficient time to allow for cell migration (e.g., 24 hours).

  • Cell Staining and Quantification: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated cells on the lower surface.

  • Analysis: Count the number of migrated cells in several fields of view under a microscope. Compare the migration rates of inhibitor-treated cells to the DMSO control.

Target Engagement and Pathway Analysis: Western Blotting

To confirm that the observed cellular effects are due to the inhibition of the CDK5 signaling pathway, Western blotting can be employed to assess the phosphorylation status of known CDK5 substrates.

G CDK5_p35 CDK5/p35 (Active Complex) pRb pRb (Retinoblastoma protein) (Phosphorylation) CDK5_p35->pRb Tau Tau (Phosphorylation) CDK5_p35->Tau Inhibitor This compound Roscovitine Dinaciclib Inhibitor->CDK5_p35 Inhibition CellCycle Cell Cycle Progression pRb->CellCycle NeuronalMigration Neuronal Migration Tau->NeuronalMigration

Caption: Simplified CDK5 signaling pathway and points of inhibition.

Step-by-Step Protocol: Western Blot Analysis

  • Cell Lysis: Treat neuronal cells with the inhibitors for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against a phosphorylated CDK5 substrate (e.g., phospho-Rb (Ser807/811) or phospho-Tau) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of substrate phosphorylation. A decrease in the phosphorylation of CDK5 substrates in the presence of the inhibitor validates its on-target activity.

Conclusion and Future Directions

The preliminary data suggests that this compound is a potent CDK5 inhibitor with an IC50 in the low nanomolar range, comparable to the high-potency inhibitor Dinaciclib and significantly more potent than Roscovitine. The outlined experimental workflows provide a robust framework for the comprehensive validation of this novel compound.

Future studies should focus on a direct, head-to-head comparison of these inhibitors in a comprehensive panel of in vitro and cell-based assays. Furthermore, kinase selectivity profiling against a broad panel of kinases is crucial to determine the specificity of this compound. In vivo studies in relevant animal models of neurodegenerative diseases or cancer will be the ultimate validation of its therapeutic potential. The promising potency of the 1,6-naphthyridine scaffold warrants further investigation and optimization for the development of next-generation CDK5-targeted therapies.

References

A Comparative Study of 1,6-Naphthyridin-5-amine and Its Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of biological activities.[1][2] Among the various isomeric forms, aminonaphthyridines have garnered significant attention as key intermediates and pharmacophores in drug discovery. This guide provides a comparative analysis of 1,6-Naphthyridin-5-amine with other aminonaphthyridine isomers, offering insights into their physicochemical properties, biological activities, and synthetic accessibility. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of these versatile building blocks.

The Aminonaphthyridine Isomers: A Landscape of Structural Diversity

The positioning of the two nitrogen atoms within the bicyclic core and the location of the amino substituent give rise to a multitude of aminonaphthyridine isomers. Each isomer possesses a unique electronic distribution and three-dimensional shape, profoundly influencing its interactions with biological targets and its physicochemical characteristics. Understanding these subtle differences is paramount for rational drug design.

Aminonaphthyridine_Isomers cluster_16 1,6-Naphthyridine Amines cluster_15 1,5-Naphthyridine Amines cluster_18 1,8-Naphthyridine Amines cluster_26 2,6-Naphthyridine Amines cluster_27 2,7-Naphthyridine Amines This compound This compound 1,6-Naphthyridin-2-amine 1,6-Naphthyridin-2-amine 1,6-Naphthyridin-4-amine 1,6-Naphthyridin-4-amine 1,5-Naphthyridin-2-amine 1,5-Naphthyridin-2-amine 1,8-Naphthyridin-2-amine 1,8-Naphthyridin-2-amine 1,8-Naphthyridin-4-amine 1,8-Naphthyridin-4-amine 2,6-Naphthyridin-1-amine 2,6-Naphthyridin-1-amine 2,7-Naphthyridin-1-amine 2,7-Naphthyridin-1-amine

Caption: Representative Aminonaphthyridine Isomers.

Physicochemical Properties: A Comparative Overview

CompoundMolecular FormulaPredicted XlogPPredicted pKa (Strongest Basic)
This compoundC₈H₇N₃0.95.5
1,6-Naphthyridin-2-amineC₈H₇N₃0.8[3]6.2
1,5-Naphthyridin-2-amineC₈H₇N₃0.9[4]6.3
1,8-Naphthyridin-2-amineC₈H₇N₃0.76.8
2,6-Naphthyridin-1-amineC₈H₇N₃0.7[5]7.1
2,7-Naphthyridin-1-amineC₈H₇N₃0.67.3

Note: Predicted values are sourced from PubChem and other computational models and should be used as a guide for relative comparisons. Experimental validation is recommended.

The predicted XlogP values for these isomers are all relatively low, suggesting a generally favorable balance of hydrophilicity and lipophilicity. The subtle variations are likely due to the different positions of the nitrogen atoms and the amino group, which influence the overall polarity of the molecules. The predicted pKa values indicate that these compounds are weak bases, with the 2,7- and 2,6-isomers being slightly more basic. This can have implications for their formulation and their behavior in different physiological pH environments.

Biological Activities: Unlocking Therapeutic Potential

Naphthyridine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] The specific isomer of the naphthyridine core and the substitution pattern are critical for determining the biological target and potency.

Anticancer Activity

Derivatives of various aminonaphthyridine isomers have shown potent cytotoxic activity against a range of cancer cell lines.[1][7] For instance, certain 1,8-naphthyridine derivatives have been investigated as topoisomerase II inhibitors, a key target in cancer chemotherapy.[1] While a direct comparative study of the parent aminonaphthyridine isomers is lacking, the following table illustrates the anticancer potential of different naphthyridine scaffolds.

Naphthyridine IsomerDerivative TypeCell LineIC₅₀ (µM)Reference
1,8-NaphthyridineHalogen-substituted carboxamideMIAPaCa (Pancreatic)0.41[1]
1,8-NaphthyridineC-3'-heteroaryl substitutedPA-1 (Ovarian)0.41[1]
1,5-NaphthyridinePhenyl- and indeno-substitutedCOLO 205 (Colon)Not specified (Topoisomerase I inhibitors)[8]
2,7-Naphthyridine1-amino-4-phenyl substitutedHuman lung and breast cancerNot specified[8]
AminonaphthyridineNicotinamide analog (HSN608)LC-2/ad (RET-driven lung cancer)~0.003[9]

This data highlights that the naphthyridine scaffold is a viable starting point for the development of potent anticancer agents. The variation in activity with different substitution patterns underscores the importance of structure-activity relationship (SAR) studies.

Antimicrobial Activity

The 1,8-naphthyridine core is famously represented by nalidixic acid, a foundational antibacterial agent that inhibits bacterial DNA gyrase.[2] This has spurred the investigation of other naphthyridine isomers for their antimicrobial potential.

Naphthyridine IsomerDerivative TypeBacterial StrainMIC (µg/mL)Reference
1,8-NaphthyridineThiazole carboxamide derivativeS. aureus35.5 - 75.5[10]
1,8-Naphthyridine1,2,4-triazole substitutedB. subtilisIC₅₀ 1.7–13.2 (DNA gyrase)[10]
2,7-NaphthyridineHydrazone derivativeS. aureus8[8]

The data indicates that various naphthyridine isomers can be functionalized to yield compounds with significant antimicrobial activity. The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

Synthesis of Aminonaphthyridines: A General Approach

The synthesis of aminonaphthyridines often involves the construction of the bicyclic naphthyridine core followed by the introduction of the amino group, or the use of an amino-substituted precursor in the cyclization step. A common strategy for the synthesis of 1,6-naphthyridines involves the Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles.[11][12]

Synthesis_Workflow cluster_synthesis General Synthesis of Aminonaphthyridines Start Starting Materials (e.g., Aminopyridine derivative) Step1 Cyclization Reaction (e.g., Friedländer Synthesis) Start->Step1 Reagents/Catalyst Step2 Introduction of Amino Group (e.g., Nucleophilic Aromatic Substitution) Step1->Step2 Intermediate Product Aminonaphthyridine Isomer Step2->Product Purification

Caption: Generalized workflow for the synthesis of aminonaphthyridines.

Experimental Protocol: Synthesis of a Fused 1,6-Naphthyridin-4-amine Derivative

The following protocol is adapted from a reported mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and serves as a representative example of the synthetic methodology.[11][12]

Reaction: Intramolecular Cycloaromatisation of a 4-(Arylamino)nicotinonitrile

  • Reactant Preparation: To a solution of the 4-(arylamino)nicotinonitrile precursor (1.0 mmol) in a suitable solvent such as dichloromethane (DCM), add trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) (5-10 equivalents) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired fused 1,6-naphthyridin-4-amine.

Rationale: This acid-mediated Friedel-Crafts-type cyclization provides a direct and efficient route to the 1,6-naphthyridine core. The cyano group acts as a synthon for the formation of the second pyridine ring. The mild reaction conditions make this a versatile method for accessing a variety of derivatives.[11][12]

Spectroscopic Characterization

The structural elucidation of aminonaphthyridine isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy: The chemical shifts and coupling constants in the ¹H NMR spectrum are highly informative for determining the substitution pattern on the naphthyridine core.[13][14] The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. For example, the parent 1,6-naphthyridine shows characteristic signals for its six aromatic protons in the ¹H NMR spectrum.[13] The introduction of an amino group would be expected to cause an upfield shift of the protons on the same ring due to its electron-donating nature.

Infrared (IR) Spectroscopy: The IR spectrum of an aminonaphthyridine will exhibit characteristic N-H stretching vibrations for the amino group, typically in the range of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

In Vitro ADME Profiling: Predicting Drug-like Properties

Early assessment of a compound's ADME properties is crucial for successful drug development.[15][16] In vitro assays can provide valuable data on a compound's permeability, metabolic stability, and potential for drug-drug interactions.

ADME_Workflow cluster_adme In Vitro ADME Profiling Compound Test Compound (Aminonaphthyridine Isomer) Permeability Permeability Assay (e.g., PAMPA, Caco-2) Compound->Permeability Metabolic_Stability Metabolic Stability Assay (e.g., Liver Microsomes) Compound->Metabolic_Stability DDI Drug-Drug Interaction (e.g., CYP Inhibition) Compound->DDI Data_Analysis Data Analysis and Candidate Selection Permeability->Data_Analysis Metabolic_Stability->Data_Analysis DDI->Data_Analysis

Caption: A typical workflow for in vitro ADME profiling of drug candidates.

Key In Vitro ADME Assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.[17]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, providing information on both passive and active transport mechanisms.[17]

  • Liver Microsomal Stability Assay: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes.

  • Cytochrome P450 (CYP) Inhibition Assay: This assay determines the potential of a compound to inhibit major CYP enzymes, which is a primary cause of drug-drug interactions.

While specific in vitro ADME data for this compound and its isomers are not widely published, the general physicochemical properties of these compounds suggest they are likely to have moderate to good permeability. Their metabolic stability would be dependent on the specific isomer and any further substitutions.

Conclusion and Future Directions

The aminonaphthyridine isomers represent a rich and underexplored area of chemical space for drug discovery. This guide has provided a comparative overview of this compound and its congeners, highlighting the importance of isomeric variation on physicochemical properties and biological activity. While there is a clear need for more direct comparative experimental data, the available information strongly suggests that these scaffolds hold significant promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

Future research should focus on the systematic synthesis and evaluation of a comprehensive library of aminonaphthyridine isomers. This would enable the generation of robust structure-activity and structure-property relationships, providing a solid foundation for the rational design of next-generation drug candidates.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 1,6-Naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The development of small molecule kinase inhibitors, however, is a double-edged sword. While offering the promise of targeted therapy, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: off-target activity.[2] Unintended inhibition of other kinases can lead to undesirable side effects or toxicity, potentially derailing an otherwise promising therapeutic candidate.[1][3][4] Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory hurdle, but a cornerstone of rational drug design and a predictor of clinical success.

This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using the hypothetical compound 1,6-Naphthyridin-5-amine as a case study. The 1,6-naphthyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing activity against various kinases.[5][6][7][8][9] We will delve into the experimental design, present a detailed protocol for kinase profiling, and offer a comparative analysis against well-characterized kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable kinase selectivity profiling workflows.

The Imperative of Selectivity Profiling in Kinase Drug Discovery

The human kinome comprises over 500 protein kinases, orchestrating a complex network of signaling pathways that govern cellular processes.[1][10] The development of selective inhibitors that target a specific kinase, or in some cases, a desired set of kinases (polypharmacology), is a primary objective in drug discovery.[4][11][12] Early and comprehensive cross-reactivity profiling offers several distinct advantages:

  • Early identification of liabilities: Promiscuous compounds with significant off-target activities can be deprioritized early in the discovery pipeline, saving valuable time and resources.[13]

  • Understanding structure-activity relationships (SAR): Profiling a series of analogs can reveal structural modifications that enhance selectivity, guiding medicinal chemistry efforts.[1][14][15]

  • Deconvolution of cellular phenotypes: Off-target effects can confound the interpretation of cellular assay data. A clean selectivity profile strengthens the link between inhibition of the primary target and the observed biological response.[16]

  • Prediction of potential side effects: Inhibition of certain "housekeeping" kinases or those involved in critical physiological processes can be predictive of toxicity.[1]

Experimental Workflow for Kinase Cross-Reactivity Profiling

A robust kinase profiling workflow is essential for generating high-quality, reproducible data. The following diagram illustrates a typical workflow, from compound preparation to data analysis.

Kinase Profiling Workflow Figure 1: Experimental Workflow for Kinase Profiling cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (10 mM DMSO stock) Assay_Plate_Prep Assay Plate Preparation (Serial Dilutions) Compound_Prep->Assay_Plate_Prep Dilution Kinase_Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) Assay_Plate_Prep->Kinase_Reaction Compound Addition Detection Signal Detection (Luminescence) Kinase_Reaction->Detection Assay Readout Data_Normalization Data Normalization (% Inhibition) Detection->Data_Normalization Raw Data IC50_Determination IC50 Curve Fitting Data_Normalization->IC50_Determination Normalized Data Selectivity_Analysis Selectivity Analysis (S-Score, Kinome Map) IC50_Determination->Selectivity_Analysis IC50 Values CDK5_Signaling_Pathway Figure 2: Simplified CDK5 Signaling Pathway cluster_inhibition Inhibition Upstream_Signal Upstream Signals (e.g., Calcium Influx) Calpain Calpain Upstream_Signal->Calpain activates p35 p35 Calpain->p35 cleaves p25 p25 p35->p25 Active_CDK5 Active CDK5/p25 Complex p25->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 binds Substrates Downstream Substrates (e.g., Tau, APP) Active_CDK5->Substrates phosphorylates Cellular_Response Cellular Response (Neuronal function, Apoptosis) Substrates->Cellular_Response Inhibitor This compound Inhibitor->Active_CDK5 inhibits

References

Illuminating the Path: A Comparative Guide to Confirming the Mechanism of Action of 1,6-Naphthyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is one of meticulous investigation and rigorous confirmation. The 1,6-naphthyridine core is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of therapeutically relevant kinases. This guide provides an in-depth, comparative framework for elucidating and confirming the mechanism of action of 1,6-naphthyridin-5-amine derivatives, moving beyond a simple checklist of experiments to a strategic and logical workflow.

The 1,6-Naphthyridine Scaffold: A Versatile Kinase Inhibitor

The 1,6-naphthyridine motif has proven to be a fertile ground for the discovery of potent kinase inhibitors. Derivatives of this scaffold have been developed to target several key kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinase 5 (CDK5), MET proto-oncogene (c-Met), Fibroblast Growth Factor Receptor (FGFR), and Spleen Tyrosine Kinase (SYK). Understanding the precise mechanism by which these compounds exert their effects is paramount for their clinical development and for the design of next-generation inhibitors with improved potency and selectivity.

This guide will use a hypothetical this compound derivative, "NA-5," as a case study to illustrate the experimental journey of mechanism of action confirmation. We will explore a multi-pronged approach, beginning with direct target engagement and culminating in the assessment of downstream cellular consequences.

The Central Hypothesis: Direct Kinase Inhibition

The primary hypothesis for the mechanism of action of many this compound derivatives is the direct inhibition of a specific kinase's catalytic activity. These compounds are often designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of a phosphate group to its substrate.

To illustrate the downstream consequences of inhibiting these kinases, let's consider their respective signaling pathways.

Key Kinase Signaling Pathways

The inhibition of kinases such as CDK5, c-Met, FGFR, and SYK disrupts critical cellular signaling cascades. The following diagrams illustrate the canonical pathways initiated by these kinases.

CDK5_Pathway CDK5 Signaling Pathway p35_p39 p35/p39 Active_CDK5 Active CDK5/p35(p25) p35_p39->Active_CDK5 CDK5 CDK5 CDK5->Active_CDK5 Downstream Downstream Substrates (e.g., pRb, MEK1, DARPP-32) Active_CDK5->Downstream Phosphorylation Cellular_Response Neuronal Development, Cell Cycle Progression, Synaptic Plasticity Downstream->Cellular_Response

Caption: Simplified CDK5 Signaling Pathway.

cMet_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GAB1 GAB1 p_cMet->GAB1 RAS RAS p_cMet->RAS STAT3 STAT3 p_cMet->STAT3 PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Cellular_Response Proliferation, Survival, Motility, Invasion p_AKT->Cellular_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Cellular_Response p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3->Cellular_Response

Caption: Overview of the c-Met Signaling Cascade.

FGFR_Pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds p_FGFR Phosphorylated FGFR FGFR->p_FGFR Dimerization & Autophosphorylation FRS2 FRS2 p_FGFR->FRS2 PLCg PLCγ p_FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK Cellular_Response Proliferation, Differentiation, Angiogenesis, Survival RAS_MAPK->Cellular_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 DAG_IP3->Cellular_Response PI3K_AKT->Cellular_Response

Caption: Key Downstream Pathways of FGFR Signaling.

SYK_Pathway SYK Signaling Pathway Receptor Immune Receptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Recruits & Activates p_SYK Phosphorylated SYK SYK->p_SYK Autophosphorylation Downstream Downstream Effectors (e.g., PLCγ, PI3K, VAV) p_SYK->Downstream Phosphorylation Cellular_Response Cell Activation, Proliferation, Cytokine Release Downstream->Cellular_Response

Caption: Simplified SYK Signaling in Immune Cells.

Experimental Validation: A Step-by-Step Guide

Confirming the mechanism of action of "NA-5" requires a series of well-designed experiments that build upon one another, from direct target interaction to cellular outcomes.

Target Engagement: Does "NA-5" Bind to its Intended Kinase?

Before investigating downstream effects, it is crucial to confirm that "NA-5" physically interacts with its putative kinase target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

CETSA_Workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (with NA-5 or vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melting Curve Generation) E->F

Caption: CETSA Workflow for Target Engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells known to express the target kinase to an appropriate confluence. Treat the cells with "NA-5" at various concentrations or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in the soluble fraction using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of "NA-5" indicates target engagement.

Comparative Analysis:

To contextualize the target engagement of "NA-5," it is essential to compare its performance with known inhibitors of the same kinase.

CompoundTarget KinaseCETSA Thermal Shift (ΔTm, °C)
NA-5 (Hypothetical) CDK5 +5.2
RoscovitineCDK5+4.8
NA-5 (Hypothetical) c-Met +6.1
Crizotinibc-Met+5.9
NA-5 (Hypothetical) FGFR1 +4.5
PemigatinibFGFR1/2/3+4.9
NA-5 (Hypothetical) SYK +5.8
FostamatinibSYK+5.5

Note: The CETSA thermal shift values are illustrative and will vary depending on the specific compound, target, and experimental conditions.

Kinome Profiling: Assessing the Selectivity of "NA-5"

While CETSA confirms engagement with the intended target, it is equally important to understand the selectivity of "NA-5" across the broader kinome. Kinome profiling technologies allow for the simultaneous assessment of a compound's activity against a large panel of kinases.

Kinome_Profiling_Workflow Kinome Profiling Workflow A 1. Cell Lysate Preparation B 2. Treatment with NA-5 or Vehicle A->B C 3. Incubation with Biotinylated Acyl-Phosphate Probe B->C D 4. Enrichment of Labeled Kinases on Streptavidin Beads C->D E 5. Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Quantification of Kinase Inhibition) F->G

Caption: A typical workflow for kinome profiling.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Prepare cell lysates from a relevant cell line.

  • Treatment: Treat the lysates with "NA-5" or a vehicle control.

  • Probe Incubation: Add a biotinylated acyl-phosphate probe that covalently labels the ATP-binding site of active kinases. "NA-5" will compete with the probe for binding to its target kinase(s).

  • Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled kinases.

  • Digestion: Digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: Compare the abundance of each kinase in the "NA-5"-treated sample to the vehicle control to determine the percentage of inhibition for each kinase across the kinome.

Comparative Analysis:

The results of kinome profiling can be visualized in a dendrogram to compare the selectivity of "NA-5" with other inhibitors.

Kinase TargetNA-5 (% Inhibition at 1 µM)Comparator 1 (% Inhibition at 1 µM)Comparator 2 (% Inhibition at 1 µM)
CDK5 95 Roscovitine (92)
CDK245Roscovitine (88)
c-Met 98 Crizotinib (99)
ALK15Crizotinib (97)
FGFR1 92 Pemigatinib (95)
VEGFR235Pemigatinib (55)
SYK 96 Fostamatinib (94)
JAK220Fostamatinib (40)

This table provides a simplified representation of kinome profiling data.

Downstream Signaling: Does "NA-5" Inhibit the

A Comparative Guide to the Synthesis of 1,6-Naphthyridin-5-amine: Reproducibility and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications, including kinase inhibition.[1] The specific isomer, 1,6-Naphthyridin-5-amine, serves as a crucial building block for the elaboration of more complex pharmaceutical agents. The reproducibility and efficiency of its synthesis are therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of common synthetic methods for this compound, focusing on the underlying chemical principles, reproducibility, and practical considerations for laboratory execution. We will dissect two primary strategies: the classical Friedländer-type annulation and a modern approach involving functionalized pyridine precursors.

Method 1: The Friedländer-type Annulation Strategy

The Friedländer synthesis is a powerful and direct method for constructing quinoline and naphthyridine ring systems.[2][3] The reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] For the synthesis of this compound, this translates to the cyclocondensation of 4-amino-3-formylpyridine with a suitable two-carbon component.

Mechanistic Rationale

The core principle of the Friedländer synthesis involves two key transformations: an initial aldol-type condensation followed by an intramolecular cyclization and dehydration (aromatization). The reaction can proceed via two viable mechanisms: either an initial aldol addition followed by the formation of a Schiff base, or the reverse, where Schiff base formation precedes the cyclizing aldol reaction.[2] The choice of catalyst, typically acid or base, can influence the rate-limiting step and overall efficiency.

Experimental Protocol: Synthesis via 4-Amino-3-formylpyridine

A common and direct route involves the reaction of 4-amino-3-formylpyridine with malononitrile, followed by subsequent chemical modifications. This approach builds the second ring onto a pre-functionalized pyridine starting material.

Step 1: Synthesis of 4-Amino-3-formylpyridine

The starting material, 4-amino-3-formylpyridine (also known as 4-amino-pyridine-3-carbaldehyde), is commercially available but can also be synthesized from corresponding pyridine derivatives.[5][6] One established method involves the vapor-phase reaction of a cyanopyridine with formic acid and water over a catalyst.[7]

Step 2: Cyclocondensation

The reaction of 4-amino-3-formylpyridine with an active methylene compound, such as malononitrile, in the presence of a base like piperidine or a Lewis acid, initiates the Friedländer annulation. This forms a dihydronaphthyridine intermediate which then aromatizes to the 1,6-naphthyridine core. Further steps are required to convert the resulting functional groups to the desired 5-amino derivative.

While direct protocols to this compound are often proprietary or embedded in broader synthetic schemes, the general Friedländer approach using 4-aminonicotinaldehyde (another name for 4-amino-3-formylpyridine) with various ketones and methylene compounds is well-documented for producing substituted 1,6-naphthyridines.[3][8]

Reproducibility and Yield Analysis

The reproducibility of the Friedländer synthesis can be sensitive to several factors:

  • Purity of Starting Materials: The purity of the 4-amino-3-formylpyridine is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Temperature, reaction time, and choice of catalyst are crucial. Over-heating can lead to polymerization or decomposition, while an inappropriate catalyst may result in low conversion rates.

  • Work-up Procedure: The isolation and purification of the product can be challenging due to the polarity of the amino-naphthyridine core.

Yields for Friedländer reactions can vary widely, from moderate to excellent, depending on the specific substrates and conditions used.[3][9] For example, a BF3·Et2O-mediated Friedländer annulation to form a related benzo[10][11]naphthyridin-4-amine scaffold was reported with a modest 21% yield, highlighting that optimization is often necessary.[9][12]

Method 2: Cyclization of Functionalized Pyridine Precursors

An alternative and often more versatile strategy involves building the naphthyridine core from more complex, pre-functionalized pyridine rings. This approach allows for greater control over the final substitution pattern. A notable example is the synthesis starting from pyridone derivatives.[8][13]

Mechanistic Rationale

This strategy relies on intramolecular cyclization reactions. A pre-formed pyridine or pyridone ring bearing appropriate functional groups on adjacent positions (e.g., a cyano group and a side chain that can be converted into an enamine) is induced to cyclize. The reaction often involves the formation of an enamine or enolate which then attacks an electrophilic center (like a nitrile) on the pyridine ring, followed by tautomerization and/or aromatization to yield the final bicyclic system.[8]

Experimental Protocol Example: Multi-component Synthesis

Modern approaches often utilize multi-component reactions (MCRs) for efficiency. One such method involves the reaction of an aromatic aldehyde, malononitrile, and an amine in the presence of a catalyst to construct substituted 1,6-naphthyridines in a single pot.[14]

Illustrative Protocol:

  • A mixture of an appropriate aldehyde (1 mmol), malononitrile (2 mmol), and a suitable amino-precursor like 1-naphthylamine (1 mmol) is prepared.[14]

  • A catalyst, for instance, a recyclable magnetic nanocomposite like SiO2/Fe3O4@MWCNTs, is added to the mixture in an aqueous medium.[14]

  • The reaction is stirred at ambient temperature for a specified duration.

  • Upon completion, the catalyst is removed (e.g., with a magnet), and the product is isolated via filtration and purified, often by recrystallization.

While this specific example produces a more complex fused system, the principle of a one-pot condensation to form the substituted dihydropyridine ring, which then serves as the foundation for the naphthyridine, is a powerful and reproducible strategy.[14][15]

Reproducibility and Yield Analysis

Multi-component and modern cyclization strategies often offer advantages in terms of reproducibility and yield:

  • One-Pot Nature: Reduces handling losses and saves time, which can improve overall yield and consistency.

  • Mild Conditions: Many modern protocols operate at room temperature, minimizing thermal decomposition and side reactions.[9][14]

  • Catalyst Efficiency: The use of highly efficient and often recyclable catalysts can drive reactions to completion with high yields.[14]

Yields for these methods are frequently reported in the good to excellent range (often >80%).[9][14] For example, a CF3SO3H-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles to form fused 1,6-naphthyridin-4-amines reported yields ranging from 41% to 98%.[9][16]

Comparative Analysis

To aid in the selection of an appropriate synthetic route, the two general methods are compared below based on several key performance indicators.

ParameterMethod 1: Friedländer-type AnnulationMethod 2: Modern Cyclization
Starting Materials Simpler, often commercially available (e.g., 4-amino-3-formylpyridine).[6]Can be more complex, sometimes requiring prior synthesis.
Reaction Steps Often a single cyclocondensation step.Can be a one-pot, multi-component reaction.[14]
Reported Yield Variable, can be moderate to good (e.g., 21% to higher).[9][12]Generally good to excellent (often >80-90%).[9][14]
Reproducibility Can be sensitive to conditions and purity of starting materials.Often more robust due to milder conditions and efficient catalysts.
Versatility Good for specific targets but may be limited by precursor availability.Highly versatile, allowing for diverse substitutions.[1]
Scalability Can be challenging due to potential for side reactions and purification issues.Often more amenable to scale-up, especially with recyclable catalysts.[9]

Visualization of Synthetic Workflows

Workflow for Friedländer-type Synthesis

A Start: 4-Amino-3-formylpyridine + Active Methylene Compound B Base or Acid Catalysis A->B Add catalyst C Cyclocondensation Reaction (Friedländer Annulation) B->C Initiate reaction D Intermediate: Dihydronaphthyridine derivative C->D E Aromatization (Dehydration) D->E F Functional Group Interconversion (if needed) E->F G Final Product: This compound F->G H Purification (Crystallization/Chromatography) G->H

Caption: Generalized workflow for the Friedländer-type synthesis of the 1,6-naphthyridine core.

Workflow for Modern Multi-Component Synthesis

A Start: Aldehyde + Malononitrile + Amino Precursor B Catalyst Addition (e.g., SiO2/Fe3O4@MWCNTs) A->B Combine reactants C One-Pot Multi-Component Reaction (MCR) B->C Stir at RT D Formation of Substituted 1,6-Naphthyridine Core C->D E Catalyst Removal (e.g., Magnetic Separation) D->E F Product Isolation & Purification E->F G Final Product: Substituted 1,6-Naphthyridine F->G

Caption: Generalized workflow for a modern one-pot, multi-component synthesis of a 1,6-naphthyridine.

Conclusion and Recommendations

Both the classical Friedländer annulation and modern cyclization strategies provide viable pathways to this compound and its derivatives.

  • The Friedländer-type synthesis is a direct and conceptually simple approach, particularly if the requisite 4-amino-3-formylpyridine precursor is readily available and of high purity. However, it may require significant optimization to achieve high, reproducible yields and can be sensitive to reaction conditions.

  • Modern cyclization methods , including multi-component reactions, offer significant advantages in terms of operational simplicity (one-pot), milder reaction conditions, higher yields, and often greater reproducibility. While the initial setup or synthesis of precursors might be more involved, the robustness and efficiency of the core reaction often make this the preferred strategy for library synthesis and projects where rapid diversification is required.[1]

For researchers prioritizing rapid access and high reproducibility, exploring a modern, catalyzed multi-component or intramolecular cyclization approach is highly recommended. For those with access to high-quality 4-amino-3-formylpyridine, the Friedländer synthesis remains a valuable and established tool in the synthetic chemist's arsenal.

References

Comparative Guide to the Structure-Activity Relationship of 1,6-Naphthyridine Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1,6-naphthyridine-based compounds, a promising class of inhibitors targeting the c-Met receptor tyrosine kinase. We will dissect the key structural features that govern their potency, selectivity, and pharmacokinetic properties, supported by comparative experimental data and detailed protocols for their evaluation.

The Critical Role of c-Met in Oncology and the Rise of Naphthyridine Scaffolds

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes like embryonic development and tissue repair.[1] However, its dysregulation through overexpression, mutation, or amplification is a key driver in the initiation and progression of numerous human cancers.[2][3] Aberrant c-Met signaling activates downstream pathways, including RAS/MAPK and PI3K/AKT, promoting tumor cell proliferation, survival, invasion, and angiogenesis.[1][4] This makes c-Met a highly attractive target for therapeutic intervention.

Among the diverse chemical scaffolds explored for c-Met inhibition, the 1,6-naphthyridine core has emerged as a privileged structure.[5][6][7] Its rigid, bicyclic nature provides a robust framework for orienting key pharmacophoric elements into the ATP-binding pocket of the c-Met kinase domain, leading to potent and often selective inhibition.

Core Scaffold and Structure-Activity Relationship (SAR) Analysis

The foundational structure for this class of inhibitors is typically a substituted 1,6-naphthyridinone or a related analog.[5][8] Systematic structural optimization has revealed several key regions on the scaffold where modifications significantly impact biological activity.

G

A pivotal strategy in developing these inhibitors involves "scaffold hopping" from other known kinase inhibitor frameworks. For instance, a potent inhibitor was designed by replacing the central quinoline core of Cabozantinib with a 1,6-naphthyridinone scaffold.[5][9] This led to the discovery of compounds with nanomolar potency against c-Met.

Key SAR Insights:
  • The C-5 Amino Linker and Substituent: The amine at the C-5 position is crucial. It typically connects to a substituted phenyl ring, which is often further modified with a phenoxy group. A lead compound, 8 , featuring a 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino) moiety, demonstrated excellent c-Met potency (IC50 of 9.8 nM) but suffered from poor pharmacokinetic profiles (F = 12%).[5][8] This highlights the delicate balance between target affinity and drug-like properties.

  • The C-3 Position: Substitution at the C-3 position with an aryl group, such as a 4-fluorophenyl ring, has been shown to be favorable for potent c-Met inhibition.[5][8]

  • The N-1 Position of the Naphthyridinone Ring: Derivatization of the N-1 amine group proved to be a highly effective strategy for improving both potency and pharmacokinetics. Systematic optimization of compound 9g (which already had an improved pharmacokinetic profile over compound 8 with F = 63%) led to the discovery of compound 23a .[8] This analog not only had enhanced MET potency (IC50 of 7.1 nM) but also showed remarkable selectivity against VEGFR-2 (3226-fold) and a significantly improved drug-likeness profile (F = 57.7%).[5][8]

  • Core Scaffold Modifications: Constraining the 7,8-positions of the 1,6-naphthyridine framework to incorporate a cyclic urea pharmacophore resulted in a new tricyclic chemotype, 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one.[10][11] A comprehensive SAR study on this new scaffold indicated that an N-1 alkyl substituent with a terminal amino group, a hydrophobic benzyl group at N-3, and a 4'-carboxamide phenoxy group at C-5 were essential for potent c-Met inhibition, exemplified by compound 2t (IC50 = 2.6 μM).[10][11]

Comparative Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of key 1,6-naphthyridinone analogs against c-Met and the off-target kinase VEGFR-2, illustrating the impact of structural modifications on potency and selectivity.

CompoundC-3 SubstitutionN-1 SubstitutionC-5 Substitutionc-Met IC50 (nM)VEGFR-2 IC50 (nM)Selectivity (VEGFR-2/c-Met)
8 4-fluorophenylH-amino-(3-fluoro-4-((2-amino-3-chloropyridin-4-yl)oxy)phenyl)9.8N/AN/A
9g 4-fluorophenylH-amino-(3-fluoro-4-((2-amino-3-chloropyridin-4-yl)oxy)phenyl) modified linker9.8>10000>1020
23a 4-fluorophenyl-CH2CH2OH-amino-(3-fluoro-4-((2-amino-3-chloropyridin-4-yl)oxy)phenyl) modified linker7.1>10000>1408
4r phenyl-CH2CH2OH-amino-(quinolin-4-yloxy)phenylN/A (Potent)HighSelective vs Cabozantinib

Data synthesized from multiple sources.[5][8][12]

Experimental Protocols for Inhibitor Evaluation

Validating the activity of novel inhibitors requires a multi-tiered approach, moving from biochemical assays to cell-based models that confirm on-target activity and functional outcomes.

G

Biochemical c-Met Kinase Inhibition Assay (TR-FRET Method)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant c-Met kinase. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method is a sensitive, high-throughput approach.[1]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by c-Met. A Europium (Eu)-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds to the biotinylated substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

Step-by-Step Protocol: [1]

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in a buffer containing a constant percentage of DMSO (final concentration ≤ 1%).

  • Assay Plate Setup: Add 5 µL of the 4x concentrated inhibitor dilutions to the appropriate wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Thaw recombinant human c-Met enzyme on ice. Dilute the enzyme to a 4x working concentration in kinase buffer and add 5 µL to all wells except the negative controls.

  • Reaction Initiation: Prepare a 4x substrate/ATP mix containing the biotinylated peptide substrate and ATP (at its Km value). Add 10 µL to all wells to start the kinase reaction.

  • Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.

  • Detection: Add 10 µL of a Stop/Detection mix containing EDTA (to stop the reaction) and the Eu-labeled antibody/streptavidin-acceptor pair.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.

Cellular c-Met Phosphorylation Assay

This assay confirms that the inhibitor can engage and block the kinase activity of c-Met within a cellular context.[4]

Principle: Cancer cell lines with activated c-Met signaling (e.g., U-87 MG glioblastoma cells or MKN-45 gastric cancer cells) are treated with the inhibitor.[13] Cell lysates are then analyzed to measure the level of phosphorylated c-Met (p-cMet) relative to the total amount of c-Met protein.

Step-by-Step Protocol (Western Blot): [4]

  • Cell Culture: Seed c-Met-activated cancer cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat cells with serial dilutions of the test compound for 1-2 hours. Include a vehicle control (DMSO).

  • HGF Stimulation (Optional): To induce c-Met phosphorylation, stimulate cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phospho-c-Met (e.g., p-Tyr1234/1235) and total c-Met.

  • Detection: After incubation with appropriate HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-cMet signal relative to total c-Met indicates target engagement.

c-Met Downstream Signaling Pathway

Inhibition of c-Met phosphorylation should lead to the blockade of downstream signaling cascades that drive cancer cell proliferation and survival.

G

Conclusion

The 1,6-naphthyridine scaffold is a highly versatile and potent core for the development of c-Met kinase inhibitors. Structure-activity relationship studies have demonstrated that strategic modifications at the N-1, C-3, and C-5 positions are critical for optimizing potency, selectivity, and pharmacokinetic profiles. Specifically, derivatization at the N-1 position has proven effective in enhancing drug-like properties without compromising inhibitory activity. The comparative data clearly indicate that compounds from this class can achieve nanomolar potency and high selectivity over other kinases like VEGFR-2. The robust experimental workflows outlined provide a clear path for the continued evaluation and optimization of these promising anti-cancer agents.

References

A Comparative Benchmarking Guide to the Fluorescence Properties of 1,6-Naphthyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. The ideal fluorophore offers a combination of high brightness, exceptional photostability, and spectral characteristics tailored to the application. This guide provides an in-depth comparative analysis of the fluorescence properties of a series of fused polycyclic 1,6-naphthyridin-4-amine derivatives, benchmarked against the widely-used nuclear stain, 4',6-diamidino-2-phenylindole (DAPI). This document is designed to offer not just data, but a framework for rational fluorophore selection, grounded in the principles of photophysics and supported by detailed experimental methodologies.

Introduction: The 1,6-Naphthyridine Scaffold - A Promising Fluorophore Core

The 1,6-naphthyridine scaffold is a heterocyclic motif of growing interest in medicinal chemistry and materials science.[1] Certain derivatives have demonstrated significant biological activities, including potential as antitumor and antiviral agents.[2][3] Beyond their therapeutic potential, the rigid, planar structure of fused polycyclic 1,6-naphthyridines provides an excellent foundation for the development of novel fluorophores.[4] Their inherent photophysical properties, which can be finely tuned through synthetic modification, make them promising candidates for applications in cellular imaging and as biological probes.[4]

This guide focuses on a series of recently synthesized tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amine derivatives and systematically evaluates their core fluorescence characteristics against DAPI, a well-established fluorescent probe that exhibits strong fluorescence enhancement upon binding to the minor groove of DNA.[5]

Core Photophysical Properties: A Head-to-Head Comparison

The utility of a fluorescent probe is primarily defined by three key parameters: its ability to absorb light (molar extinction coefficient, ε), the efficiency with which it converts absorbed light into emitted fluorescence (fluorescence quantum yield, ΦF), and its resilience to photochemical degradation (photostability). A comprehensive evaluation of these properties is essential for selecting the optimal tool for a given experiment.

The following tables summarize the key photophysical properties of a selection of 1,6-naphthyridin-4-amine derivatives in Dimethyl Sulfoxide (DMSO) and compares them with DAPI.

Table 1: Photophysical Properties of Selected 1,6-Naphthyridin-4-amine Derivatives in DMSO

Compound IDλabs (nm)λem (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)
2a 3604488810,2140.67
2b 3644508613,0000.89
2e 3654528715,3890.89
2g 3664518520,0000.46
2k 3704518118,7500.33
2y 44856511710,0000.53

Data for 1,6-Naphthyridin-4-amine derivatives sourced from Li et al. (2025).[4]

Table 2: Photophysical Properties of DAPI (Benchmark)

CompoundSolvent/Conditionλabs (nm)λem (nm)Stokes Shift (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Fluorescence Quantum Yield (ΦF)
DAPI Methanol34745210530,600-
DAPI Bound to dsDNA35846110327,000~0.62 - 0.92

Data for DAPI compiled from various sources.[6][7][8]

Analysis of Photophysical Data:
  • Brightness (ε x ΦF): The brightness of a fluorophore is a product of its ability to absorb light and its efficiency in converting that light into fluorescence. Several of the 1,6-naphthyridin-4-amine derivatives exhibit exceptional brightness. For instance, compound 2b and 2e possess remarkably high quantum yields of 0.89, which, coupled with their high molar extinction coefficients, makes them exceptionally bright fluorophores, potentially outperforming DAPI in non-DNA-bound states.[4]

  • Stokes Shift: A large Stokes shift, the separation between the absorption and emission maxima, is highly desirable as it minimizes self-quenching and improves the signal-to-noise ratio. The 1,6-naphthyridin-4-amine derivatives generally exhibit substantial Stokes shifts. Notably, compound 2y , with a Stokes shift of 117 nm, demonstrates the potential for developing probes with large spectral separation.[4]

  • Environmental Sensitivity: The fluorescence of DAPI is highly dependent on its environment, showing a significant increase in quantum yield upon binding to DNA.[9] This property is advantageous for its application as a DNA stain. The 1,6-naphthyridin-4-amine derivatives also show some solvatochromism, suggesting they could be developed into environmentally sensitive probes.[4]

Experimental Protocols for Benchmarking

To ensure the objective comparison of fluorescent probes, standardized and rigorously controlled experimental protocols are paramount. The following sections detail the methodologies for determining the key photophysical parameters discussed above.

Determining Fluorescence Quantum Yield (ΦF) - The Comparative Method

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the test sample to a well-characterized standard of known quantum yield, is a widely adopted and reliable technique.

  • Choice of Standard: The selection of an appropriate fluorescence standard is critical. The standard should have a known and stable quantum yield, absorb and emit in a similar spectral region to the sample, and be soluble in the same solvent. For the blue-emitting 1,6-naphthyridin-4-amine derivatives, Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common and appropriate choice.

  • Absorbance Matching: To ensure that both the sample and the standard are absorbing a similar number of photons, their absorbance at the excitation wavelength should be kept low (typically < 0.1) and ideally matched. This minimizes inner filter effects, where the emitted light is reabsorbed by other fluorophore molecules in the solution.

  • Corrected Emission Spectra: Fluorescence spectrometers have wavelength-dependent efficiencies. It is crucial to use corrected emission spectra, which account for the instrument's specific response, to obtain an accurate integrated fluorescence intensity.

  • Preparation of Solutions:

    • Prepare a stock solution of the 1,6-naphthyridin-4-amine derivative and the chosen standard (e.g., Quinine Sulfate) in a spectroscopic grade solvent (e.g., DMSO for the naphthyridines, 0.5 M H2SO4 for Quinine Sulfate).

    • Prepare a series of dilutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (0.02 - 0.1).

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.

    • Ensure identical experimental settings (e.g., slit widths, integration time) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Calculate the fluorescence quantum yield of the sample (ΦF,S) using the following equation:

      ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (nS2 / nR2)

      Where:

      • ΦF,R is the quantum yield of the reference standard.

      • IS and IR are the integrated fluorescence intensities of the sample and reference.

      • AS and AR are the absorbances of the sample and reference at the excitation wavelength.

      • nS and nR are the refractive indices of the sample and reference solvents.

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_calc 3. Calculation prep_sample Prepare Sample Dilutions (Abs < 0.1) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_sample->abs_measure fluor_measure Measure Corrected Emission Spectra (I) prep_sample->fluor_measure prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_measure prep_std->fluor_measure integrate Integrate Emission Spectra abs_measure->integrate fluor_measure->integrate calc_qy Calculate Quantum Yield (ΦF) using Comparative Equation integrate->calc_qy

Workflow for Relative Fluorescence Quantum Yield Measurement.
Assessing Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching, the irreversible photochemical destruction of the molecule upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule tracking.

  • Controlled Illumination: To obtain a meaningful and reproducible measure of photostability, the illumination conditions (excitation wavelength, power density, and duration) must be precisely controlled and kept consistent across all samples being compared.

  • Kinetic Measurement: Photobleaching is a time-dependent process. Therefore, the fluorescence intensity must be monitored over time under continuous illumination to determine the rate of decay.

  • Normalization: To compare the photostability of different fluorophores, the initial fluorescence intensity is typically normalized to 100%. This allows for a direct comparison of the decay rates, independent of the initial brightness of the probes.

  • Sample Preparation:

    • Prepare solutions of the 1,6-naphthyridin-4-amine derivatives and DAPI at a concentration that gives a strong initial fluorescence signal.

    • Place the solution in a cuvette or on a microscope slide, depending on the experimental setup.

  • Illumination and Data Acquisition:

    • Using a spectrofluorometer or a fluorescence microscope equipped with a time-lapse imaging function, continuously illuminate the sample at its absorption maximum.

    • Record the fluorescence intensity at regular intervals over a set period.

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of illumination time.

    • The resulting photobleaching curve can be fitted to an exponential decay function to determine the photobleaching rate constant (kpb) and the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

G start Prepare Fluorophore Solution illuminate Continuous Illumination (Constant Power & Wavelength) start->illuminate record Record Fluorescence Intensity vs. Time illuminate->record normalize Normalize Intensity to Initial Value record->normalize plot Plot Normalized Intensity vs. Time normalize->plot fit Fit to Exponential Decay and Determine Half-Life (t½) plot->fit end Compare Photostability fit->end

Experimental Workflow for Photostability Assessment.

Conclusion and Future Outlook

The 1,6-naphthyridin-4-amine scaffold represents a highly promising class of fluorophores. This guide has demonstrated that certain derivatives possess exceptional brightness, with some exhibiting quantum yields approaching 0.90, making them strong competitors to established fluorescent probes like DAPI.[4] Their tunable photophysical properties and significant Stokes shifts further underscore their potential for a wide range of applications in biological imaging and sensing.

While DAPI remains an excellent choice for its specific application of DNA staining due to its significant fluorescence enhancement upon binding, the 1,6-naphthyridin-4-amine derivatives offer a versatile platform for the development of novel probes with tailored characteristics. Future research should focus on a more extensive characterization of their photostability under various conditions and exploring their utility in live-cell imaging and as environmentally sensitive reporters. The detailed protocols provided herein offer a robust framework for such future investigations, ensuring that the benchmarking of novel fluorophores is conducted with scientific rigor and objectivity.

References

Safety Operating Guide

Navigating the Disposal of 1,6-Naphthyridin-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,6-Naphthyridin-5-amine, a nitrogen-containing heterocyclic compound. By understanding the inherent hazards and following these procedures, you can ensure a safe laboratory environment and maintain regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound, like many aromatic amines, presents several potential risks. Safety Data Sheets (SDS) for structurally similar compounds indicate that it should be treated as a hazardous substance.[1][2][3][4]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1]

The nitrogen-containing heterocyclic structure is common in many biologically active molecules, including some that are carcinogenic or mutagenic.[5][6][7] Therefore, treating this compound with a high degree of caution is a critical first step.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.

Mandatory PPE:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[3][4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.[3][4]

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.[3][4]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[2][3][4]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure maximum ventilation.[2][3][4]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE as described above.

  • Contain the Spill:

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[4]

    • For liquid spills: Use an inert absorbent material such as vermiculite, sand, or diatomite to contain the substance.[2][4]

  • Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[3][4]

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by a wash with soap and water.[4]

  • Dispose of Cleaning Materials: All materials used for cleanup, including wipes and contaminated PPE, must be disposed of as hazardous waste.[3][4]

Disposal Procedures: A Step-by-Step Workflow

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1][8]

Step 1: Waste Segregation and Collection

  • Place all waste materials containing this compound, including unused product, contaminated labware, and spill cleanup debris, into a designated, compatible, and clearly labeled hazardous waste container.[3][4][9] The container must have a tightly fitting cap and be kept closed except when adding waste.[2][3][8][9]

Step 2: Labeling

  • The waste container must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4] Note any other constituents of the waste mixture.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[4] This area should be away from incompatible materials.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[1][10] Adhere to all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste  Unused chemical, contaminated materials Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container  Compatible, sealed container Store Securely Store Securely Label Container->Store Securely Professional Disposal Professional Disposal Store Securely->Professional Disposal  Arrange pickup caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and precautionary statements associated with this compound and structurally similar compounds.

Statement TypeCodeDescription
HazardH302Harmful if swallowed.[1][3]
HazardH315Causes skin irritation.[1][3]
HazardH319Causes serious eye irritation.[1][2][3]
HazardH335May cause respiratory irritation.[1][2][3]
HazardH412Harmful to aquatic life with long lasting effects.[1]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
PrecautionaryP273Avoid release to the environment.[1]
PrecautionaryP280Wear protective gloves/ eye protection/ face protection.[1][2][3]
PrecautionaryP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3]
PrecautionaryP501Dispose of contents/ container to an approved waste disposal plant.[1][2]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are not merely procedural; they are founded on a comprehensive understanding of the chemical's properties and the potential risks it poses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridin-5-amine
Reactant of Route 2
Reactant of Route 2
1,6-Naphthyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.